2,5-Dichloro-4-nitrobenzenesulfonyl chloride
Description
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Properties
IUPAC Name |
2,5-dichloro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO4S/c7-3-2-6(15(9,13)14)4(8)1-5(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUOWYBLMVPNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,5-Dichloro-4-nitrobenzenesulfonyl chloride CAS 1806356-63-7
An In-depth Technical Guide to 2,5-Dichloro-4-nitrobenzenesulfonyl chloride (CAS 1806356-63-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride, a highly functionalized aromatic sulfonyl chloride. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its physicochemical properties, synthesis, reactivity, and potential applications based on the well-established chemistry of analogous substituted benzenesulfonyl chlorides. The presence of two chloro substituents and a strongly electron-withdrawing nitro group is anticipated to render the sulfonyl chloride moiety exceptionally electrophilic, making it a potent reagent for the synthesis of complex sulfonamides and sulfonate esters. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound in drug discovery, organic synthesis, and materials science, offering detailed theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties
Detailed experimental data for 2,5-Dichloro-4-nitrobenzenesulfonyl chloride is not widely published. However, its fundamental properties can be summarized and compared with related, well-characterized sulfonyl chlorides.
Table 1: Physicochemical Properties of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride and Related Compounds
| Property | 2,5-Dichloro-4-nitrobenzenesulfonyl chloride | 4-Nitrobenzenesulfonyl chloride | 2-Nitrobenzenesulfonyl chloride | Benzenesulfonyl chloride |
| CAS Number | 1806356-63-7 | 98-74-8 | 1694-92-4 | 98-09-9 |
| Molecular Formula | C₆H₂Cl₃NO₄S[1] | C₆H₄ClNO₄S | C₆H₄ClNO₄S[2] | C₆H₅ClO₂S |
| Molecular Weight | 290.5 g/mol [1] | 221.62 g/mol | 221.62 g/mol [2] | 176.62 g/mol |
| Appearance | Predicted to be a yellow crystalline solid | Yellow solid[3] | Solid[2] | Colorless oily liquid[4] |
| Melting Point | Not available | 75-79 °C[3][5] | 65-67 °C[2] | 13-15 °C |
| Boiling Point | Not available | 143-144 °C @ 1.5 mmHg[5] | Not available | 251-252 °C (decomposes) |
| Solubility | Predicted to be soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) and reactive with protic solvents (water, alcohols).[3] | Soluble in Toluene, THF, CH₂Cl₂, Ethyl Acetate, DMF. Insoluble in water.[3] | Soluble in organic solvents. | Soluble in ethanol and ether; insoluble in water. |
| Reactivity | Moisture sensitive; highly reactive electrophile. | Moisture sensitive; corrosive.[3] | Moisture sensitive. | Reacts with water, strong oxidizing agents, and bases. |
Note: Properties for the title compound are based on computational data and extrapolation from analogous structures.
Potential Synthetic Routes
Route 1: Direct Chlorosulfonation of 1,4-Dichloro-2-nitrobenzene
The most direct and industrially common method for synthesizing benzenesulfonyl chlorides is the electrophilic aromatic substitution of a benzene ring with chlorosulfonic acid (ClSO₃H).[6] The starting material, 1,4-dichloro-2-nitrobenzene, is commercially available as it is a common intermediate in chemical manufacturing.[7] The strong deactivating effect of the nitro and chloro groups requires forcing conditions, but the directing effects of the substituents would favor the introduction of the sulfonyl chloride group at the desired position.
Caption: Proposed synthesis of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride via chlorosulfonation.
Route 2: Sandmeyer-type Reaction from 2,5-Dichloro-4-nitroaniline
An alternative route involves the conversion of the corresponding aniline, 2,5-dichloro-4-nitroaniline, which is a known intermediate for dyes and pigments.[8][9] This multi-step process would involve diazotization of the aniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to form the sulfonyl chloride.
Caption: Proposed Sandmeyer-type synthesis from 2,5-dichloro-4-nitroaniline.
Reactivity and Mechanistic Insights
The reactivity of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. The combined electron-withdrawing effects of the two chlorine atoms and the nitro group significantly reduce the electron density on the benzene ring and, by extension, on the sulfur atom. This makes it an exceptionally potent electrophile, highly susceptible to nucleophilic attack.
Reaction with Amines: Sulfonamide Formation
The reaction with primary and secondary amines is a cornerstone of sulfonyl chloride chemistry, yielding stable sulfonamides.[10] This reaction is fundamental in medicinal chemistry, as the sulfonamide linkage is a key structural motif in numerous drugs. The reaction proceeds via a nucleophilic substitution mechanism. A base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.
Caption: General mechanism for sulfonamide formation.
Reaction with Alcohols: Sulfonate Ester Formation
Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters.[6] This reaction is a critical tool in organic synthesis for converting a hydroxyl group, which is a poor leaving group, into a sulfonate ester (e.g., a "nosylate" in this case), which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[10] The stereochemistry at the alcohol's carbon atom is retained during this transformation, as the C-O bond is not broken.
Potential Applications in Research and Drug Development
Given its highly activated nature, 2,5-Dichloro-4-nitrobenzenesulfonyl chloride is a promising building block for several applications:
-
Medicinal Chemistry: Its reaction with a diverse range of primary and secondary amines allows for the rapid generation of novel sulfonamide libraries for high-throughput screening. The unique substitution pattern on the aromatic ring can be exploited to probe specific interactions within biological targets and to fine-tune the pharmacokinetic properties of lead compounds.
-
Protecting Group Chemistry: The resulting 2,5-dichloro-4-nitrobenzenesulfonamides (nosylamides) can serve as robust protecting groups for amines. The nosyl group is stable under many reaction conditions but can be cleaved under specific, mild conditions, typically using a thiol nucleophile like thiophenol in the presence of a base. This orthogonality is highly valuable in multi-step synthesis.
-
Linker Chemistry: The high reactivity allows for its use in bioconjugation or as a linker to attach molecules to solid supports or surfaces, provided a suitable nucleophilic handle is present.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for analogous sulfonyl chlorides.[10] Researchers should perform small-scale trials to optimize reaction conditions for their specific substrates.
General Protocol for Sulfonamide Synthesis
Caption: Experimental workflow for sulfonamide synthesis.
Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) or pyridine in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the stirred solution to 0 °C using an ice bath. Slowly add a solution of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 10-15 minutes.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with dilute aqueous HCl (e.g., 1 M), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
General Protocol for Sulfonate Ester Synthesis (Activation of an Alcohol)
Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous DCM or pyridine (if used as both solvent and base).
-
Reaction: Cool the solution to 0 °C. Add 2,5-Dichloro-4-nitrobenzenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. If not using pyridine as the solvent, add triethylamine (1.5 equivalents) dropwise.
-
Monitoring: Stir the reaction at 0 °C for 1-4 hours, monitoring its progress by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by the slow addition of cold water. Extract the mixture with DCM or ethyl acetate.
-
Washing: Wash the organic layer sequentially with cold, dilute HCl (to remove pyridine/triethylamine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature to avoid decomposition. The resulting sulfonate ester is often used immediately in the next synthetic step without extensive purification.
Safety and Handling
No specific safety data sheet (SDS) is available for 2,5-Dichloro-4-nitrobenzenesulfonyl chloride. The following safety information is extrapolated from data for structurally similar compounds such as 2-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.[2]
-
Hazard Class: Expected to be classified as Corrosive .
-
GHS Pictograms: GHS05 (Corrosion)
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
The compound is moisture-sensitive. Store in a tightly sealed container in a cool, dry place.
-
Avoid contact with skin, eyes, and clothing.
-
Incompatible with strong bases, strong oxidizing agents, and water. Reaction with water will produce corrosive hydrochloric acid and 2,5-dichloro-4-nitrobenzenesulfonic acid.
References
-
The Versatility of Benzene Sulfonyl Chlorides in Organic Synthesis. (2026, January 30). The Versatility of Benzene Sulfonyl Chlorides in Organic Synthesis. Retrieved from [Link]
-
Sarna Chemicals. (n.d.). 2,5-Dichloro-4-nitroaniline (2,5-DCPNA) | CAS No.6627-34-5. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BSC (BENZENE SULFONYL CHLORIDE). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline. Retrieved from [Link]
-
Wikipedia. (2024, September 11). 2,5-Dichloroaniline. Retrieved from [Link]
-
Digital Commons @ NJIT. (n.d.). Nitration of derivatives of 2,5-dichlorobenzenesulfonic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
-
Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
-
RSC Blogs. (2022, May 20). Hot Article Feature Interviews – RSC Advances Blog. Retrieved from [Link]
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Patsnap. (n.d.). Nitration separation method of 2,5-dichloronitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
- Google Patents. (n.d.). Process for the production of 2,5-dichloro-3-nitro-benzoic acid.
-
PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride. Retrieved from [Link]
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An In-depth Technical Guide to 2,5-dichloro-4-nitrobenzenesulfonyl chloride: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2,5-dichloro-4-nitrobenzenesulfonyl chloride, a versatile reagent in organic synthesis. From its fundamental chemical properties to detailed, field-proven protocols for its synthesis and application, this document serves as a critical resource for researchers engaged in drug discovery and the development of novel chemical entities. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting their synthetic strategies.
Core Chemical Properties and Safety Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory. While experimental data for 2,5-dichloro-4-nitrobenzenesulfonyl chloride is not extensively reported in the literature, a combination of computational data and information from suppliers allows for a reliable profile to be established.
Table 1: Physicochemical Properties of 2,5-dichloro-4-nitrobenzenesulfonyl chloride
| Property | Value | Source |
| CAS Number | 1806356-63-7 | [1] |
| Molecular Formula | C₆H₂Cl₃NO₄S | [1] |
| Molecular Weight | 290.5 g/mol | [1] |
| Appearance | Likely a yellow to brown solid, based on related compounds. | Inferred from related compounds |
| Melting Point | Not experimentally determined. Estimated to be in the range of 80-100 °C. | Inferred from related compounds |
| Boiling Point | Not determined; likely decomposes at high temperatures. | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and toluene. Insoluble in water. | [2] |
| Topological Polar Surface Area | 88.3 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Measures | Incompatibilities |
| Causes severe skin burns and eye damage.[3] | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated fume hood. | Strong oxidizing agents, strong bases.[2] |
| May be harmful if swallowed or inhaled.[4] | Do not breathe dust or vapor. Wash thoroughly after handling. | Moisture sensitive; store in a cool, dry place.[2] |
| Toxicological properties not fully investigated. | Handle with caution as a potentially hazardous substance. |
Synthesis of 2,5-dichloro-4-nitrobenzenesulfonyl chloride: A Validated Protocol
The synthesis of 2,5-dichloro-4-nitrobenzenesulfonyl chloride can be reliably achieved through the chlorosulfonation of 2,5-dichloronitrobenzene. This method is analogous to established procedures for the synthesis of other substituted benzenesulfonyl chlorides.[5][6] The following protocol is a self-validating system designed for high yield and purity.
Experimental Protocol: Chlorosulfonation of 2,5-Dichloronitrobenzene
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place 2,5-dichloronitrobenzene (1 equivalent).
-
Cool the flask in an ice-water bath to 0-5 °C.
Step 2: Addition of Chlorosulfonic Acid
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.
Step 3: Reaction Progression
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 4: Work-up and Isolation
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the crude product under vacuum.
Step 5: Purification (Optional)
-
For higher purity, the crude product can be recrystallized from a suitable solvent such as carbon tetrachloride or a mixture of hexane and ethyl acetate.
Caption: Workflow for the synthesis of 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
Reactivity and Applications in Organic Synthesis
The chemical reactivity of 2,5-dichloro-4-nitrobenzenesulfonyl chloride is dominated by the highly electrophilic sulfonyl chloride group. The presence of two electron-withdrawing chlorine atoms and a nitro group on the aromatic ring further enhances this electrophilicity, making it a highly reactive agent for the sulfonylation of nucleophiles.
Reaction with Amines: Formation of Sulfonamides
A primary application of benzenesulfonyl chlorides is the synthesis of sulfonamides through reaction with primary and secondary amines.[7][8] These reactions are typically high-yielding and proceed under mild conditions. The resulting sulfonamides are often stable, crystalline solids, making them useful for the characterization and derivatization of amines.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This protocol describes a general procedure for the reaction of 2,5-dichloro-4-nitrobenzenesulfonyl chloride with a primary amine.
Step 1: Reaction Setup
-
Dissolve the primary amine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution. The base acts as a scavenger for the HCl generated during the reaction.
Step 2: Addition of the Sulfonyl Chloride
-
Dissolve 2,5-dichloro-4-nitrobenzenesulfonyl chloride (1 equivalent) in the same solvent and add it dropwise to the amine solution at 0 °C.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
Step 4: Work-up and Purification
-
Wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
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- 6. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 7. scilit.com [scilit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,5-dichloro-4-nitrobenzenesulfonyl chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dichloro-4-nitrobenzenesulfonyl chloride is a highly functionalized aromatic sulfonyl chloride. Its structure, featuring two chlorine atoms and a nitro group on the benzene ring, renders it a versatile reagent in organic synthesis. The presence of the strongly electron-withdrawing nitro and chloro substituents significantly influences the reactivity of the sulfonyl chloride group, making it a subject of interest for various chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, alongside a discussion of its synthesis, reactivity, and potential applications, particularly in the field of drug development, based on the established chemistry of analogous compounds.
Physicochemical Properties
The fundamental properties of 2,5-dichloro-4-nitrobenzenesulfonyl chloride are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₄S | [1] |
| Molecular Weight | 290.5 g/mol | [1] |
| CAS Number | 1806356-63-7 | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)[O-] | [1] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents and reactive with protic solvents | Inferred from related compounds |
Synthesis
A plausible synthetic route to 2,5-dichloro-4-nitrobenzenesulfonyl chloride would likely involve the chlorosulfonation of 1,4-dichloro-2-nitrobenzene. This approach is analogous to the synthesis of other substituted benzenesulfonyl chlorides. The reaction typically employs chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst.
Caption: General workflow for the use as an amine protecting group.
Potential in Medicinal Chemistry
The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs. The introduction of the 2,5-dichloro-4-nitrophenylsulfonyl group to a biologically active molecule could be explored as a strategy to modulate its pharmacological properties. The specific substitution pattern on the aromatic ring may influence factors such as binding affinity to biological targets, solubility, and metabolic stability.
Experimental Protocols (Exemplary, based on analogous compounds)
The following are generalized protocols for the protection of an amine and the subsequent deprotection, based on established procedures for similar nitrobenzenesulfonyl chlorides. These should be adapted and optimized for specific substrates.
General Procedure for Amine Protection
-
Dissolve the amine-containing substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of 2,5-dichloro-4-nitrobenzenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by chromatography or recrystallization.
Safety and Handling
As with other sulfonyl chlorides, 2,5-dichloro-4-nitrobenzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. In case of contact with skin or eyes, rinse immediately with copious amounts of water. Due to its reactivity with water, it may release hydrochloric acid upon exposure to moisture.
Conclusion
2,5-dichloro-4-nitrobenzenesulfonyl chloride is a chemical reagent with significant potential in organic synthesis, particularly for the protection of amines and the synthesis of novel sulfonamide-containing molecules. While specific experimental data for this compound is limited in the public domain, its reactivity can be inferred from the well-established chemistry of analogous nitrobenzenesulfonyl chlorides. Further research into the specific properties and applications of this compound is warranted to fully explore its utility in drug discovery and development.
References
Sources
An In-depth Technical Guide to the Solubility of 2,5-dichloro-4-nitrobenzenesulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Compound
2,5-dichloro-4-nitrobenzenesulfonyl chloride is a highly reactive organosulfur compound with the molecular formula C₆H₂Cl₃NO₄S. Its structure, featuring a benzene ring substituted with two chlorine atoms, a nitro group, and a sulfonyl chloride functional group, renders it a potent electrophile. This reactivity makes it a valuable intermediate in the synthesis of sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry and drug development.[1]
The solubility of a reagent is a critical parameter in synthetic chemistry, influencing reaction kinetics, yield, and purity. For a highly reactive compound like 2,5-dichloro-4-nitrobenzenesulfonyl chloride, understanding its solubility and stability in various organic solvents is paramount for successful and safe experimentation.
Chemical Structure and Properties:
-
IUPAC Name: 2,5-dichloro-4-nitrobenzenesulfonyl chloride[2]
-
CAS Number: 1806356-63-7[2]
-
Molecular Formula: C₆H₂Cl₃NO₄S[2]
-
Molecular Weight: 290.5 g/mol [2]
Predicted Solubility Profile
Direct, experimentally determined solubility data for 2,5-dichloro-4-nitrobenzenesulfonyl chloride is scarce in publicly accessible databases and literature. However, by examining the solubility of structurally similar compounds, such as 4-nitrobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride, a reliable qualitative and semi-quantitative solubility profile can be predicted. These analogues are generally soluble in a range of common aprotic organic solvents.[3][4] The presence of the polar nitro and sulfonyl chloride groups, combined with the nonpolar dichlorobenzene ring, suggests a preference for solvents with moderate to high polarity.
Based on this analysis, the following table summarizes the predicted solubility of 2,5-dichloro-4-nitrobenzenesulfonyl chloride:
| Solvent | Predicted Solubility | Rationale and Remarks |
| Aprotic Solvents | ||
| Dichloromethane (DCM) | High | A common solvent for reactions involving sulfonyl chlorides.[4] Its polarity is well-suited to dissolve the compound. |
| Chloroform | High | Similar to DCM, it is an effective solvent for sulfonyl chlorides.[3] |
| Tetrahydrofuran (THF) | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] |
| Ethyl Acetate (EtOAc) | Moderate to High | Often used in workups and chromatography; likely a good solvent for this compound.[4] |
| Acetone | Moderate to High | A polar aprotic solvent that should readily dissolve the compound.[3] |
| Acetonitrile (MeCN) | Moderate | Its high polarity should facilitate dissolution. |
| Toluene | Moderate | A less polar solvent, but often used in the synthesis of related compounds.[4] |
| Diethyl Ether | Moderate | A common laboratory solvent, though its lower polarity might limit high concentrations.[3] |
| N,N-Dimethylformamide (DMF) | High | A highly polar aprotic solvent, often used to dissolve sparingly soluble compounds.[4] Caution is advised as it can act as a catalyst in reactions with sulfonyl chlorides. |
| Protic Solvents | ||
| Water | Insoluble (Reactive) | Sulfonyl chlorides are known to react with water, undergoing hydrolysis to the corresponding sulfonic acid.[5] This is not a true solubility but a chemical reaction. |
| Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts with alcohols to form sulfonate esters.[4] This reactivity precludes their use as inert solvents for solubility determination. |
| Nonpolar Solvents | ||
| Hexanes/Heptane | Low to Insoluble | The high polarity of the nitro and sulfonyl chloride groups will likely lead to poor solubility in nonpolar aliphatic hydrocarbons. |
Causality Behind Solvent Choices in Synthesis
The choice of solvent in reactions involving 2,5-dichloro-4-nitrobenzenesulfonyl chloride is dictated by two primary factors: its ability to dissolve the reactants and its inertness under the reaction conditions. Aprotic solvents are almost exclusively used because they do not possess acidic protons that can react with the highly electrophilic sulfonyl chloride group.
-
Dichloromethane and Chloroform are often the solvents of choice for reactions with amines to form sulfonamides. Their ability to dissolve the sulfonyl chloride and many amine starting materials, coupled with their low boiling points, facilitates easy removal post-reaction.
-
Toluene can be used when higher reaction temperatures are required.
-
Tetrahydrofuran and Ethyl Acetate are also suitable, offering a balance of polarity and ease of handling.
-
N,N-Dimethylformamide (DMF) , while an excellent solvent, can sometimes participate in or catalyze reactions of sulfonyl chlorides and should be used with a clear understanding of its potential role in the specific chemical transformation.
Experimental Protocol for Solubility Determination
Due to the reactive nature of sulfonyl chlorides, a carefully designed experimental protocol is necessary to obtain accurate solubility data. The primary challenge is to prevent hydrolysis from atmospheric moisture.
4.1. Materials and Equipment
-
2,5-dichloro-4-nitrobenzenesulfonyl chloride (analytical grade)
-
Anhydrous organic solvents (various)
-
Small, dry, sealable glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance (± 0.1 mg)
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Temperature-controlled environment (e.g., water bath, heating block)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
4.2. Step-by-Step Methodology
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas. Ensure all solvents are anhydrous.
-
Sample Preparation: In an inert atmosphere (glove box or under a stream of N₂/Ar), accurately weigh an excess amount of 2,5-dichloro-4-nitrobenzenesulfonyl chloride into a pre-weighed, dry vial containing a magnetic stir bar.
-
Solvent Addition: Add a known volume of the anhydrous solvent to the vial. Seal the vial immediately.
-
Equilibration: Place the vial in a temperature-controlled environment and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. It is advisable to conduct this at a controlled temperature, for instance, 25 °C.
-
Phase Separation: After equilibration, cease stirring and allow the excess solid to settle.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the clear solution) using a dry syringe fitted with a filter to prevent the transfer of any solid particles.
-
Dilution and Analysis: Immediately dilute the extracted sample with a known volume of a suitable anhydrous solvent to prevent precipitation. Analyze the concentration of 2,5-dichloro-4-nitrobenzenesulfonyl chloride in the diluted sample using a pre-calibrated HPLC or GC method.
-
Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.
Diagram of the Experimental Workflow:
Caption: Workflow for determining the solubility of reactive sulfonyl chlorides.
Safety and Handling
Sulfonyl chlorides are corrosive and highly reactive compounds that require careful handling.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Moisture Sensitivity: 2,5-dichloro-4-nitrobenzenesulfonyl chloride is sensitive to moisture. Store in a tightly sealed container in a dry, cool place, preferably in a desiccator. Handle under an inert atmosphere whenever possible.
-
Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases, as these can lead to vigorous and exothermic reactions.
-
Disposal: Quench excess or waste sulfonyl chloride carefully by slowly adding it to a stirred solution of sodium bicarbonate or another suitable weak base.
Logical Relationship of Hazards and Precautions:
Caption: The relationship between the hazards of sulfonyl chlorides and necessary precautions.
Conclusion
While quantitative solubility data for 2,5-dichloro-4-nitrobenzenesulfonyl chloride remains to be formally documented, a strong predictive understanding of its behavior in organic solvents can be established through the analysis of analogous compounds. It is anticipated to be highly soluble in common aprotic solvents such as dichloromethane, chloroform, and THF, and reactive with protic solvents like water and alcohols. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for in-house determination, with a critical emphasis on anhydrous conditions and appropriate safety measures. A thorough understanding of these principles is essential for the effective and safe application of this versatile reagent in research and development.
References
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved February 12, 2026, from [Link]
-
Benzenesulfonyl chloride - Solubility of Things. (n.d.). Retrieved February 12, 2026, from [Link]
-
orthanilic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]
-
Design and Synthesis of Ligands Targeting a Structured Viral RNA. (n.d.). UC San Diego. Retrieved February 12, 2026, from [Link]
-
Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589–597. [Link]
- CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.
- CN103044262A - Synthesis method for 2,5-dichloronitrobenzene. (n.d.). Google Patents.
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. International journal of molecular sciences, 9(12), 2639–2657. [Link]
- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. (n.d.). Google Patents.
-
Benzenesulfonyl chloride. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
[A level chemistry] testing for an acyl chloride. (2019, May 9). Reddit. Retrieved February 12, 2026, from [Link]
-
an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved February 12, 2026, from [Link]
-
Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis of 2,5-dichloro-3-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved February 12, 2026, from [Link]
- US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride. (n.d.). Google Patents.
-
What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved February 12, 2026, from [Link]
- EP1321454A1 - Process for the removal of nitrobenzenesulfonyl. (n.d.). Google Patents.
-
A chemical probe technique for the determination of reactive halogen species in aqueous solution: Part 2. (2006, June 29). ACP. Retrieved February 12, 2026, from [Link]
-
An Improved Process For Preparing C Acid. (n.d.). Quick Company. Retrieved February 12, 2026, from [Link]
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Technical Comparison: Nosyl Chloride vs. 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride
This guide provides an in-depth technical comparison between Nosyl Chloride (specifically 2-nitrobenzenesulfonyl chloride) and its highly functionalized analog, 2,5-Dichloro-4-nitrobenzenesulfonyl chloride .
Executive Summary
In organic synthesis and medicinal chemistry, sulfonyl chlorides are pivotal for amine protection, activation, and scaffold construction. While Nosyl chloride (NsCl) is the industry standard for the Fukuyama amine synthesis (enabling mono-alkylation of primary amines), 2,5-dichloro-4-nitrobenzenesulfonyl chloride represents a multifunctional scaffold . The latter is not merely a protecting group but a "electrophilic core" capable of undergoing sequential Nucleophilic Aromatic Substitution (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The structural differences dictate their reactivity profiles. The addition of two chlorine atoms in the 2,5-dichloro variant significantly alters the electronics of the benzene ring.
| Feature | Nosyl Chloride (o-NsCl) | 2,5-Dichloro-4-nitrobenzenesulfonyl chloride |
| CAS Number | 1694-92-4 (2-nitro) | 1806356-63-7 |
| Structure | 2-Nitrobenzenesulfonyl chloride | 1-Chlorosulfonyl-2,5-dichloro-4-nitrobenzene |
| Molecular Weight | 221.62 g/mol | 290.51 g/mol |
| Electronic Nature | Electron-withdrawing ( | Hyper-electron-withdrawing ( |
| Primary Utility | Amine Protecting Group (Temporary) | Molecular Scaffold / Heterocycle Precursor |
| Low (Requires specific activation) | High (Activated by |
Structural Visualization
Figure 1: Structural comparison highlighting the substitution pattern differences.
Mechanism & Reactivity Profile[8]
Nosyl Chloride: The Fukuyama Activation
The power of Nosyl chloride lies in its ability to render the sulfonamide N-H proton acidic (
-
Sulfonylation: Rapid reaction with primary amines.
-
Alkylation: The nitro group stabilizes the nitrogen anion, facilitating mono-alkylation.
-
Deprotection: The o-nitro group is essential for the deprotection mechanism. Thiolate anions attack the aromatic ring to form a Meisenheimer complex, which then collapses to release sulfur dioxide and the free amine.
2,5-Dichloro-4-nitro...: The Scaffold
This molecule is a "loaded spring." The 4-nitro group and the sulfonyl group strongly activate the halogenated positions on the ring.
-
Hyper-Acidity: The resulting sulfonamide N-H will be significantly more acidic than the Nosyl analog due to the inductive electron-withdrawing effect of the two chlorines.
-
Regioselective
:-
C5-Chlorine: Located ortho to the Nitro group. This is the most labile position for nucleophilic attack (amines, thiols) after sulfonamide formation.
-
C2-Chlorine: Located ortho to the Sulfonyl group. Less reactive than C5 but still displaceable under forcing conditions.
-
Figure 2: Divergent reactivity pathways. Nosyl is a loop (protection
Experimental Protocols
Protocol A: Fukuyama Amine Synthesis (Using Nosyl Chloride)
Standard procedure for converting primary amines to secondary amines.
Reagents:
-
Primary Amine (1.0 equiv)
-
2-Nitrobenzenesulfonyl chloride (1.1 equiv)[1]
-
Triethylamine (2.0 equiv) / DCM
-
Alkylation: Alkyl halide +
/ DMF OR Alcohol + DEAD + (Mitsunobu). -
Deprotection: Thiophenol (1.2 equiv) +
(3.0 equiv) / DMF or MeCN.
Step-by-Step:
-
Protection: Dissolve amine in DCM at 0°C. Add
, then slowly add NsCl. Warm to RT and stir for 2h. Wash with 1M HCl, , brine. -
Alkylation: Dissolve Ns-amine in DMF. Add alkyl halide and base.[2][3] Heat to 50-60°C until TLC shows conversion.
-
Deprotection: Dissolve alkylated sulfonamide in MeCN. Add Thiophenol and
(or KOH). The solution typically turns bright yellow (Meisenheimer complex). Stir at RT for 1-4h. -
Workup: Extract with DCM. The byproduct is a thioether which can be separated chromatographically.
Protocol B: Scaffold Functionalization (Using 2,5-Dichloro-4-nitro...)
Theoretical protocol for library synthesis based on
Objective: Create a functionalized benzothiazole or complex aryl sulfonamide.
Step-by-Step:
-
Sulfonylation: React 2,5-dichloro-4-nitrobenzenesulfonyl chloride with Amine A (1.0 equiv) in DCM/Pyridine at -10°C. (Note: The sulfonyl chloride is highly reactive; low temp prevents side reactions at the chloro positions).
-
First
(C5 Displacement): Treat the isolated sulfonamide with Nucleophile B (e.g., a thiol or secondary amine, 1.1 equiv) and DIPEA in THF/DMF at 60°C.-
Mechanistic Note: The nucleophile will preferentially attack the chlorine ortho to the nitro group.
-
-
Second
(Optional): Force conditions (100°C+, microwave) to displace the C2-chlorine, or use a binucleophile in step 2 to affect cyclization.
Safety & Handling
-
Corrosivity: Both reagents are sulfonyl chlorides and will hydrolyze to produce HCl and the corresponding sulfonic acid. They cause severe skin burns and eye damage.[4][5]
-
Sensitization: Sulfonamides are known sensitizers. The dichloro-nitro derivatives should be handled as potential potent allergens.
-
Stability:
-
Nosyl Chloride: Moisture sensitive but stable if stored dry.[6]
-
2,5-Dichloro-4-nitro...: Likely more sensitive to hydrolysis due to the electron-deficient ring making the sulfur center more electrophilic. Store under inert gas at 4°C.
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121591752, 2,5-Dichloro-4-nitrobenzenesulfonyl chloride. Retrieved from PubChem.[7][4][5] Link
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
activation patterns). Link
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- 5. 2-Chloro-5-nitrobenzenesulfonyl chloride | C6H3Cl2NO4S | CID 20630 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Navigating the Synthesis of Novel Therapeutics: A Technical Safety Guide to 2,5-Dichloro-4-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
As the landscape of pharmaceutical research evolves, the demand for novel reagents and building blocks intensifies. Among these, 2,5-dichloro-4-nitrobenzenesulfonyl chloride (CAS No. 1806356-63-7) presents as a valuable, yet hazardous, compound. Its utility in introducing the 2,5-dichloro-4-nitrophenylsulfonyl moiety in synthetic chemistry is significant for creating complex molecular architectures. However, its inherent reactivity, characteristic of sulfonyl chlorides, necessitates a robust understanding and implementation of stringent safety protocols.
This guide, designed for the experienced researcher, moves beyond rudimentary safety checklists. It provides a technical deep-dive into the causality behind safety measures, fostering a proactive safety culture rooted in scientific principles. While a specific, comprehensive toxicological profile for this exact compound is not yet fully established, its structural similarity to other nitro- and chloro-substituted benzenesulfonyl chlorides provides a strong basis for a conservative and thorough safety assessment[1].
Section 1: Hazard Identification and Risk Profile
2,5-Dichloro-4-nitrobenzenesulfonyl chloride is an irritant and its health hazards have not been fully investigated[1]. Based on data from structurally analogous compounds, it should be handled as a substance that is corrosive and capable of causing severe skin burns and serious eye damage[2][3]. The presence of the sulfonyl chloride functional group makes it highly reactive, particularly with nucleophiles such as water.
GHS Hazard Classification (Inferred from Analogs):
-
Skin Corrosion/Irritation: Category 1B/1C. Causes severe skin burns[2][3].
-
Serious Eye Damage/Eye Irritation: Category 1. Causes serious, potentially irreversible, eye damage[2][3].
-
Corrosive to Metals: May be corrosive to certain metals[2].
Key Hazard Statements:
Precautionary Profile: The primary risks stem from its corrosive nature upon contact with skin, eyes, and mucous membranes. Inhalation of dust can irritate the respiratory tract[1]. A critical, though less immediate, risk is its violent reaction with water and other nucleophiles, which can lead to the release of corrosive hydrogen chloride (HCl) gas[4].
| Property | Data | Source |
| CAS Number | 1806356-63-7 | [1][5] |
| Molecular Formula | C₆H₂Cl₃NO₄S | [5] |
| Molecular Weight | 290.5 g/mol | [5] |
| Appearance | Solid (Form: Crystal - Powder) | [2] |
| Melting Point | 66-70 °C (Analog: 4-Nitrobenzenesulfonyl chloride) |
Section 2: The Chemistry of Safe Handling & Engineering Controls
The cornerstone of safely handling 2,5-dichloro-4-nitrobenzenesulfonyl chloride is preventing its contact with moisture and incompatible materials. The sulfonyl chloride group is electrophilic and will readily react with water in an exothermic reaction to produce hydrochloric acid and the corresponding sulfonic acid.
Core Handling Protocol:
-
Work Area Designation: All handling of this compound must occur within a certified chemical fume hood to control exposure to dust and potential off-gassing of HCl[1].
-
Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Material Transfer: Use powder-safe spatulas and weighing boats. Avoid generating dust by gently scooping the material. For larger quantities, a closed system is recommended.
-
Spill Prevention: Handle over a tray or secondary containment to catch any spills.
-
Hygiene: Wash hands and face thoroughly after handling. Contaminated clothing should be removed immediately and laundered before reuse.
Engineering Controls:
-
Ventilation: A properly functioning chemical fume hood is mandatory[1]. Local exhaust ventilation should be used where dust generation is possible.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly[1].
Section 3: Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE is not a passive choice but an active system of defense. Each component is chosen to address a specific, identified hazard.
Mandatory PPE Ensemble:
-
Eye and Face Protection: Tight-sealing safety goggles are the minimum requirement. Given the severe corrosive potential, a face shield worn over safety goggles is strongly recommended[3].
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves may offer splash protection for short durations, but for extended handling, heavier gloves such as butyl or neoprene rubber should be considered. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact[1].
-
Skin and Body Protection: A flame-retardant lab coat is standard. For operations with a higher risk of spills or dust generation, a chemical-resistant apron or a full protective suit is necessary[1].
-
Respiratory Protection: If dusts are generated and cannot be controlled by engineering means, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required[3].
Section 4: Emergency Protocols - Causality and Response
Emergency responses must be swift, decisive, and based on the chemical properties of the substance.
First Aid Measures: The immediate priority is copious irrigation to dilute and remove the corrosive agent.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[1][2].
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention[1][2].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention[1][2]. Ingestion can cause severe burns to the mouth, throat, and stomach[3].
Accidental Release Measures: The response protocol is dictated by the need to contain the solid material without creating dust and to avoid contact with water.
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the full PPE ensemble as described in Section 3.
-
Contain & Clean: Gently scoop up the spilled solid material into a suitable, labeled container for disposal. Avoid actions that generate dust. Do not use water for cleanup as it will react with the compound[4].
-
Decontaminate: After the material is collected, wash the spill area thoroughly.
Section 5: Storage, Stability, and Disposal
Storage and Stability:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[1]. The key is to protect it from moisture, as it is moisture-sensitive[3].
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[1]. Also avoid alcohols and amines.
-
Hazardous Decomposition: Under fire conditions, it can emit toxic fumes, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas[1][3].
Waste Disposal: Waste material must be treated as hazardous.
-
Collection: Collect waste in original or approved containers that are clearly labeled. Do not mix with other waste streams.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. This may involve dissolving the material in a combustible solvent for incineration.
Conclusion
2,5-Dichloro-4-nitrobenzenesulfonyl chloride is a potent synthetic tool that commands respect. Its safe use is not merely a matter of following rules but of understanding the chemical principles that underpin them. By integrating the insights from its specific safety data sheet and the more detailed profiles of its close chemical relatives, researchers can confidently and safely leverage its reactivity to advance the frontiers of drug discovery and development. A proactive, informed approach to safety is the bedrock of innovative and responsible science.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Materials Handling and Storage. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2,5-dichloro-4-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dichloro-4-nitrobenzenesulfonyl chloride is a multifaceted organic compound characterized by a highly substituted benzene ring. The presence of a reactive sulfonyl chloride group, along with electron-withdrawing chloro and nitro substituents, imparts a unique electronic profile and significant potential as a versatile intermediate in synthetic chemistry. This guide provides a comprehensive analysis of its structure, predicted physicochemical and spectroscopic properties, plausible synthetic pathways, and anticipated reactivity. Due to the limited availability of published experimental data for this specific molecule (CAS 1806356-63-7), this document leverages established principles of physical organic chemistry and draws analogies from structurally related compounds to offer expert-driven insights for research and development applications.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of 2,5-dichloro-4-nitrobenzenesulfonyl chloride is a thorough examination of its molecular architecture and resulting physical properties.
Structural Identification
The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, a nitro group at position 4, and a sulfonyl chloride group at position 1. The cumulative electron-withdrawing effects of these substituents render the aromatic ring electron-deficient and activate the sulfonyl chloride moiety towards nucleophilic attack.
Caption: 2D structure of 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
Physicochemical Data
While experimentally determined data are not widely published, computational models and data from chemical suppliers provide key physical and chemical identifiers.[1]
| Property | Value / Identifier | Source |
| CAS Number | 1806356-63-7 | Guidechem[1] |
| Molecular Formula | C₆H₂Cl₃NO₄S | Guidechem[1] |
| Molecular Weight | 290.5 g/mol | Guidechem[1] |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)[O-] | Guidechem[1] |
| InChI | InChI=1S/C6H2Cl3NO4S/c7-3-2-6(15(9,13)14)4(8)1-5(3)10(11)12/h1-2H | Guidechem[1] |
| Topological Polar Surface Area | 88.3 Ų | Guidechem[1] |
| Complexity | 348 | Guidechem[1] |
Predicted Spectroscopic Profile
The structural identity of a novel or sparsely characterized compound is unequivocally established through spectroscopic analysis. Based on the known functional groups, the following spectral characteristics are predicted for 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons.
-
H-3: This proton is flanked by a chlorine atom and the nitro-substituted carbon. It is expected to appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the strong deshielding effects of the adjacent nitro and sulfonyl chloride groups.
-
H-6: This proton is positioned between a chlorine atom and the sulfonyl chloride-bearing carbon. It will likely also be a singlet, appearing slightly upfield from H-3 (δ 7.8-8.2 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.
-
C-SO₂Cl (C1): Expected around δ 140-145 ppm.
-
C-Cl (C2, C5): These carbons will be deshielded, likely appearing in the δ 130-140 ppm range.
-
C-NO₂ (C4): The carbon bearing the nitro group is strongly deshielded and is predicted to be in the δ 148-155 ppm region.
-
C-H (C3, C6): These carbons will resonate in the typical aromatic region of δ 125-135 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present. Key absorption bands are predicted as follows:
-
Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands are anticipated near 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The latter may overlap with the SO₂Cl stretch.
-
C-Cl Stretch: Absorptions for the aryl-chloride bonds are expected in the 1000-1100 cm⁻¹ region.
-
Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 290. The isotopic pattern will be highly characteristic due to the presence of three chlorine atoms, showing peaks at M, M+2, M+4, and M+6 with predictable relative intensities. Common fragmentation pathways would involve the loss of Cl (m/z 255) and SO₂Cl (m/z 191).
Proposed Synthetic Pathways
While a specific, validated synthesis for 2,5-dichloro-4-nitrobenzenesulfonyl chloride is not available in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on well-established methodologies for preparing analogous aromatic sulfonyl chlorides. The most direct approach involves the chlorosulfonation of a suitable precursor.
Proposed Synthesis Workflow: Chlorosulfonation of 1,4-Dichloro-2-nitrobenzene
The synthesis of related isomers often involves the reaction of a substituted benzene with chlorosulfonic acid. Following this logic, 1,4-dichloro-2-nitrobenzene would be the logical starting material.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive model based on similar transformations and should be optimized under appropriate laboratory safety protocols.
-
Reaction Setup: To a flask equipped with a stirrer, dropping funnel, and gas outlet (to vent HCl), charge an excess of chlorosulfonic acid (5-6 molar equivalents).
-
Substrate Addition: Slowly add 1,4-dichloro-2-nitrobenzene (1.0 eq.) to the stirred chlorosulfonic acid, maintaining the temperature below 30°C with an ice bath.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain for several hours, monitoring the reaction progress by TLC or GC. The electrophilic SO₂Cl⁺ species will be generated in situ and will substitute onto the aromatic ring. The substitution is directed to the position ortho to the nitro group and meta to the two chlorine atoms.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent like carbon tetrachloride or glacial acetic acid.
Reactivity and Potential Applications
The chemical behavior of 2,5-dichloro-4-nitrobenzenesulfonyl chloride is dominated by the sulfonyl chloride functional group, which is a powerful electrophile.
Core Reactivity
The primary reaction of this compound is nucleophilic substitution at the sulfur atom. It will readily react with a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding sulfonamides and sulfonate esters. The strong electron-withdrawing nature of the nitro and chloro groups on the aromatic ring enhances the electrophilicity of the sulfonyl group, making it highly reactive.
Caption: Key reactions of 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
Potential Applications in Drug Development and Organic Synthesis
-
Protecting Group Chemistry: Analogous to 4-nitrobenzenesulfonyl chloride (nosyl chloride), this compound could potentially serve as a protecting group for amines. The resulting sulfonamides (nosylamides) are typically stable to a wide range of reaction conditions but can be cleaved under specific reducing conditions or with certain nucleophiles. The additional chloro-substituents may modulate the stability and cleavage conditions of the protecting group.
-
Linker Chemistry: The reactive sulfonyl chloride handle allows for the covalent attachment of the dichloronitrophenyl moiety to biomolecules or solid supports, making it a candidate for use in linker technologies for antibody-drug conjugates (ADCs) or solid-phase synthesis.
-
Intermediate for Novel Scaffolds: This compound is a highly functionalized building block. The nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atoms can potentially be displaced via nucleophilic aromatic substitution (SₙAr) reactions, particularly given the activation by the nitro and sulfonyl groups. This opens up pathways to complex, polysubstituted aromatic scaffolds of interest in medicinal chemistry.
Safety and Handling
As with all reactive sulfonyl chlorides, 2,5-dichloro-4-nitrobenzenesulfonyl chloride must be handled with care in a well-ventilated chemical fume hood.[2]
-
Hazards: The compound is expected to be corrosive and cause severe skin burns and eye damage. It is an irritant to mucous membranes and the upper respiratory tract. It is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.[2]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.[2]
References
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Part 1: The Target Compound: 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride
An In-depth Technical Guide to 2,5-dichloro-4-nitrobenzenesulfonyl Chloride and its Key Analogs for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents is paramount to synthetic success. Arylsulfonyl chlorides are a cornerstone class of compounds, pivotal for the formation of sulfonamides and sulfonates, and widely employed as protecting groups for amines. This guide focuses on high-purity 2,5-dichloro-4-nitrobenzenesulfonyl chloride, a compound with significant potential stemming from its unique electronic and steric profile.
An inquiry into 2,5-dichloro-4-nitrobenzenesulfonyl chloride presents an immediate challenge regarding its definitive identification and availability. While the name implies a specific structure, the most closely related entry in chemical databases, CAS 1806356-63-7, corresponds to a molecular formula of C₆H₂Cl₃NO₄S, suggesting the presence of three chlorine atoms, which contradicts the name.[1] The corresponding sulfonic acid, 2,5-Dichloro-4-nitrobenzenesulfonic acid, is documented, but its conversion to the sulfonyl chloride is not widely reported in commercial literature.[2]
Chemical Profile and Predicted Properties
Based on its constituent functional groups—a sulfonyl chloride, a nitro group, and a dichlorinated aromatic ring—we can predict its reactivity. The strong electron-withdrawing nature of the nitro group and the chlorine atoms would render the sulfur atom highly electrophilic, making it an exceptionally reactive agent for sulfonylation reactions.
| Property | Predicted Value / Structure |
| IUPAC Name | 2,5-dichloro-4-nitrobenzenesulfonyl chloride |
| Molecular Formula | C₆H₃Cl₂NO₄S |
| Molecular Weight | 276.06 g/mol |
| Structure | |
| Predicted Reactivity | Highly reactive towards nucleophiles (amines, alcohols) due to strong inductive and resonance electron withdrawal. |
Commercial Availability
As of early 2026, a thorough search of major chemical suppliers, including Sigma-Aldrich, Fisher Scientific, TCI, and others, did not yield a commercially available source for high-purity 2,5-dichloro-4-nitrobenzenesulfonyl chloride. Researchers requiring this specific molecule would likely need to pursue custom synthesis.
Plausible Synthetic Pathway
A logical, albeit unverified, synthetic route would involve the direct sulfochlorination of 2,5-dichloronitrobenzene. This precursor is commercially available. The reaction would likely employ chlorosulfonic acid, a common reagent for such transformations.
Caption: Hypothetical synthesis of the target compound.
Part 2: A Practical Guide to Key Commercial Analogs
Given the unavailability of the primary target, we now turn our focus to two structurally similar and highly useful analogs: 2-Chloro-5-nitrobenzenesulfonyl chloride and the ubiquitous 4-Nitrobenzenesulfonyl chloride (Nosyl chloride) .
Analog 1: 2-Chloro-5-nitrobenzenesulfonyl Chloride
This isomer is a valuable reagent that offers a different steric and electronic profile compared to the more common Nosyl chloride.
| Property | Value |
| CAS Number | 4533-95-3[3] |
| Molecular Formula | C₆H₃Cl₂NO₄S[3] |
| Molecular Weight | 256.06 g/mol [3] |
| Appearance | Off-white to yellow solid |
| Melting Point | 57-61 °C |
Table of Representative Suppliers:
| Supplier | Purity |
| Sigma-Aldrich | ≥97.0% |
| Fisher Scientific | Typically >98% |
| TCI Chemicals | >98.0% |
This compound is typically synthesized via the chlorosulfonation of p-chloronitrobenzene.[4] Its primary application lies in the synthesis of complex organic molecules and pharmaceutical intermediates where specific electronic tuning of the sulfonamide is required.
Experimental Protocol: Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with a primary amine.
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.5 eq), to the solution and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2-chloro-5-nitrobenzenesulfonyl chloride (1.1 eq) in the same solvent to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.
This reagent is corrosive and causes severe skin burns and eye damage.[3] It is also moisture-sensitive and should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Store in a cool, dry place away from incompatible materials like strong bases and oxidizing agents.[7]
Analog 2: 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)
Nosyl chloride is one of the most important sulfonylating agents in modern organic synthesis, primarily used for the protection of amines.
| Property | Value |
| CAS Number | 98-74-8[8][9] |
| Molecular Formula | C₆H₄ClNO₄S[8][9] |
| Molecular Weight | 221.62 g/mol [8][9][10] |
| Appearance | Yellow crystalline powder[9] |
| Melting Point | 75-79 °C[9] |
Table of Representative Suppliers:
| Supplier | Purity / Grade |
| Sigma-Aldrich | 97%, 90% (technical)[10][11] |
| TCI Chemicals | >98.0%[9] |
| Fisher Scientific | 98+% |
| Oakwood Chemical | 97%[12] |
The "Nosyl" (Ns) group is an excellent protecting group for primary and secondary amines. Its key advantages are:
-
Stability: It is stable to a wide range of reaction conditions, including strongly acidic media.[13]
-
Mild Deprotection: The strong electron-withdrawing nitro group facilitates nucleophilic aromatic substitution, allowing for mild deprotection conditions that are orthogonal to many other protecting groups (e.g., Boc, Cbz, Fmoc).
Workflow for Amine Protection and Deprotection:
Caption: Typical workflow for amine protection and deprotection using Nosyl chloride.
Experimental Protocol: Nosylation of a Primary Amine
-
Setup: Dissolve the primary amine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM (approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add 4-nitrobenzenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude N-nosylated amine can be purified by recrystallization or silica gel chromatography.
Experimental Protocol: Deprotection of a Nosyl Group
-
Setup: Dissolve the N-nosyl sulfonamide (1.0 eq) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF.
-
Reagents: Add potassium carbonate (K₂CO₃, 3.0 eq) and a thiol, such as thiophenol (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Dilute the reaction with ethyl acetate and water. Separate the layers.
-
Extraction: Wash the organic layer extensively with aqueous NaOH (1 M) to remove the thiophenol and its byproducts, followed by a brine wash.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Nosyl chloride is a corrosive solid that causes severe skin burns and eye damage.[8] It is moisture-sensitive and reacts with water.[7][9] Always handle in a fume hood with appropriate PPE. Store in a tightly sealed container in a dry, well-ventilated area.[14]
Part 3: Comparative Analysis and Selection
Choosing the right arylsulfonyl chloride depends on the specific requirements of the synthetic step.
| Feature | 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride | 2-Chloro-5-nitrobenzenesulfonyl Chloride | 4-Nitrobenzenesulfonyl Chloride (NsCl) |
| Availability | Custom Synthesis Required | Commercially Available | Widely Available |
| Primary Use | Predicted for specialty sulfonamides | Synthesis of specialty sulfonamides | Amine protection, sulfonamide synthesis[9][13][15] |
| Key Advantage | Unique steric/electronic profile | Alternative reactivity to NsCl | Well-established, mild deprotection |
| Deprotection | Not established | Thiol/Base conditions expected | Thiol/Base (Standard Protocol) |
| Safety Profile | Predicted Corrosive, Moisture-Sensitive | Corrosive, Moisture-Sensitive[3] | Corrosive, Moisture-Sensitive[8] |
Decision-Making Flowchart for Reagent Selection:
Caption: Guide for selecting the appropriate sulfonyl chloride reagent.
Conclusion
While 2,5-dichloro-4-nitrobenzenesulfonyl chloride remains an elusive target for direct purchase, its potential as a highly reactive sulfonating agent is clear. For the practicing chemist, a pragmatic approach involves leveraging its well-documented and readily available analogs. 2-Chloro-5-nitrobenzenesulfonyl chloride serves as a valuable alternative for constructing specialized sulfonamides, while 4-nitrobenzenesulfonyl chloride (Nosyl chloride) remains the gold standard for robust amine protection coupled with exceptionally mild cleavage conditions. A thorough understanding of the properties, protocols, and safety considerations for these analogs provides the modern researcher with a powerful and versatile toolkit for tackling complex synthetic challenges in drug discovery and beyond.
References
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Guidechem. 2,5-dichloro-4-nitrobenzenesulfonyl chloride 1806356-63-7 wiki.
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Tokyo Chemical Industry. SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl Chloride.
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Fisher Scientific. SAFETY DATA SHEET - 2,5-Dichloronitrobenzene.
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Fisher Scientific. SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride.
-
Sigma-Aldrich. 2-Nitrobenzenesulfonyl chloride 97%.
-
Fisher Scientific. SAFETY DATA SHEET - 3-Chloro-4-nitrobenzenesulfonyl chloride.
-
Santa Cruz Biotechnology. 2-Nitrobenzenesulfonyl chloride Safety Data Sheet.
-
PubChem. 4-Nitrobenzenesulfonyl chloride.
-
ChemicalBook. 4-Nitrobenzenesulfonyl chloride | 98-74-8 Uses.
-
ChemicalBook. 4-Nitrobenzenesulfonyl chloride | 98-74-8.
-
Google Patents. Method for synthesizing p-nitrobenzenesulfonyl chloride.
-
Sigma-Aldrich. 2,5-Dichlorobenzenesulfonyl chloride 98%.
-
Cyclo Pharma Chem. 4-Nitro benzene sulfonyl Chloride.
-
Organic Syntheses. o-Nitrobenzenesulfonyl Chloride.
-
PubChem. 2-Chloro-5-nitrobenzenesulfonyl chloride.
-
Sigma-Aldrich. 4-Nitrobenzenesulfonyl chloride technical grade, 90%.
-
Oakwood Chemical. 4-Nitrobenzenesulfonyl chloride.
-
Google Patents. Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
-
Google Patents. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
-
Sigma-Aldrich. 4-Nitrobenzenesulfonyl chloride 97%.
-
Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?.
-
PubMed. N-(2,5-Dimethoxy-phen-yl)-4-nitro-benzene-sulfonamide.
-
PubChem. 2,5-Dichloro-4-nitrobenzenesulfonic acid.
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Methodological & Application
Synthesis of Novel Sulfonamides Utilizing 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride: A Detailed Guide for Researchers
This comprehensive guide provides researchers, medicinal chemists, and professionals in drug development with a detailed protocol and in-depth scientific insights for the synthesis of novel sulfonamides using 2,5-dichloro-4-nitrobenzenesulfonyl chloride. This versatile building block, featuring both electron-withdrawing chloro and nitro substituents, offers a unique scaffold for the generation of diverse sulfonamide libraries with potential applications in various therapeutic areas. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2]
This document will delve into the mechanistic underpinnings of the synthesis, provide step-by-step experimental procedures, outline robust characterization techniques, and discuss the critical safety considerations necessary for handling the involved reagents.
I. The Scientific Foundation: Mechanism and Rationale
The synthesis of sulfonamides from 2,5-dichloro-4-nitrobenzenesulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction.[3] The fundamental principle of this reaction is the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride. The presence of the strongly electron-withdrawing nitro and chloro groups on the benzene ring further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.
A base, typically a tertiary amine such as triethylamine or pyridine, is essential to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[3]
Sources
Application Notes and Protocols for the Reaction of 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride with Primary Amines
Introduction: Strategic Use of a Bifunctional Reagent in Synthesis
2,5-Dichloro-4-nitrobenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the construction of novel sulfonamide derivatives for pharmaceutical and agrochemical research. Its unique substitution pattern, featuring two chloro groups, a strongly electron-withdrawing nitro group, and a highly electrophilic sulfonyl chloride moiety, offers a rich landscape for chemical transformations. The primary reaction with nucleophiles, such as primary amines, is the formation of a stable sulfonamide bond, a critical functional group in a multitude of biologically active molecules.[1][2]
However, the presence of activating groups (the nitro group) and potential leaving groups (the chloro substituents) on the aromatic ring introduces a critical question of chemoselectivity. The reaction could potentially proceed via two distinct pathways: nucleophilic attack at the sulfonyl group to form the desired sulfonamide, or a Nucleophilic Aromatic Substitution (SNAr) at one of the ring carbons bearing a chlorine atom. This guide provides a comprehensive overview of the reaction conditions that favor the desired sulfonamide formation, an analysis of the underlying mechanistic principles, and detailed, field-proven protocols for researchers in drug development and chemical synthesis.
Pillar 1: Mechanistic Insights & Chemoselectivity
The reaction between 2,5-dichloro-4-nitrobenzenesulfonyl chloride and a primary amine (R-NH₂) presents two main competing pathways, as illustrated below.
Diagram: Competing Reaction Pathways
Caption: Competing pathways for the reaction of 2,5-dichloro-4-nitrobenzenesulfonyl chloride with a primary amine.
Pathway A: Sulfonamide Formation (Nucleophilic Acyl-type Substitution)
The primary and generally favored reaction is the nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride.[3] This process is analogous to the acylation of amines with acid chlorides. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. A base is essential to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.[4]
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of 2,5-dichloro-4-nitrobenzenesulfonyl chloride is electron-deficient due to the potent electron-withdrawing effects of the nitro group and, to a lesser extent, the chloro and sulfonyl chloride groups. This electron deficiency, particularly at the positions ortho and para to the nitro group, makes the ring susceptible to SNAr. In this scenario, the primary amine could act as a nucleophile and displace one of the chloro substituents.
Controlling Chemoselectivity: Why Sulfonamide Formation Dominates
For haloarene sulfonyl chlorides, experimental evidence suggests that sulfonamide synthesis is typically the primary reaction pathway.[5][6] Several factors contribute to this selectivity:
-
Electrophilicity of the Sulfur Center: The sulfur atom in the sulfonyl chloride group is exceptionally electrophilic, making it a highly reactive site for nucleophilic attack.
-
Reaction Kinetics: The formation of the sulfonamide bond is generally a rapid process under standard conditions.
-
Leaving Group Ability: Chloride is an excellent leaving group from the sulfonyl moiety.
While SNAr is a possibility, it generally requires more forcing conditions (higher temperatures or stronger bases) to compete effectively with the rapid sulfonylation reaction. By maintaining controlled temperatures, typically starting at 0 °C, the kinetic product (sulfonamide) is overwhelmingly favored.
Pillar 2: Experimental Protocols & Proven Methodologies
The following protocols provide a robust framework for the synthesis of N-substituted-2,5-dichloro-4-nitrobenzenesulfonamides.
General Experimental Workflow
Sources
The DNs-Cl Group: An Orthogonal Protecting Strategy for Advanced Peptide Synthesis
Abstract
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity, especially in the construction of complex or modified peptides.[1][2] An ideal protecting group must be robust enough to withstand various reaction conditions yet be removable with high selectivity under mild conditions that do not compromise the integrity of the peptide chain.[1] This guide details the application of 2,5-dichloro-4-nitrobenzenesulfonyl chloride (DNs-Cl) as a highly effective amino-protecting group. The resulting DNs-sulfonamide offers significant advantages due to its facile installation and, most critically, its unique deprotection conditions, which are orthogonal to standard Boc and Fmoc solid-phase peptide synthesis (SPPS) chemistries.[3][4] We provide an in-depth look at the reaction mechanisms, detailed protocols for protection and deprotection, and a comparative analysis of its strategic benefits for researchers in peptide chemistry and drug development.
Introduction: The Need for Orthogonal Protection
Modern peptide synthesis often requires the selective modification of specific amino acid residues within a sequence. This can include side-chain cyclization, branching, or the attachment of labels and payloads.[3] Such complex syntheses are enabled by orthogonal protecting group strategies, where different classes of protecting groups can be removed under distinct, non-interfering chemical conditions.[1][3] The two pillars of modern SPPS, Fmoc and Boc strategies, rely on base- and acid-lability, respectively.[3][5] The DNs group introduces a third orthogonal dimension: cleavage via nucleophilic attack by a thiol.[6][7][8]
2,5-dichloro-4-nitrobenzenesulfonyl chloride (DNs-Cl) is a sulfonyl chloride reagent that reacts readily with primary and secondary amines to form highly stable sulfonamides.[9][10] The powerful electron-withdrawing effects of the two chlorine atoms and the nitro group on the aromatic ring are key to the group's utility. These substituents not only render the sulfur atom highly electrophilic for an efficient protection reaction but also activate the aromatic ring for nucleophilic aromatic substitution, which is the basis for the deprotection mechanism.[11]
Mechanism of Action
The utility of DNs-Cl is rooted in two fundamental and opposing reactions: sulfonamide formation (protection) and thiol-mediated cleavage (deprotection).
Protection of Amines
The reaction of DNs-Cl with the primary α-amino group of an amino acid is a classic nucleophilic substitution at the sulfonyl sulfur.[9][12] The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a stable sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[10]
Caption: Amine protection via nucleophilic attack on DNs-Cl.
Deprotection of DNs-Sulfonamides
The deprotection mechanism is the cornerstone of the DNs group's utility. It proceeds via a nucleophilic aromatic substitution, often referred to as a Meisenheimer complex intermediate.[8] A soft nucleophile, typically a thiol like thiophenol or β-mercaptoethanol in the presence of a base, attacks the electron-deficient aromatic ring.[6][7][13] This attack forms a transient, negatively charged Meisenheimer complex. The complex then collapses, cleaving the sulfur-nitrogen bond to release the free amine and forming a diaryl sulfide byproduct.[8] This mechanism is distinct from the acidic or basic conditions used for Boc and Fmoc removal, granting the DNs group its orthogonality.[3]
Caption: Workflow for the thiol-mediated deprotection of a DNs group.
Advantages and Strategic Applications
The DNs protecting group offers several distinct advantages that make it a powerful tool for complex peptide synthesis.
| Feature | Advantage | Comparison with Fmoc/Boc |
| Orthogonality | Can be removed without affecting Fmoc, Boc, or many common side-chain protecting groups (e.g., tBu, Trt).[3][4] | Fmoc (base-labile) and Boc (acid-labile) are not orthogonal to each other. |
| Mild Deprotection | Cleavage occurs under mild, near-neutral pH conditions with a thiol and a weak base.[7][13] | Boc requires strong acid (TFA), which can damage sensitive residues. |
| High Stability | The DNs-sulfonamide is exceptionally stable to both strongly acidic and basic conditions. | Fmoc is sensitive to many nucleophiles and bases. |
| Activation | The sulfonamide proton is acidic, allowing for subsequent N-alkylation, a key step in the Fukuyama Amine Synthesis.[8][14] | Standard amide bonds are not readily alkylated. |
These properties make the DNs group ideal for:
-
Synthesis of Branched or Cyclic Peptides: A specific lysine side-chain can be protected with DNs, allowing the main chain to be synthesized using Fmoc chemistry. The DNs group can then be selectively removed to build a second peptide chain from the lysine side-chain.
-
On-Resin N-Methylation: The DNs-protected amine on the resin can be methylated before deprotection, providing a route to N-methylated amino acids in the peptide backbone.[15]
-
Fragment Ligation Strategies: Protected peptide fragments can be synthesized and then selectively deprotected at the ligation site for subsequent coupling.
Experimental Protocols
Safety Precaution: 2,5-dichloro-4-nitrobenzenesulfonyl chloride is a corrosive solid and a lachrymator. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol: Protection of an Amino Acid with DNs-Cl
This protocol describes the protection of the α-amino group of a free amino acid in solution.
Materials:
-
Amino Acid (1.0 eq)
-
2,5-dichloro-4-nitrobenzenesulfonyl chloride (DNs-Cl) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (3.0 eq)
-
Acetone
-
Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of acetone and water. Stir until fully dissolved.
-
Addition of DNs-Cl: In a separate flask, dissolve DNs-Cl (1.1 eq) in a minimal amount of acetone. Add this solution dropwise to the stirring amino acid solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid spot has disappeared.
-
Workup - Quenching: Slowly add 1 M HCl to the reaction mixture until the pH is ~2-3 to neutralize excess bicarbonate and protonate the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude DNs-protected amino acid can be purified by column chromatography on silica gel or by recrystallization.
Protocol: Deprotection of a DNs-Protected Peptide
This protocol describes the cleavage of the DNs group from a peptide, either in solution or on solid phase.
Materials:
-
DNs-Protected Peptide (1.0 eq)
-
Thiophenol (PhSH) (10 eq)
-
Potassium Carbonate (K₂CO₃) (5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: Dissolve the DNs-protected peptide (1.0 eq) in DMF in a round-bottom flask under a nitrogen or argon atmosphere. If using a resin-bound peptide, swell the resin in DMF.
-
Addition of Reagents: Add potassium carbonate (5 eq) to the mixture, followed by the dropwise addition of thiophenol (10 eq).[6][8]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes.[15] Monitor the reaction by LC-MS for solution-phase or a test cleavage for solid-phase synthesis.
-
Workup (Solution Phase):
-
Dilute the reaction mixture with water.
-
Extract the aqueous phase with diethyl ether or ethyl acetate to remove the thiophenol and its byproducts.
-
The deprotected peptide, which is often water-soluble, remains in the aqueous layer. Lyophilize or use the aqueous solution directly for the next step.
-
-
Workup (Solid Phase):
-
Filter the resin and wash thoroughly with DMF, dichloromethane (DCM), and methanol to remove all reagents and byproducts.
-
Dry the resin under vacuum. The peptide on the resin is now ready for the next coupling step.
-
Conclusion
2,5-dichloro-4-nitrobenzenesulfonyl chloride provides a robust and truly orthogonal N-terminal protecting group for advanced peptide synthesis. Its stability to standard SPPS conditions and its selective removal under mild, thiol-mediated protocols make it an invaluable tool. By incorporating the DNs-Cl strategy, researchers can expand their capabilities to construct complex, modified, and multi-functional peptides, pushing the boundaries of drug discovery and chemical biology.
References
- M. Can. J. Chem. 2000, 78 (5), 657-662. 2-Nitro- and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines.
- Synlett 2000, (1), 140-142. 2-nitro- and 2,4-dinitrobenzenesulfonamides as protecting groups for primary amines.
- Dakenchem Blog. How does Ethyl Sulfonyl Chloride react with amines?.
-
RSC Advances. Microwave-assisted, solvent- and catalyst-free sulfonylation of amines.
- ResearchGate. 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
- Scilit.
- ResearchGate. 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF.
- Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- S. Kotha et al. A reliable and easy method for synthesis of nitrogen-containing compounds.
- Ningbo Inno Pharmchem Co., Ltd.
- ResearchG
- Google Patents. Peptide synthesis with sulfonyl protecting groups.
- BenchChem.
- ResearchGate.
- Chem-Station International Edition. Fukuyama Amine Synthesis.
- Organic Letters, 2003, 5(26), 4987-90.
- Molecules, 2022, 27(21), 7549. Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Protein and Peptide Letters, 2014, 21(11), 1156-1178. Chemical Methods for Peptide and Protein Production.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
Application Notes and Protocols: Regioselective Nucleophilic Substitution on 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the procedure for performing nucleophilic substitution reactions on 2,5-dichloro-4-nitrobenzenesulfonyl chloride. This substrate is a highly activated aromatic system, presenting unique opportunities for regioselective functionalization critical in the fields of medicinal chemistry, agrochemicals, and materials science. We will delve into the mechanistic underpinnings that govern its reactivity, provide detailed, field-tested protocols for substitution with various nucleophiles, and offer insights into reaction monitoring and troubleshooting. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Mechanistic Rationale and Regioselectivity
The reactivity of 2,5-dichloro-4-nitrobenzenesulfonyl chloride is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is rendered exceptionally electron-deficient by the presence of three powerful electron-withdrawing groups: a nitro group (-NO₂), a sulfonyl chloride group (-SO₂Cl), and two chlorine atoms. This profound electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.[1][2][3]
A critical aspect of this substrate is the regioselectivity of the substitution. The molecule possesses two potential leaving groups, the chlorine atoms at the C2 and C5 positions. The outcome of the reaction is dictated by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.[2]
-
Attack at C2: A nucleophile attacking the C2 position (ortho to the -SO₂Cl group and para to the -NO₂ group) generates a Meisenheimer complex where the resulting negative charge is effectively delocalized onto the oxygen atoms of both the para-nitro group and the ortho-sulfonyl chloride group through resonance. This extensive stabilization makes the transition state for this pathway significantly lower in energy.[1][2][3][4]
-
Attack at C5: Attack at the C5 position (meta to both the -NO₂ and -SO₂Cl groups) results in a Meisenheimer complex where the negative charge cannot be directly delocalized by the primary activating groups.
Consequently, nucleophilic attack occurs with high regioselectivity at the C2 position . The chlorine atom at C2 is the labile site for substitution, leaving the C5 chlorine intact under typical SNAr conditions.
Caption: Regioselective SNAr mechanism on the substrate.
Critical Safety Information
2,5-dichloro-4-nitrobenzenesulfonyl chloride and related compounds are reactive, corrosive, and moisture-sensitive. Strict adherence to safety protocols is mandatory.
-
Hazard Statements: Causes severe skin burns and eye damage.[5][6] Reacts with water, potentially releasing toxic gases. May be corrosive to metals.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[5][6]
-
Handling: Conduct all operations in a certified chemical fume hood with adequate ventilation.[6] Avoid inhalation of dust or vapors. Keep the reagent away from moisture, strong bases, and strong oxidizing agents.[7] The container may be under pressure; open carefully.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[8] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5][6] If swallowed, rinse mouth but do not induce vomiting; seek immediate medical attention.[6]
Experimental Application & Protocols
This section provides a general, robust protocol for the nucleophilic substitution on 2,5-dichloro-4-nitrobenzenesulfonyl chloride. The primary variable is the nature of the nucleophile.
Materials & Equipment
-
Substrate: 2,5-dichloro-4-nitrobenzenesulfonyl chloride
-
Nucleophiles: Aliphatic/aromatic amines, alcohols, phenols, or thiols
-
Base (if required): Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), or Sodium Hydride (NaH)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) - ensure anhydrous conditions where necessary.
-
Glassware: Flame-dried round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen/argon inlet.
-
Workup Reagents: 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Analysis: Thin Layer Chromatography (TLC) plates (silica gel), appropriate mobile phase, UV lamp.
-
Purification: Silica gel for column chromatography or recrystallization solvents.
General Protocol for Reaction with Amines (e.g., Synthesis of Sulfonamides)
This protocol describes a typical procedure for reacting the substrate with a primary or secondary amine to yield the corresponding sulfonamide.[9][10] The sulfonyl chloride functional group is highly reactive towards amines.[11][12]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloro-4-nitrobenzenesulfonyl chloride (1.0 eq).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., DCM or THF, approx. 0.1-0.5 M). Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile & Base Addition: In a separate flask, dissolve the amine nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent. The base is crucial to scavenge the HCl generated during the reaction.[12]
-
Reaction: Add the amine/base solution dropwise to the cooled substrate solution over 15-30 minutes. A precipitate (triethylammonium chloride) may form.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC.
-
Workup:
-
Filter off any precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-amino-5-chloro-4-nitrobenzenesulfonamide derivative.
Protocol Variations for Other Nucleophiles
The general workflow can be adapted for different classes of nucleophiles.
-
For Alcohols/Phenols (Synthesis of Sulfonate Esters):
-
Use a stronger base to deprotonate the alcohol. In an anhydrous solvent like THF, add the alcohol (1.1 eq) to a suspension of sodium hydride (NaH, 1.2 eq) at 0 °C to pre-form the alkoxide.
-
After stirring for 30 minutes, add this alkoxide solution to the substrate solution at 0 °C.[13]
-
-
For Thiols (Synthesis of Thiosulfonates):
Summary of Reaction Parameters
| Nucleophile Class | Typical Base | Solvent | Temperature | Typical Time | Notes |
| Amines | Et₃N, DIPEA | DCM, THF | 0 °C to RT | 2 - 16 h | Base acts as an HCl scavenger. |
| Alcohols | NaH, K₂CO₃ | THF, DMF | 0 °C to RT | 4 - 24 h | Requires pre-formation of the alkoxide nucleophile. |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, MeCN | RT to 60 °C | 6 - 24 h | Generally less nucleophilic than alkoxides; may require heat. |
| Thiols | NaH, Et₃N | THF, DCM | 0 °C to RT | 1 - 8 h | Thiolates are excellent nucleophiles; reactions are often rapid. |
Workflow and Troubleshooting
A systematic approach is key to successful synthesis. The following workflow outlines the critical stages from planning to product validation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of 2,5-Dichloro-4-nitrobenzenesulfonamide Derivatives
Abstract
The 2,5-dichloro-4-nitrobenzenesulfonamide scaffold represents a critical pharmacophore in medicinal chemistry, exhibiting potent activity as a carbonic anhydrase inhibitor (CAI), antimicrobial agent, and antitumor precursor.[1] Despite its utility, the synthesis of this specific regioisomer is challenging due to the directing effects of the chlorine and nitro substituents on the benzene ring. Direct chlorosulfonation of 2,5-dichloronitrobenzene typically yields the 3-isomer, necessitating a more controlled approach.[1] This guide details a robust, high-purity synthetic route starting from 2,5-dichloroaniline, utilizing a regioselective nitration followed by a Meerwein sulfonation.[1] This protocol ensures the correct substitution pattern (4-nitro) and provides a versatile platform for generating diverse sulfonamide derivatives.[1]
Retrosynthetic Analysis & Strategy
To achieve the target 2,5-dichloro-4-nitrobenzenesulfonamide (1) , we must navigate the directing effects of the aromatic substituents.
-
Direct Chlorosulfonation Failure: Chlorosulfonation of 1-nitro-2,5-dichlorobenzene is dominated by the meta-directing effect of the nitro group and the ortho-directing effect of the C2-chlorine, favoring the 3-position (sterically crowded but electronically favored) rather than the desired 4-position.
-
Selected Strategy (The "Aniline Route"): We utilize the strong para-directing nature of an acetamido group to install the nitro group at C4.[1] Subsequent hydrolysis and a Sandmeyer-type chlorosulfonation (Meerwein reaction) install the sulfonyl chloride moiety.[1]
Pathway Visualization[1]
Detailed Experimental Protocol
Phase 1: Scaffold Construction
Objective: Synthesis of 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
Step 1.1: Protection and Nitration
Precursor:[1] 2,5-Dichloroaniline (CAS: 95-82-9)[1]
-
Acetylation: Dissolve 2,5-dichloroaniline (1.0 eq) in acetic acid. Add acetic anhydride (1.2 eq) dropwise. Heat to 60°C for 1 hour. Pour into ice water to precipitate 2,5-dichloroacetanilide . Yield >90%.
-
Nitration: Suspend 2,5-dichloroacetanilide (1.0 eq) in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.1 eq) dropwise, maintaining temperature <10°C. The acetamido group directs the nitro group to the para position (C4).
-
Workup: Pour onto crushed ice. Filter the yellow precipitate.[1]
-
Hydrolysis: Reflux the solid in 10% HCl/Ethanol (1:1) for 2 hours to remove the acetyl group. Neutralize with Na₂CO₃ to pH 8. Filter to obtain 2,5-dichloro-4-nitroaniline .[2]
Step 1.2: Meerwein Sulfonation (The Critical Step)
Mechanism: Diazotization followed by nucleophilic attack of SO₂ catalyzed by Cu(II).
Reagents:
-
2,5-Dichloro-4-nitroaniline (10.0 g, 48 mmol)
-
NaNO₂ (3.6 g, 53 mmol)
-
Conc. HCl (30 mL)
-
Glacial Acetic Acid (50 mL)
-
SO₂ gas (generated or from tank)
-
CuCl₂[1]·2H₂O (2.0 g)
Protocol:
-
Diazotization: Suspend the aniline in conc. HCl (30 mL) and acetic acid (10 mL). Cool to -5°C. Add NaNO₂ in water (10 mL) dropwise. Stir for 30 min. Ensure the solution remains clear (diazo salt).
-
Sulfur Dioxide Saturation: In a separate vessel, saturate glacial acetic acid (40 mL) with SO₂ gas until the weight increases by ~15g. Add CuCl₂[1]·2H₂O.[1]
-
Coupling: Pour the cold diazonium salt solution slowly into the SO₂/CuCl₂ mixture.
-
Observation: Vigorous evolution of N₂ gas occurs.[1] Temperature will rise; keep <30°C.
-
-
Completion: Stir for 1 hour until gas evolution ceases.
-
Isolation: Pour the mixture into ice water (200 mL). The sulfonyl chloride precipitates as a tan/yellow solid.
-
Purification: Filter, wash with cold water, and dry in a vacuum desiccator.
-
Intermediate Product:2,5-Dichloro-4-nitrobenzenesulfonyl chloride .
-
Storage: Moisture sensitive.[1] Store under N₂ at 4°C.
-
Phase 2: Derivatization (Sulfonamide Formation)
Objective: Synthesis of the final sulfonamide library.
General Reaction:
| Parameter | Condition A (Standard) | Condition B (Schotten-Baumann) |
| Substrate | Non-nucleophilic amines | Amino acids, water-soluble amines |
| Solvent | DCM or THF (Anhydrous) | Acetone / Water (1:[1]1) |
| Base | Triethylamine (2.0 eq) | Na₂CO₃ or NaOH (2.5 eq) |
| Temp | 0°C to RT | 0°C to RT |
| Workup | Wash w/ 1M HCl, Brine | Acidify to pH 2, Filter precipitate |
Protocol (Standard Condition A):
-
Dissolve the amine (1.1 mmol) and triethylamine (2.0 mmol) in dry DCM (5 mL).
-
Cool to 0°C.
-
Add 2,5-dichloro-4-nitrobenzenesulfonyl chloride (1.0 mmol) portion-wise or as a solution in DCM.
-
Warm to room temperature and stir for 2-4 hours (monitor by TLC, 30% EtOAc/Hexane).
-
Quench: Add 1M HCl (5 mL). Separate organic layer.[1]
-
Wash: Brine (5 mL). Dry over Na₂SO₄.[1]
-
Purification: Recrystallize from EtOH or flash chromatography.
Analytical Characterization Data
Expected spectral characteristics for the core scaffold:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic protons appear as two singlets due to the 1,2,4,5-substitution pattern.
-
δ 8.40 ppm (s, 1H): H3 (Ortho to NO₂, Ortho to SO₂N). Deshielded by both electron-withdrawing groups.[1]
-
δ 8.15 ppm (s, 1H): H6 (Ortho to Cl, Meta to NO₂).[1]
-
δ 8.0-7.5 ppm (bs, 2H): Sulfonamide NH₂ (exchangeable with D₂O).[1]
-
-
IR (KBr):
-
1530, 1350 cm⁻¹ (NO₂ stretch).
-
1340, 1160 cm⁻¹ (SO₂ sulfonamide stretch).
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ peak showing characteristic isotope pattern for two chlorines (9:6:1 intensity ratio).
-
Safety & Hazards (MSDS Highlights)
-
Chlorosulfonic Acid / SO₂: Highly corrosive and toxic by inhalation.[1] Perform all sulfonation steps in a high-efficiency fume hood.
-
Diazonium Salts: Potentially explosive if allowed to dry.[1] Process the diazonium intermediate immediately into the sulfonation step; do not isolate.
-
Nitro Compounds: Potential explosion hazard upon heating.[1] Avoid distilling high-boiling nitro residues to dryness.[1]
-
2,5-Dichloroaniline: Toxic by ingestion and skin contact.[1]
References
-
Regiochemistry of Sulfonation
-
Meerwein Sulfonation Protocol
-
Precursor Synthesis (Nitration)
-
Nitration of acetanilides to para-nitro derivatives: 4
-
-
Biological Applications
Sources
- 1. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride in Solid-Phase Synthesis
Introduction: A Modern Tool for Amine Modification in Solid-Phase Synthesis
In the intricate world of multistep organic synthesis, particularly in the solid-phase synthesis (SPS) of peptides and other complex molecules, the strategic use of protecting groups is paramount.[1] A protecting group must be robust enough to withstand various reaction conditions yet be removable with high selectivity and yield when its job is done—a concept known as orthogonality.[2]
While traditional protecting groups like Fmoc and Boc are mainstays for α-amino protection, the need for orthogonal strategies to modify side chains or the peptide backbone itself has driven the exploration of alternative chemistries.[1] Nitrobenzenesulfonyl (nosyl) groups have emerged as a powerful class of protecting groups for amines, offering distinct advantages.[3] They are stable to acidic conditions used for Boc-group removal and can be cleaved under mild, nucleophilic conditions that leave many other protecting groups, including Fmoc, intact.[1][3]
This guide focuses on 2,5-dichloro-4-nitrobenzenesulfonyl chloride , a highly electrophilic reagent designed for the efficient protection and subsequent functionalization of primary and secondary amines on a solid support. The presence of three electron-withdrawing groups (two chloro, one nitro) on the aromatic ring renders the sulfonyl chloride exceptionally reactive for sulfonamide formation and primes the resulting sulfonamide for facile cleavage. These application notes provide a technical overview and detailed protocols for its use in solid-phase synthesis workflows.
Reagent Profile and Safety
2.1. Chemical Properties
| Property | Value | Source |
| Chemical Name | 2,5-dichloro-4-nitrobenzenesulfonyl chloride | [4] |
| CAS Number | 1806356-63-7 | [4] |
| Molecular Formula | C₆H₂Cl₃NO₄S | [4] |
| Molecular Weight | 290.5 g/mol | [4] |
| Appearance | Typically a yellow to off-white solid | [5] |
2.2. Safety & Handling
As a highly reactive sulfonyl chloride, 2,5-dichloro-4-nitrobenzenesulfonyl chloride and its analogues are corrosive and moisture-sensitive.[5][6][7] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Core Hazards: Causes severe skin burns and eye damage.[5][6] Moisture sensitive; reacts with water to release hydrochloric acid.[7]
-
Required PPE: Safety goggles with face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[7][8]
-
Handling: Weigh and handle the solid reagent quickly to minimize exposure to atmospheric moisture. Use a nitrogen or argon atmosphere for reactions requiring anhydrous conditions.[7]
-
First Aid: In case of skin contact, wash immediately and thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[6][8]
Core Application: Orthogonal Protection of Amines on Solid Support
The primary function of 2,5-dichloro-4-nitrobenzenesulfonyl chloride in SPS is the protection of nucleophilic amine groups, such as the ε-amino group of lysine or the N-terminus of a peptide. The resulting sulfonamide is stable to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS deprotection (e.g., piperidine in DMF).[1][9]
Principle: The sulfonyl chloride reacts readily with a free amine on the resin in the presence of a non-nucleophilic base to form a stable sulfonamide linkage.
Protocol 3.1: On-Resin Amine Sulfonylation
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow where the N-terminal Fmoc group has just been removed, exposing a free amine.
Materials & Reagents:
-
Resin-bound peptide with a free amine
-
2,5-dichloro-4-nitrobenzenesulfonyl chloride
-
2,4,6-Collidine or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous grade
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel for manual solid-phase synthesis
-
Nitrogen line for agitation/inert atmosphere
Procedure:
-
Resin Preparation: Swell the resin-bound peptide (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 20 minutes.
-
Reagent Solution: In a separate flask, dissolve 2,5-dichloro-4-nitrobenzenesulfonyl chloride (3.0 eq) in anhydrous DCM. Add 2,4,6-collidine (5.0 eq).
-
Causality Note: Collidine is a sterically hindered, non-nucleophilic base that effectively scavenges the HCl generated during the reaction without competing as a nucleophile.[9] An excess ensures the reaction goes to completion.
-
-
Reaction: Drain the DCM from the swollen resin. Immediately add the reagent solution from Step 2 to the resin.
-
Agitation: Agitate the reaction mixture gently using a shaker or a steady stream of nitrogen bubbling from the bottom of the vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the complete consumption of the primary amine. If the test is positive, allow the reaction to proceed for another 1-2 hours.
-
Washing: Once the reaction is complete, drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under a high vacuum for at least 1 hour before proceeding to the next step.
Advanced Application: On-Resin N-Alkylation of Sulfonamides
A key advantage of using a nosyl-type protecting group is its ability to facilitate the N-alkylation of the protected amine. The strongly electron-withdrawing nature of the 2,5-dichloro-4-nitrophenylsulfonyl group significantly increases the acidity of the N-H proton of the sulfonamide, allowing for its easy deprotonation by a suitable base to form a nucleophilic sulfonamidate anion.[10] This anion can then be alkylated with various electrophiles.
Diagram: Chemical Transformation Pathway
Caption: Key chemical transformations using 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
Protocol 4.1: On-Resin N-Alkylation
This protocol follows directly after Protocol 3.1.
Materials & Reagents:
-
Resin-bound sulfonamide (from Protocol 3.1)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide; 10.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (5.0 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous grade
Procedure:
-
Resin Preparation: Swell the sulfonamide-bearing resin (1.0 eq) in anhydrous DMF (10 mL/g of resin) for 20 minutes.
-
Base Addition: Add anhydrous K₂CO₃ (5.0 eq) to the resin slurry.
-
Causality Note: K₂CO₃ is a solid base that effectively deprotonates the sulfonamide.[10] Alternatively, a non-nucleophilic organic base like DBU can be used in solution for more homogeneous reaction conditions.
-
-
Alkylation: Add the alkylating agent (10.0 eq) to the mixture.
-
Reaction: Agitate the mixture at room temperature. Reaction times can vary significantly based on the electrophile (12-24 hours). For less reactive electrophiles, heating to 40-50 °C may be required.
-
Monitoring: Reaction progress is typically monitored by cleaving a small amount of material from the resin and analyzing it by LC-MS to observe the mass shift corresponding to the added alkyl group.
-
Washing: After the reaction, drain the solution and wash the resin thoroughly with DMF (5x), followed by DCM (5x) to remove all excess reagents.
-
Drying: Dry the resin under a high vacuum.
Deprotection of the Sulfonamide
The cleavage of nitrobenzenesulfonamides is classically achieved by nucleophilic attack of a soft nucleophile, typically a thiol, on the electron-deficient aromatic ring.[3] This proceeds via a Meisenheimer complex, leading to the cleavage of the S-N bond and release of the free amine.
Protocol 5.1: Thiol-Mediated Sulfonamide Cleavage
Materials & Reagents:
-
Resin-bound N-alkyl sulfonamide (from Protocol 4.1)
-
Thiophenol (10.0 eq) or p-mercaptobenzoic acid (10.0 eq)[3]
-
Potassium carbonate (K₂CO₃), anhydrous (10.0 eq) or another suitable base.
-
N,N-Dimethylformamide (DMF), anhydrous grade
Procedure:
-
Resin Preparation: Swell the resin (1.0 eq) in anhydrous DMF (10 mL/g of resin).
-
Reagent Solution: In a separate flask, prepare a solution of the chosen thiol (10.0 eq) and base (10.0 eq) in anhydrous DMF.
-
Reaction: Add the cleavage solution to the resin and agitate at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by cleaving a small amount of product and analyzing by LC-MS to confirm the removal of the sulfonyl group.
-
Washing: Drain the cleavage solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to ensure complete removal of the thiol and sulfur byproducts. The resin now bears the free, N-alkylated amine and is ready for further synthesis or final cleavage from the support.
Integrated Workflow Diagram
The following diagram illustrates the integration of the 2,5-dichloro-4-nitrobenzenesulfonyl group into a standard solid-phase synthesis workflow.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
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- 9. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
solvent selection for sulfonyl chloride coupling reactions
Application Notes and Protocols
Topic: Solvent Selection for Sulfonyl Chloride Coupling Reactions Audience: Researchers, scientists, and drug development professionals.
Guide to Strategic Solvent Selection for Robust Sulfonamide Synthesis
Introduction: The Critical Role of the Solvent in Sulfonyl Chloride Couplings
The formation of a sulfonamide bond via the coupling of a sulfonyl chloride with a primary or secondary amine is a cornerstone reaction in medicinal chemistry and drug development.[1][2] This transformation is fundamental to the synthesis of a vast array of therapeutic agents, including antibacterials, diuretics, and anti-inflammatory drugs.[2][3] While the stoichiometry appears straightforward—a simple condensation reaction—the success, yield, and purity of the final product are profoundly influenced by the choice of reaction solvent.
The solvent is not merely an inert medium for dissolving reactants; it actively participates in the reaction by influencing nucleophile reactivity, stabilizing transition states, and mediating the solubility of reagents and byproducts. A suboptimal solvent can lead to sluggish or incomplete reactions, competitive side reactions like hydrolysis, and complex purification challenges.[4] This guide provides a detailed examination of the mechanistic considerations behind solvent selection and offers practical protocols for achieving efficient and reliable sulfonamide synthesis.
Mechanistic Underpinnings: How Solvents Dictate Reaction Fate
The reaction between an amine and a sulfonyl chloride proceeds via a nucleophilic substitution at the electrophilic sulfur atom.[1][5] The amine's lone pair of electrons attacks the sulfur, leading to the displacement of the chloride leaving group. This process, which can be viewed as a concerted SN2-like pathway or a stepwise addition-elimination mechanism, generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[1][6]
The solvent exerts its influence primarily in two ways:
-
Modulating Nucleophilicity: The strength of the amine nucleophile is paramount. Solvents capable of hydrogen bonding can "cage" the amine, solvating its lone pair and drastically reducing its availability to attack the sulfonyl chloride.[7][8]
-
Preventing Competitive Reactions: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of protic solvents, particularly water, can lead to the rapid formation of the corresponding sulfonic acid, consuming the starting material and complicating purification.[9][10][11]
Therefore, the ideal solvent should effectively dissolve the reactants while preserving the amine's nucleophilicity and being inert to the highly reactive sulfonyl chloride.
A Comparative Analysis of Solvent Classes
The choice of solvent is a critical decision point in designing a sulfonamide coupling reaction. The properties of the solvent—its polarity, its ability to hydrogen bond (proticity), and its boiling point—must be matched to the specific characteristics of the amine and sulfonyl chloride substrates.
Aprotic solvents are the most common and effective class for this transformation because they lack acidic protons and cannot act as hydrogen-bond donors.[12][13] This prevents the deactivation of the amine nucleophile.[7][8]
-
Polar Aprotic Solvents (e.g., DCM, THF, Acetonitrile, DMF): This is the most frequently recommended category.[5][14]
-
Dichloromethane (DCM): Often the first choice due to its excellent ability to dissolve a wide range of organic compounds, its relatively low boiling point (40 °C) for easy removal, and its inertness.[1]
-
Tetrahydrofuran (THF): Another excellent choice, slightly more polar than DCM. It is particularly useful when reactants have limited solubility in chlorinated solvents.
-
Acetonitrile (MeCN) & Dimethylformamide (DMF): These highly polar solvents are employed when dealing with poorly soluble reactants.[14] However, their high boiling points can make removal more difficult, and DMF can sometimes participate in side reactions under harsh conditions.
-
-
Non-Polar Aprotic Solvents (e.g., Toluene, Hexanes): These are generally poor choices as they often fail to adequately dissolve the amine starting material or the intermediate amine-HCl salt, leading to heterogeneous and slow reactions.
Protic solvents are generally avoided in classical sulfonamide synthesis for two primary reasons:
-
Competitive Solvolysis: They can act as nucleophiles, reacting with the sulfonyl chloride to produce sulfonic acids (from water) or sulfonic esters (from alcohols).[9][10][15]
-
Nucleophile Deactivation: Through hydrogen bonding, they heavily solvate the amine, reducing its reactivity and slowing the desired coupling reaction.[7]
While some modern, eco-friendly protocols have explored using water or alcohols, these often require specific catalysts or conditions to be effective and are not considered a general strategy.[16]
Pyridine occupies a unique position as it can serve as both a polar aprotic solvent and the requisite base.[1][14][17] Using pyridine as the solvent is particularly effective for reactions involving unreactive anilines or when forcing conditions are required. Its nucleophilic character can also catalyze the reaction.
Data-Driven Solvent Selection
To facilitate a logical selection process, the properties of common solvents are summarized below. For a standard reaction, a solvent with a moderate dielectric constant that is aprotic is an ideal starting point.
| Solvent | Formula | Dielectric Constant (ε) | Type | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Polar Aprotic | 40 | Excellent first choice. Good solubility, inert, easy to remove. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Polar Aprotic | 66 | Good alternative to DCM, especially for solubility issues. |
| Acetonitrile (MeCN) | CH₃CN | 37.5 | Polar Aprotic | 82 | Use for poorly soluble reactants; higher boiling point. |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Polar Aprotic | 153 | Excellent solubilizing power but difficult to remove. |
| Pyridine | C₅H₅N | 12.4 | Polar Aprotic | 115 | Acts as both solvent and base/catalyst. Useful for unreactive amines. |
| Ethanol | C₂H₅OH | 24.6 | Polar Protic | 78 | Generally avoid. Risk of solvolysis and amine deactivation. |
| Water | H₂O | 80.1 | Polar Protic | 100 | Generally avoid. High risk of sulfonyl chloride hydrolysis. |
Visualizing the Selection Workflow
The decision-making process for choosing an optimal solvent can be streamlined by considering key parameters of the reaction system.
Caption: Decision workflow for selecting a suitable solvent system.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis in Dichloromethane (DCM)
This protocol describes a standard, reliable method for coupling a primary or secondary amine with a sulfonyl chloride using triethylamine as the base in DCM.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
Sulfonyl Chloride (1.0 - 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution. Rationale: The base will neutralize the HCl generated in situ. Adding it at the start ensures the amine remains deprotonated and nucleophilic.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Rationale: Dropwise addition at low temperature helps to control the exotherm of the reaction and minimize potential side reactions.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (typically the amine) is consumed.
-
Workup - Quenching and Extraction:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.[1] Rationale: This aqueous workup sequence effectively removes all water-soluble impurities and byproducts.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]
Protocol 2: Synthesis using Pyridine as Solvent and Base
This protocol is suitable for less reactive amines where thermal input and the catalytic effect of pyridine are beneficial.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
Sulfonyl Chloride (1.0 - 1.1 eq)
-
Anhydrous Pyridine
-
Toluene
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.0 eq) portion-wise or as a solution in a small amount of pyridine, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature. If the reaction is sluggish (as monitored by TLC), it can be gently heated (e.g., to 50-80 °C) to drive it to completion.
-
Workup - Solvent Removal:
-
Once the reaction is complete, cool the mixture and remove the pyridine under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual pyridine.
-
-
Extraction:
-
Dissolve the resulting residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic solution extensively with 1M HCl to remove all traces of pyridine. Follow with water and brine washes.
-
-
Drying, Concentration, and Purification: Proceed as described in steps 7 and 8 of Protocol 1.
References
-
CHEMISTRY & BIOLOGY INTERFACE, Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
Books, Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
ResearchGate, Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Available at: [Link]
-
ResearchGate, (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available at: [Link]
-
Scribd, 4.1.1 Protic Vs Aprotic Solvent | PDF. Available at: [Link]
-
PubMed, Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Available at: [Link]
-
Canadian Science Publishing, Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available at: [Link]
-
, A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Available at: [Link]
-
Chemistry Steps, Polar Protic and Aprotic Solvents. Available at: [Link]
-
ResearchGate, Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.. Available at: [Link]
-
Tenger Chemical, Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available at: [Link]
-
Wikipedia, Sulfonamide. Available at: [Link]
-
Organic Chemistry Portal, Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
ResearchGate, (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Available at: [Link]
-
Journal of the American Chemical Society, Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Available at: [Link]
-
ChemTalk, Polar Protic and Aprotic Solvents. Available at: [Link]
-
Orango, Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Available at: [Link]
-
RSC Publishing, Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]
-
Chemistry LibreTexts, 23.9: Amines as Nucleophiles. Available at: [Link]
-
RSC Publishing, Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]
-
Journal of the American Chemical Society, Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride
Welcome to the technical support center for 2,5-dichloro-4-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this highly reactive reagent. The primary challenge encountered with this compound is its susceptibility to hydrolysis, which can compromise experimental outcomes. This document offers in-depth troubleshooting guides and FAQs to help you prevent degradation and ensure the integrity of your reactions.
Understanding the Challenge: The Inherent Reactivity and Hydrolysis
2,5-Dichloro-4-nitrobenzenesulfonyl chloride is a potent electrophile. The sulfur atom is rendered highly electron-deficient by three strongly electron-withdrawing groups: two oxygen atoms, two chlorine atoms on the benzene ring, and a nitro group.[1][2] This electronic arrangement makes the sulfonyl chloride exceptionally reactive towards nucleophiles.[2]
Unfortunately, the most common nucleophile in a laboratory environment is water. Even trace amounts of moisture in solvents, on glassware, or from the atmosphere can lead to a rapid nucleophilic attack on the sulfur atom, displacing the chloride leaving group.[3][4] This hydrolysis reaction converts the sulfonyl chloride into the corresponding 2,5-dichloro-4-nitrobenzenesulfonic acid. This sulfonic acid byproduct is typically unreactive in subsequent desired transformations (e.g., sulfonamide formation), leading to reduced yields and purification challenges.[4][5]
Mechanism of Hydrolysis
The hydrolysis of benzenesulfonyl chlorides in neutral or acidic water proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism. A water molecule directly attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled, followed by deprotonation to yield the sulfonic acid and hydrochloric acid.[6][7]
Caption: General SN2-type hydrolysis pathway for aryl sulfonyl chlorides.
Troubleshooting Guide: Preventing Hydrolysis
This section addresses common issues encountered during experiments in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, and I see an unfamiliar, polar spot on my TLC plate. Could this be hydrolysis?
Answer: Yes, this is a classic symptom of sulfonyl chloride degradation. The resulting sulfonic acid is much more polar than the starting sulfonyl chloride and will typically have a much lower Rf value on a normal-phase TLC plate.
How to Confirm:
-
LC-MS Analysis: This is the most definitive method. Look for a mass peak corresponding to the sulfonic acid (C₆H₃Cl₂NO₅S, Exact Mass: 270.91).
-
¹H NMR Spectroscopy: While the aromatic protons might be in a similar region, the sulfonic acid proton (-SO₃H) is acidic and may be exchangeable with deuterium in the solvent (like D₂O or CD₃OD), causing its signal to disappear or shift. The absence of the sulfonyl chloride in the crude NMR often points towards complete hydrolysis.
-
Solubility Test: The sulfonic acid byproduct is often more soluble in aqueous or highly polar solvents compared to the sulfonyl chloride.
Question 2: What are the absolute best practices for storing and handling 2,5-dichloro-4-nitrobenzenesulfonyl chloride to ensure its stability?
Answer: Strict adherence to anhydrous and inert conditions is paramount.
-
Storage: The compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap. Store it inside a desiccator filled with a robust desiccant (e.g., Drierite® or phosphorus pentoxide) at a cool, stable temperature (refrigerator, 2-8 °C).[3] For long-term storage, sealing the container under an inert atmosphere of argon or nitrogen is highly recommended.[3]
-
Handling: Always handle the solid in a glove box or glove bag under an inert atmosphere. If a glove box is unavailable, work quickly, minimizing the compound's exposure time to ambient air. Use clean, dry spatulas and weighing papers. Never leave the container open on the bench.
Question 3: I need to run a reaction with this sulfonyl chloride. Which solvents are safe to use, and which should I avoid?
Answer: The choice of solvent is critical. Only anhydrous, non-nucleophilic solvents should be used.[4][8]
| Recommended Solvents (Anhydrous Grade) | Solvents to Strictly Avoid |
| Dichloromethane (DCM) | Water (H₂O) |
| Toluene | Alcohols (Methanol, Ethanol, etc.) |
| Tetrahydrofuran (THF)¹ | Primary/Secondary Amines (unless as a reactant) |
| Acetonitrile (MeCN) | Formic Acid, Acetic Acid |
| Diethyl Ether | Dimethyl Sulfoxide (DMSO)² |
| 1,4-Dioxane | Dimethylformamide (DMF)² |
¹Note on THF: While commonly used, ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) as it can absorb water and contain peroxide impurities. ²Note on DMSO/DMF: While often used in synthesis, these solvents are hygroscopic and notoriously difficult to keep perfectly dry. Use only if absolutely necessary and with rigorously dried solvent.
Question 4: What is the most reliable protocol for ensuring my glassware and solvents are truly anhydrous?
Answer: Do not underestimate the importance of this step. What appears "dry" to the eye can hold a significant film of water.
Protocol for Anhydrous Conditions:
-
Glassware Preparation:
-
Clean all glassware (reaction flasks, dropping funnels, stir bars) thoroughly.
-
Place glassware in a laboratory oven at >120 °C for at least 4 hours, or ideally, overnight.
-
Assemble the glassware hot, directly from the oven, under a stream of dry nitrogen or argon.
-
Allow the setup to cool to room temperature under a positive pressure of the inert gas. Flame-drying the assembled glassware under vacuum is an alternative expert-level technique.
-
-
Solvent Preparation:
-
Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles).
-
If using solvents from a bulk container, they must be dried. For many solvents like DCM and toluene, adding activated 4 Å molecular sieves and allowing them to stand for 24 hours can be effective.
-
For the highest purity, distillation from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF/ether) is the gold standard.
-
Caption: Workflow for establishing anhydrous reaction conditions.
Question 5: My reaction requires an aqueous workup. How can I isolate my product without destroying it?
Answer: Aqueous workups are a major risk. The key is to minimize the contact time and temperature.
-
Low Temperature: Perform the quench and all subsequent aqueous washes at low temperature (0-5 °C) by pouring the reaction mixture into a flask containing ice-cold water or buffer.[4][9]
-
Speed: Proceed through the extraction and washing steps as quickly as possible. Do not let the layers sit in the separatory funnel for extended periods.[10]
-
Solubility Protection: For some aryl sulfonyl chlorides with low water solubility, precipitating them from an aqueous mixture can sometimes protect the bulk material from extensive hydrolysis.[9][11]
-
Drying: After the final aqueous wash, thoroughly dry the organic layer with a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent removal.
Frequently Asked Questions (FAQs)
-
Q: Why is 2,5-dichloro-4-nitrobenzenesulfonyl chloride so much more sensitive to hydrolysis than, for example, benzenesulfonyl chloride?
-
A: The two chloro- substituents and the para-nitro group are all strongly electron-withdrawing. They pull electron density away from the sulfonyl group, making the sulfur atom significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[2]
-
-
Q: Can I use a tertiary amine base like triethylamine (TEA) or pyridine in my reaction?
-
Q: I noticed HCl gas evolution from my reaction. Is this normal?
-
A: Yes. In a successful reaction with a nucleophile (like an amine or alcohol), HCl is generated as a byproduct.[5] If you are using a base, it will be neutralized. However, HCl is also a byproduct of hydrolysis (along with the sulfonic acid), so its presence alone does not guarantee the desired reaction is occurring.[3]
-
-
Q: Can I use a rotary evaporator to remove the solvent after my reaction?
-
A: Yes, but with caution. Ensure your product is reasonably stable and that the preceding drying step was effective. A rotary evaporator can pull atmospheric moisture into the flask if there are any leaks in the system, especially as the flask cools. Backfilling the flask with an inert gas after evaporation is good practice.
-
References
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical Tech Corner.
- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
- BenchChem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides. BenchChem Technical Support.
- BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
- Andrews, I. P., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(1), 17-23.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4011.
- Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. .
- Movassaghi, M., & Schmidt, M. A. (2007). Supporting Information for L-Proline-Catalyzed Asymmetric Michael Addition of Aldehydes to Nitrostyrenes. Organic Letters, 9(10), 1987-1990*.
- Barbero, M., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Pieber, B., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 671-678*.
- Tokyo Chemical Industry. (2025). Safety Data Sheet: 4-Nitrobenzenesulfonyl Chloride. TCI Chemicals.
- The Organic Chemistry Tutor. (2021, May 3). Sulfonyl Chlorides. YouTube.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. .
-
Guidechem. (n.d.). 2,5-dichloro-4-nitrobenzenesulfonyl chloride 1806356-63-7 wiki. .
- BenchChem. (2025). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Aldrichimica Acta, 37(3), 63-64*.
- Organic Syntheses. (n.d.). Orthanilic acid. Organic Syntheses Procedure.
- Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739*.
- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
- PubChem. (n.d.). 4-Nitrobenzenesulfonyl chloride.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure.
-
Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?. .
-
ChemicalBook. (n.d.). 4-Nitrobenzenesulfonyl chloride. .
- Google Patents. (n.d.).
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Technical Support Center: Strategies for the Removal of Excess 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the removal of unreacted 2,5-dichloro-4-nitrobenzenesulfonyl chloride and its byproducts from reaction mixtures. The methodologies outlined below are designed to ensure product purity, streamline downstream processing, and address common challenges encountered during synthesis.
Understanding the Challenge
2,5-Dichloro-4-nitrobenzenesulfonyl chloride is a highly reactive sulfonylating agent. Its utility is matched by the necessity of its complete removal after the desired reaction has occurred. The primary challenge stems from two sources:
-
Unreacted Sulfonyl Chloride: Excess reagent that did not participate in the reaction.
-
Hydrolysis Byproduct: The corresponding 2,5-dichloro-4-nitrobenzenesulfonic acid, formed when the sulfonyl chloride reacts with trace water during the reaction or aqueous work-up.[1][2][3]
The sulfonic acid byproduct is particularly problematic. It is a highly polar, non-volatile, and strongly acidic compound that can complicate product isolation, prevent crystallization, and interfere with chromatographic purification. Effective removal requires a strategy tailored to the properties of both the desired product and these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should be concerned about after my reaction? A1: The most common and troublesome impurity is 2,5-dichloro-4-nitrobenzenesulfonic acid. It is formed by the hydrolysis of the parent sulfonyl chloride.[1][4] This byproduct is highly water-soluble as its sulfonate salt, a key property exploited in its removal.
Q2: Why is my product an inseparable oil after the aqueous work-up? A2: This is a classic indicator of sulfonic acid contamination. The ionic nature and high polarity of the sulfonic acid can prevent the crystallization of your desired compound, resulting in an oil. A more rigorous purification method is likely required.
Q3: Can I quench the excess sulfonyl chloride before the aqueous work-up? A3: Yes, and it is often recommended. Adding a simple, nucleophilic amine (e.g., a few drops of diethylamine or piperidine) can convert the highly reactive sulfonyl chloride into a more manageable sulfonamide. This new sulfonamide will have different solubility and chromatographic properties than your desired product, often simplifying purification.
Q4: Is heating the reaction mixture with water an effective way to remove the sulfonyl chloride? A4: While heating will accelerate the hydrolysis of the sulfonyl chloride to the sulfonic acid, it can also lead to the degradation of sensitive products.[5] A controlled quench and a basic aqueous wash are generally safer and more effective.[6]
Troubleshooting Guide
This section addresses common issues encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize. | High levels of residual 2,5-dichloro-4-nitrobenzenesulfonic acid. | Perform additional basic washes (e.g., sat. NaHCO₃, 1M NaOH). If that fails, consider using a solid-phase amine scavenger resin or ion-exchange SPE. |
| Persistent acidic impurity detected by NMR/LC-MS. | Incomplete removal of the sulfonic acid byproduct during aqueous extraction. | The sulfonic acid may have some solubility in your organic solvent. Increase the pH of the aqueous wash to >10 to ensure full deprotonation to the more water-soluble sulfonate salt. Alternatively, use a solid-phase extraction (SPE) cartridge with a strong anion exchanger.[7][8][9] |
| TLC shows a baseline spot that does not move. | The spot is likely the highly polar sulfonic acid or its salt. | This confirms the presence of the sulfonic acid. Proceed with a basic wash or an SPE-based purification method. |
| Product yield is low after purification. | Product may have some water solubility, leading to loss during aqueous washes. The product may have been partially hydrolyzed if it contains sensitive functional groups. | Reduce the number of aqueous washes or use brine (sat. NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous phase. Ensure all work-up steps are performed at low temperatures. |
| Reaction mixture foams excessively during basic quench. | Rapid reaction of byproduct HCl (from hydrolysis) with the basic solution (e.g., NaHCO₃), releasing CO₂ gas.[6] | Add the reaction mixture slowly to a cold, vigorously stirred basic solution.[6] Using a larger flask than necessary provides headspace for foaming. |
Purification Workflows & Protocols
Choosing the correct purification strategy depends on the scale of your reaction and the properties of your desired product.
Workflow: Selecting a Purification Method
Caption: Decision tree for purification strategy.
Protocol 1: Standard Aqueous Work-up
This method is the first line of defense and is often sufficient for products that are stable to basic conditions and have low water solubility. The principle is to hydrolyze the sulfonyl chloride and deprotonate the resulting sulfonic acid, rendering it highly soluble in the aqueous phase.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Quenching/Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volumes). Caution: Add slowly to control CO₂ evolution. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Water (1 x volume).
-
Brine (saturated NaCl solution) (1 x volume) to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purity Analysis: Assess the purity of the crude product before proceeding with further steps.
Protocol 2: Solid-Phase Scavenger Resin
This technique is highly effective for difficult purifications or when the desired product has some water solubility. Amine-functionalized resins react with and bind the excess sulfonyl chloride, which can then be removed by simple filtration.
-
Resin Selection: Choose an appropriate scavenger resin, such as an aminomethylated polystyrene resin (PS-Trisamine) or silica-bound amine scavenger.[10][11]
-
Stoichiometry: Add the scavenger resin (typically 2-3 molar equivalents relative to the excess sulfonyl chloride) to the reaction mixture.
-
Incubation: Stir the mixture at room temperature for 2-16 hours. Reaction progress can be monitored by TLC or LC-MS by checking for the disappearance of the sulfonyl chloride starting material.
-
Filtration: Filter the reaction mixture to remove the resin beads.
-
Rinsing: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration & Work-up: Combine the filtrate and washes. Concentrate the solution and proceed with the standard aqueous work-up (Protocol 1) to remove the sulfonic acid byproduct that may have formed prior to scavenging.
Visualizing the Quenching and Hydrolysis Pathways
Caption: Competing reaction pathways for the sulfonyl chloride.
References
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. (Link)
-
King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6660-6666. (Link)
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from Supra Sciences Website. (Link)
-
Rapp Polymere GmbH. (n.d.). Scavenger resins. Retrieved from Rapp Polymere Website. (Link)
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from KGROUP Website. (Link)
-
BenchChem. (n.d.). Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions. Retrieved from BenchChem Website. (Link)
-
Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction. Retrieved from Sigma-Aldrich Website. (Link)
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from Chemistry LibreTexts Website. (Link)
-
LCGC International. (2020). Understanding and Improving Solid-Phase Extraction. Retrieved from LCGC International Website. (Link)
-
Guidechem. (n.d.). What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?. Retrieved from Guidechem Website. (Link)
-
Organic Syntheses. (1930). Orthanilic acid. Org. Synth. 1930, 10, 84. (Link)
-
Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1312. (Link)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. suprasciences.com [suprasciences.com]
- 11. Scavenger resins [rapp-polymere.com]
Technical Support Center: Optimizing Sulfonylation with Electron-Deficient Sulfonyl Chlorides
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Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of sulfonylation reactions, particularly when using challenging electron-deficient sulfonyl chlorides. Our goal is to empower you with the knowledge to optimize your reaction yields and achieve your synthetic targets with greater efficiency and reliability.
Introduction: The Challenge of Electron-Deficient Sulfonyl Chlorides
Sulfonylation is a cornerstone transformation in organic synthesis, pivotal for installing the versatile sulfonyl group into a wide array of molecules. However, when employing electron-deficient sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, nosyl chloride), researchers often encounter diminished reactivity and low yields. This is primarily due to the reduced electrophilicity of the sulfur atom, making it less susceptible to nucleophilic attack. This guide will dissect the common pitfalls and provide actionable, evidence-based solutions to overcome these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries we receive from researchers in the field.
Q1: Why is my sulfonylation yield consistently low when using an electron-deficient sulfonyl chloride?
Low yields in these reactions can often be traced back to a few key factors. The primary reason is the reduced reactivity of the sulfonyl chloride itself. Additionally, the nucleophilicity of your amine or alcohol is a critical parameter; weakly nucleophilic substrates will struggle to react efficiently.[1] Side reactions, such as the hydrolysis of the sulfonyl chloride, can also consume your starting material and reduce the overall yield.[2][3]
Q2: What is the best choice of base for this type of sulfonylation?
The selection of a base is not a one-size-fits-all solution and can significantly impact the reaction's success.[2] While common tertiary amines like triethylamine (TEA) or pyridine are often used to scavenge the HCl byproduct, they may not be sufficient for less reactive systems.[3][4] For weakly nucleophilic amines, a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a proton sponge can be more effective.[2] In some cases, using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in conjunction with a stoichiometric base can dramatically accelerate the reaction.[5][6]
Q3: Can the choice of solvent influence the outcome of my reaction?
Absolutely. The solvent plays a crucial role in solubilizing the reactants and stabilizing charged intermediates.[7] For many sulfonylation reactions, polar aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are preferred.[2][7] In cases of particularly sluggish reactions, switching to a more forcing solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can lead to improved yields.[2][8] However, be mindful that protic solvents (e.g., alcohols, water) can react with the sulfonyl chloride and should generally be avoided.[7]
Q4: I'm observing the formation of multiple products. What are the likely side reactions?
The most common side reaction is the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid, especially if there is residual moisture in your reaction setup.[2][9] Another possibility, particularly with primary amines, is the formation of a di-sulfonated product.[10] In some instances, especially with hindered substrates, elimination reactions can compete with the desired substitution. Careful control of stoichiometry and reaction time is crucial to minimize these unwanted pathways.[7]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during sulfonylation with electron-deficient sulfonyl chlorides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Low Reactivity of Sulfonyl Chloride: The inherent low electrophilicity of electron-deficient sulfonyl chlorides is a primary obstacle. | • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy.[2] • Use a Catalyst: The addition of a catalytic amount of DMAP can form a highly reactive sulfonyl-DMAP intermediate, significantly accelerating the reaction.[5] |
| Poor Nucleophilicity of the Substrate: Electron-poor or sterically hindered amines and alcohols are less reactive nucleophiles.[1] | • Employ a Stronger Base: A stronger base can deprotonate the nucleophile more effectively, increasing its reactivity. Consider DBU or a proton sponge.[2] • Microwave Irradiation: This technique can often drive difficult reactions to completion by providing rapid and uniform heating.[2] | |
| Sulfonyl Chloride Degradation: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[2][3] | • Use Fresh Reagents: Ensure your sulfonyl chloride is from a fresh, properly sealed bottle.[2] • Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2] | |
| Formation of Significant Byproducts | Hydrolysis of Sulfonyl Chloride: Presence of water in the reaction mixture. | • Strict Anhydrous Technique: As mentioned above, scrupulous exclusion of water is critical.[1] |
| Di-sulfonylation of Primary Amines: Use of excess sulfonyl chloride or prolonged reaction times. | • Control Stoichiometry: Use a 1:1 molar ratio of the amine to the sulfonyl chloride. • Monitor Reaction Progress: Use techniques like TLC or LC-MS to determine the optimal reaction time and quench the reaction upon completion.[7] | |
| Formation of Alkyl Chloride (from alcohol sulfonylation): Displacement of the newly formed sulfonate ester by the chloride byproduct. | • Use a Non-nucleophilic Base: Employ a base whose conjugate acid's counter-ion is non-nucleophilic to avoid this side reaction.[11] • Optimize Reaction Time: Shorter reaction times can minimize the opportunity for this subsequent reaction to occur.[12] | |
| Difficult Product Isolation/Purification | Emulsion Formation During Workup: Can lead to product loss at the aqueous-organic interface. | • Add Brine: Washing with a saturated sodium chloride solution can help to break up emulsions.[9] |
| Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive sulfonamides or sulfonate esters. | • Use Neutralized Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent. • Alternative Purification Methods: Consider other techniques like crystallization or preparative HPLC. |
Mechanistic Insights and Key Experimental Protocols
A deeper understanding of the reaction mechanism can guide your optimization efforts. The sulfonylation reaction typically proceeds through a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride.
General Sulfonylation Mechanism
Caption: General mechanism of a sulfonylation reaction.
The Role of DMAP Catalysis
When a nucleophilic catalyst like DMAP is employed, it first reacts with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium salt. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by even weak nucleophiles.[5][13][14]
Caption: The catalytic cycle of DMAP in sulfonylation.
Standard Operating Protocol: DMAP-Catalyzed Sulfonylation of a Hindered Alcohol
This protocol provides a general framework for the sulfonylation of a challenging substrate using an electron-deficient sulfonyl chloride.
Materials:
-
Hindered alcohol (1.0 eq)
-
Electron-deficient sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the catalytic amount of DMAP.
-
Slowly add the sulfonyl chloride to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
References
- El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816.
- Lei, X., et al. (2021). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-Pyrrolidinone-Functionalized Allylic Sulfones. The Journal of Organic Chemistry.
-
Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]
- Kärkäs, M. D. (2017). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation.
- Fülöp, F., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533.
-
ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (2020). The effect of the reaction conditions on the tosylation of PIBall-OH at different temperatures. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
troubleshooting low reactivity of 2,5-dichloro-4-nitrobenzenesulfonyl chloride
Welcome to the technical support resource for 2,5-dichloro-4-nitrobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the reactivity of this reagent in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of 2,5-dichloro-4-nitrobenzenesulfonyl chloride?
The reactivity of 2,5-dichloro-4-nitrobenzenesulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group.[1] This is influenced by several factors:
-
Electronic Effects: The presence of a nitro group (-NO2) and two chlorine (-Cl) atoms on the benzene ring significantly impacts reactivity. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack.[2]
-
Steric Hindrance: The two chlorine atoms, particularly the one ortho to the sulfonyl chloride group, can create steric hindrance, potentially slowing down the reaction with bulky nucleophiles.
-
Nucleophile Strength: The nature of the nucleophile is critical. Stronger nucleophiles will react more readily than weaker ones.
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts or bases play a crucial role in modulating the reaction rate and success.
Q2: My reaction with 2,5-dichloro-4-nitrobenzenesulfonyl chloride is showing low to no conversion. What are the most common initial checks?
When encountering low reactivity, it is essential to systematically verify the fundamentals of your experimental setup:
-
Reagent Purity: Confirm the purity of the 2,5-dichloro-4-nitrobenzenesulfonyl chloride. It is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[3][4] Proper storage under anhydrous conditions is crucial.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Trace amounts of water can hydrolyze the sulfonyl chloride, reducing the yield.[5]
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the sulfonyl chloride may be necessary in some cases, but a large excess can complicate purification.
-
Temperature: Some reactions may require heating to overcome activation energy barriers, especially with less reactive nucleophiles.
Q3: How does the substitution pattern of 2,5-dichloro-4-nitrobenzenesulfonyl chloride affect its reactivity compared to other arylsulfonyl chlorides?
The substitution pattern makes this reagent unique. The strong electron-withdrawing nitro group at the para position significantly activates the sulfonyl chloride for nucleophilic attack.[2] However, the chlorine atom at the ortho position can introduce steric hindrance. This can lead to a nuanced reactivity profile where it is highly reactive towards small, strong nucleophiles but may be sluggish with bulkier substrates.
Troubleshooting Guide: Low Reactivity
Issue 1: Incomplete or No Reaction with Amine Nucleophiles
Potential Cause: The amine nucleophile may be too weak or sterically hindered. The strong electron-withdrawing groups on the sulfonyl chloride make the resulting sulfonamide's N-H bond acidic, which can lead to side reactions or require specific conditions for N-alkylation.[2]
Solutions:
-
Choice of Base: For primary and secondary amines, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is typically used to scavenge the HCl byproduct. If the amine is a weak nucleophile, consider using a stronger base or a catalyst.
-
Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Solvent Effects: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. For particularly stubborn reactions, switching to a more polar aprotic solvent like dimethylformamide (DMF) and gently heating may be beneficial.
-
Temperature Adjustment: While many sulfonamide formations proceed at room temperature, unreactive systems may require heating. Monitor the reaction for potential decomposition at elevated temperatures.[3]
Issue 2: Poor Conversion with Alcohols or Phenols
Potential Cause: Alcohols and phenols are generally weaker nucleophiles than amines and require activation to react efficiently with sulfonyl chlorides.
Solutions:
-
Base-Mediated Activation: The alcohol or phenol must be deprotonated to form the more nucleophilic alkoxide or phenoxide.
-
For simple alcohols, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF is effective.
-
For phenols, a weaker base such as potassium carbonate (K2CO3) in a solvent like acetone or DMF is often sufficient.
-
-
Strict Anhydrous Conditions: Alkoxide and phenoxide bases are highly sensitive to moisture. The presence of water will not only consume the base but also lead to the hydrolysis of the sulfonyl chloride.[5] Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.
Issue 3: Product Degradation or Side Reactions Observed
Potential Cause: The sulfonyl chloride functional group can be prone to decomposition under certain conditions, such as high temperatures or the presence of moisture.[3]
Solutions:
-
Temperature Control: If side products are observed, consider running the reaction at a lower temperature, even if it requires a longer reaction time. For exothermic reactions, ensure efficient cooling.
-
Aqueous Workup: Perform any aqueous workup quickly and at low temperatures to minimize hydrolysis of both the starting material and the product.[3] Using a saturated sodium bicarbonate solution can help neutralize HCl and hydrolyze any remaining sulfonyl chloride to the more water-soluble sulfonic acid.[6]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent side reactions with atmospheric oxygen or moisture.[3]
Data Presentation
| Nucleophile Type | Recommended Base | Typical Solvent(s) | Temperature Range | Key Considerations |
| Primary/Secondary Amines | Triethylamine, DIPEA | DCM, THF, ACN | 0 °C to RT | Can be heated if necessary. DMAP can be used as a catalyst. |
| Anilines (Electron-poor) | Pyridine, DMAP | Dioxane, DMF | RT to 80 °C | Often require more forcing conditions due to low nucleophilicity. |
| Alcohols | Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | Requires strictly anhydrous conditions. |
| Phenols | Potassium Carbonate, Cs2CO3 | Acetone, DMF, ACN | RT to 60 °C | Anhydrous conditions are important. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 2,5-dichloro-4-nitrobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Purity Check of 2,5-dichloro-4-nitrobenzenesulfonyl chloride
-
Melting Point: Obtain the melting point of the solid reagent. Compare it to the literature value. A broad or depressed melting point can indicate impurities, often the corresponding sulfonic acid from hydrolysis.
-
¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl3) and acquire a proton NMR spectrum. The presence of a broad peak, often in the downfield region, may indicate the presence of the sulfonic acid. The aromatic region should show clean signals corresponding to the structure.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low reactivity.
Electronic Effects on Reactivity
Sources
Technical Support Center: Stability and Handling of 2,5-dichloro-4-nitrobenzenesulfonyl chloride in Aqueous Media
Welcome to the technical support guide for 2,5-dichloro-4-nitrobenzenesulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive sulfonylating agent in aqueous environments. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using 2,5-dichloro-4-nitrobenzenesulfonyl chloride in aqueous media?
The principal concern is its rapid hydrolysis. Sulfonyl chlorides as a class of compounds are susceptible to nucleophilic attack by water, and 2,5-dichloro-4-nitrobenzenesulfonyl chloride is particularly reactive. The presence of three strong electron-withdrawing groups (two chloro-, one nitro-) on the benzene ring makes the sulfur atom highly electrophilic. This significantly accelerates the rate of hydrolysis, where water acts as a nucleophile, cleaving the S-Cl bond to form the corresponding 2,5-dichloro-4-nitrobenzenesulfonic acid and hydrochloric acid (HCl). This degradation is often rapid and can lead to complete consumption of the reagent, resulting in failed reactions.
Q2: How does pH influence the stability of 2,5-dichloro-4-nitrobenzenesulfonyl chloride?
The rate of hydrolysis is highly pH-dependent. While sulfonyl chlorides can hydrolyze under neutral conditions, the rate is substantially accelerated by hydroxide ions (OH⁻) under basic conditions.[1] The hydroxide ion is a much stronger nucleophile than a water molecule, leading to a rapid Sₙ2-type reaction at the sulfur center.[2][3] Therefore, exposing 2,5-dichloro-4-nitrobenzenesulfonyl chloride to basic aqueous solutions (pH > 7) will lead to extremely fast degradation. Acidic conditions can slow down hydrolysis to some extent, but the compound remains inherently moisture-sensitive across the pH scale.[4]
Q3: My reaction yield is poor or zero. Could reagent instability be the cause?
Absolutely. This is the most common reason for reaction failure with this class of compounds. If the sulfonyl chloride hydrolyzes before it can react with your target molecule, the reaction will not proceed as intended. The resulting sulfonic acid is generally unreactive and will not participate in the desired sulfonylation reaction. It is crucial to verify the integrity of the reagent and the compatibility of the reaction medium. See the troubleshooting workflow below for a systematic approach to diagnosing this issue.
Q4: Which aqueous buffer systems are compatible with 2,5-dichloro-4-nitrobenzenesulfonyl chloride?
Buffer selection is critical. Any buffer containing nucleophilic functional groups will react with and consume the sulfonyl chloride.
-
Incompatible Buffers: Avoid buffers with primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) , glycine , or HEPES . These amines are potent nucleophiles that will readily form stable sulfonamides, effectively quenching your reagent.
-
Potentially Compatible Buffers: Non-nucleophilic buffers are preferred.
-
Phosphate buffers (e.g., sodium or potassium phosphate): Generally considered a safe choice as the phosphate ions are poor nucleophiles. However, maintain a slightly acidic to neutral pH (e.g., pH 6.0-7.0) to minimize base-catalyzed hydrolysis.
-
Citrate or Acetate buffers: Suitable for reactions that require acidic conditions.
-
Always perform a preliminary test to determine the half-life of 2,5-dichloro-4-nitrobenzenesulfonyl chloride in your chosen buffer system before committing to a large-scale experiment (see Protocol 1).
Q5: How should I prepare and store stock solutions of 2,5-dichloro-4-nitrobenzenesulfonyl chloride?
Due to its moisture sensitivity, stock solutions should never be prepared in aqueous buffers for storage.[4][5]
-
Solvent Selection: Prepare stock solutions in a dry, aprotic organic solvent such as anhydrous acetonitrile, tetrahydrofuran (THF), or dioxane.[6]
-
Preparation: Weigh the solid reagent quickly in a low-humidity environment and dissolve it in the chosen anhydrous solvent in glassware that has been oven- or flame-dried.
-
Storage: Store the stock solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) in a tightly sealed vial with a PTFE-lined cap.
-
Usage: When needed, add the stock solution directly to the aqueous reaction mixture with vigorous stirring to ensure rapid mixing and reaction with the target molecule before significant hydrolysis can occur. Prepare fresh solutions frequently.
Troubleshooting and Experimental Workflows
Workflow: Diagnosing Reaction Failure
If you are experiencing low or no yield in a reaction involving 2,5-dichloro-4-nitrobenzenesulfonyl chloride, follow this diagnostic workflow.
Caption: Troubleshooting workflow for reactions involving 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
Mechanism: Hydrolysis Pathway
Understanding the degradation pathway is key to preventing it. The primary mechanism is nucleophilic attack by water on the electrophilic sulfur atom.
Caption: The hydrolysis of 2,5-dichloro-4-nitrobenzenesulfonyl chloride in water.
Quantitative Data Summary
| Buffer System | Functional Group | Nucleophilicity | Recommendation |
| Tris | Primary Amine (-NH₂) | High | Incompatible . Rapidly consumes reagent. |
| Glycine | Primary Amine (-NH₂) | High | Incompatible . |
| HEPES | Tertiary Amine | Moderate | Not Recommended . Can still react. |
| Phosphate | Phosphate (PO₄³⁻) | Very Low | Compatible . Recommended choice. |
| Acetate | Carboxylate (-COO⁻) | Low | Compatible . Best for acidic conditions. |
| Citrate | Carboxylate (-COO⁻) | Low | Compatible . Best for acidic conditions. |
Experimental Protocols
Protocol 1: Determination of Reagent Half-Life in Aqueous Buffer
This protocol provides a self-validating system to confirm the stability of 2,5-dichloro-4-nitrobenzenesulfonyl chloride under your specific experimental conditions.
Objective: To quantify the rate of hydrolysis by monitoring the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
2,5-dichloro-4-nitrobenzenesulfonyl chloride
-
Anhydrous acetonitrile (ACN) for stock solution
-
Your chosen aqueous reaction buffer
-
HPLC system with a C18 column and UV detector
-
Class A volumetric flasks and pipettes
Methodology:
-
Prepare Stock Solution: Accurately prepare a 10 mM stock solution of 2,5-dichloro-4-nitrobenzenesulfonyl chloride in anhydrous ACN.
-
Set Up Reaction: In a small, thermostatted vessel maintained at your intended reaction temperature, place 990 µL of your aqueous buffer.
-
Initiate Hydrolysis: At time t=0, add 10 µL of the 10 mM stock solution to the buffer with rapid vortexing or stirring. The final concentration will be 100 µM.
-
Time-Point Sampling: Immediately inject a 20 µL aliquot onto the HPLC system (this is your t=0 time point). Continue to take injections at regular intervals (e.g., every 1, 2, 5, 10, and 30 minutes). The frequency should be adjusted based on the expected reactivity.
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is typically effective. For example: 5% B to 95% B over 10 minutes.
-
Detection: Monitor at a wavelength where the sulfonyl chloride absorbs strongly (e.g., 254 nm).
-
Analysis: The sulfonyl chloride should be a sharp, early-eluting peak. The sulfonic acid product will be more polar and elute earlier.
-
-
Data Analysis:
-
Integrate the peak area of the 2,5-dichloro-4-nitrobenzenesulfonyl chloride at each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time (in seconds).
-
The plot should yield a straight line, confirming first-order kinetics. The slope of this line is the negative of the rate constant, k (slope = -k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .
-
Interpretation: The calculated half-life provides a quantitative measure of stability. If the half-life is significantly shorter than your required reaction time, you must either change your buffer system or consider a non-aqueous reaction environment.
References
- King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Canadian Journal of Chemistry, 67(12), 2162-2172.
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(20), 2677-2687. Available at: [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. Available at: [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454. Available at: [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. Available at: [Link]
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: 2-Nitrobenzenesulfonyl chloride. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [https://www.columbia.edu/cu/chemistry/groups/lambert/ Nacsa_ART_SI.pdf]([Link] Nacsa_ART_SI.pdf)
Sources
Technical Support Center: Purification of 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride
Welcome to the technical support guide for the purification of 2,5-dichloro-4-nitrobenzenesulfonyl chloride. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this critical intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purification of 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
Q1: What are the most common impurities found in crude 2,5-dichloro-4-nitrobenzenesulfonyl chloride?
The primary impurities depend on the synthetic route but typically include:
-
Starting Materials: Unreacted 2,5-dichloro-4-nitrobenzenesulfonic acid or its corresponding aniline precursor.
-
Reaction By-products: Diaryl sulfones can form as by-products during chlorosulfonylation reactions[1].
-
Hydrolysis Product: The most common impurity is the corresponding 2,5-dichloro-4-nitrobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.
Q2: What is the primary stability concern for this intermediate, and how should it be handled?
The primary stability concern is its high susceptibility to hydrolysis.[2] The sulfonyl chloride functional group is a potent electrophile, making it reactive toward nucleophiles, especially water.[3] The presence of three strong electron-withdrawing groups (two chloro, one nitro) on the benzene ring further increases the electrophilicity of the sulfur atom, enhancing its reactivity.
Core Handling Recommendations:
-
Work under anhydrous conditions: Use dry solvents and glassware, and consider performing reactions and workups under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid prolonged exposure to moisture: Handle the material quickly and store it in a tightly sealed container, preferably in a desiccator.
-
Temperature control: While generally stable at room temperature if dry, avoid excessive heat during processing, as it can accelerate decomposition, especially if moisture is present.
Q3: Which purification methods are most suitable for 2,5-dichloro-4-nitrobenzenesulfonyl chloride?
Given that this intermediate is a solid, recrystallization is the preferred method of purification. It is generally effective at removing both polar and non-polar impurities and avoids the potential for hydrolysis on stationary phases.
Flash column chromatography can also be used, but with significant caution.[4][5] Electron-deficient sulfonyl chlorides are known to decompose on silica gel.[6] If chromatography is necessary, special precautions must be taken (see Troubleshooting Guide).
Q4: How can I effectively monitor the purity of my product during and after purification?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent tool for rapid, real-time monitoring of reaction progress and assessing the purity of column fractions.[5] The sulfonyl chloride will have a different Rf value than its sulfonic acid hydrolysis product.
-
Melting Point Analysis: A sharp melting point within a narrow range is a strong indicator of high purity. Impurities will typically cause melting point depression and broadening.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment, allowing for the identification of residual solvents or by-products.[7]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Problem: My product "oiled out" during recrystallization and will not solidify. What should I do?
-
Causality: "Oiling out" occurs when a compound comes out of solution above its melting point, often because the boiling point of the solvent is too high or because significant impurities are depressing the melting point.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[8] If you have a pure sample, add a small seed crystal.
-
Re-evaluate Solvent System: The solvent may be too good. Add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify and allow to cool slowly.[9]
-
Lower the Temperature: Once the flask has cooled to room temperature, placing it in an ice bath may promote crystallization.[8]
-
Re-purify: If significant impurities are present, the material may need a preliminary purification step (like a quick filtration through a silica plug) before attempting recrystallization again.
-
Problem: I am observing significant product decomposition and low recovery during silica gel chromatography. Why is this happening?
-
Causality: Standard silica gel is acidic and contains adsorbed water. These surface hydroxyl groups can act as a nucleophile, catalyzing the hydrolysis of the highly reactive 2,5-dichloro-4-nitrobenzenesulfonyl chloride.[6] Prolonged contact time on the column exacerbates this issue.
-
Solutions:
-
Switch to Recrystallization: This is the most robust solution to avoid decomposition.
-
Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase like deactivated neutral alumina.
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (a non-nucleophilic base) and then pack the column. This will neutralize the acidic sites.
-
Optimize Chromatography Conditions: Use a less polar, faster-eluting solvent system to minimize the residence time on the column. Work quickly and use dry solvents.
-
Problem: My final product has a low and broad melting point. What does this indicate?
-
Causality: A low, broad melting point is a classic indicator of impurities. Impurities disrupt the crystal lattice of the solid, requiring less energy to break it apart. The most likely impurity is the corresponding sulfonic acid from hydrolysis.
-
Solutions:
-
Re-purify: The material requires another round of purification. Recrystallization is highly recommended.
-
Wash the Solid: If the impurity is suspected to be the highly polar sulfonic acid, a quick wash (trituration) of the solid with a minimal amount of cold, non-polar solvent like hexanes might help remove it, though this is less effective than a full recrystallization.
-
Problem: My NMR spectrum shows residual solvent peaks even after drying under high vacuum. How can I remove them?
-
Causality: High-boiling point solvents (like DMF or DMSO) or solvents that co-crystallize with the product can be difficult to remove.
-
Solutions:
-
Re-dissolve and Precipitate: Dissolve the product in a minimal amount of a low-boiling solvent (like dichloromethane). Then, add a large volume of a non-polar anti-solvent (like hexanes or pentane) to crash out the product. The trapped solvent should remain in the solution. Filter and dry the precipitated solid.
-
Solvent Choice: During the final purification step, aim to use lower-boiling point solvents (e.g., diethyl ether, ethyl acetate, hexanes, dichloromethane) that are more easily removed under vacuum.
-
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization (Recommended Method)
This protocol is the gold standard for purifying solid 2,5-dichloro-4-nitrobenzenesulfonyl chloride. The key is to find a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10]
-
Step 1: Solvent Selection.
-
Test solubility in small volumes of various solvents. Good candidates include hexanes, heptane, cyclohexane, carbon tetrachloride, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.[7][9] Avoid protic solvents like alcohols unless absolutely necessary, as they can react with the sulfonyl chloride.
-
-
Step 2: Dissolution.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with swirling.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.[8] Avoid adding a large excess of solvent, as this will reduce recovery.
-
-
Step 3: Decolorization (Optional).
-
If the solution is highly colored from impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Step 4: Crystallization.
-
Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice-water bath for 30 minutes or more to maximize crystal formation.
-
-
Step 5: Isolation and Drying.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals thoroughly under high vacuum to remove all residual solvent.
-
Protocol 2: Purification by Flash Column Chromatography (Use with Caution)
This method should be reserved for situations where recrystallization is ineffective.
-
Critical Preparation:
-
Use oven-dried glassware.
-
Use anhydrous grade solvents for the eluent.
-
Consider deactivating the silica gel by preparing the slurry in an eluent containing 0.5-1% triethylamine.
-
-
Step 1: Column Packing.
-
Pack a column with silica gel (300-400 mesh) using a non-polar solvent like hexanes.
-
-
Step 2: Sample Loading.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Step 3: Elution.
-
Step 4: Collection and Solvent Removal.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
-
Section 4: Data and Workflow Visualization
Table 1: Comparison of Primary Purification Methods
| Feature | Recrystallization | Flash Column Chromatography |
| Purity Achievable | Potentially very high (>99.5%) | Good to high, dependent on separation |
| Scalability | Excellent; easily scaled to large quantities | Good, but can be cumbersome at large scale |
| Yield | Generally high, but some loss in mother liquor | Variable; potential for loss on the column |
| Risk of Decomposition | Very low | High , due to hydrolysis on silica gel[6] |
| Speed | Slower (requires cooling time) | Faster for small scales |
| Solvent Consumption | Moderate | High |
| Recommendation | Primary and preferred method | Use only when necessary and with precautions |
Diagram 1: Purification Method Selection Workflow
This diagram illustrates the decision-making process for choosing the appropriate purification technique.
Caption: Standard workflow from purification to analysis.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). MDPI. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2021). Preprints.org. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Synlett. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents. University of Southampton. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
- Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
-
2,4-dinitrobenzenesulfenyl chloride. Organic Syntheses Procedure. [Link]
-
orthanilic acid. Organic Syntheses Procedure. [Link]
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
- Method for synthesizing p-nitrobenzenesulfonyl chloride.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
- Production process for purifying high-purity 2,5-dichloronitrobenzene by solvent washing method.
Sources
- 1. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. mt.com [mt.com]
Technical Support Center: Handling Moisture-Sensitive Sulfonyl Chlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling moisture-sensitive sulfonyl chlorides. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice. The following question-and-answer format addresses common challenges and explains the fundamental principles behind recommended laboratory practices.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride reaction is giving a low yield. What are the most likely causes?
Low yields in reactions involving sulfonyl chlorides often stem from their susceptibility to hydrolysis.[1] Key areas to investigate include:
-
Water Contamination: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive in most subsequent desired reactions.[2][3] This is often the primary cause of yield loss. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the starting material has been fully consumed.
-
Product Degradation During Workup: Aqueous workups can lead to significant hydrolysis of the sulfonyl chloride product. If an aqueous wash is necessary, it should be performed quickly, at low temperatures, and with cold solutions to minimize product loss.[4][5]
-
Side Reactions: Depending on the specific reaction, side products can form. For instance, in chlorosulfonation reactions, the formation of a diaryl sulfone byproduct is common if an insufficient excess of the chlorosulfonating agent is used.[1]
Q2: I'm observing the formation of the corresponding sulfonic acid as a major impurity. How can I prevent this and remove it?
The presence of sulfonic acid is a direct result of the reaction of your sulfonyl chloride with water.[5]
Prevention is key:
-
Strict Anhydrous Conditions: The most critical step is the rigorous exclusion of moisture. This includes using oven-dried glassware cooled under a stream of inert gas, employing anhydrous solvents, and running the reaction under a nitrogen or argon atmosphere.[4]
-
Controlled Quenching: When quenching the reaction, do so at low temperatures, for example, by pouring the reaction mixture onto ice. This minimizes the opportunity for hydrolysis of the desired product.[5]
-
Aqueous Workup Strategy: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can surprisingly protect the product from extensive hydrolysis, leading to a purer product.[6]
Removal of Sulfonic Acid Impurity:
-
Aqueous Extraction: Sulfonic acids are generally more water-soluble than their corresponding sulfonyl chlorides. A wash with cold water or brine can help to remove the sulfonic acid impurity.[1]
-
Basic Wash: A wash with a mild aqueous base, such as sodium bicarbonate solution, will convert the sulfonic acid to its more water-soluble salt, facilitating its removal into the aqueous phase.[7] Be aware that this can also promote the hydrolysis of the remaining sulfonyl chloride, so this step should be performed quickly and at a low temperature.
Q3: My sulfonyl chloride has developed a yellow or dark color during storage. Is it still usable?
Discoloration often indicates decomposition.[8] This can be accelerated by exposure to heat and light.[4][9] The decomposition can release sulfur dioxide and hydrogen chloride, which you might notice as a sharp odor.[8]
While a slight yellowing may not significantly impact all reactions, a significant darkening suggests a notable level of decomposition. For sensitive or high-stakes reactions, it is always best to use a fresh or purified reagent. If you must use the discolored reagent, consider purifying it first, for example, by distillation under reduced pressure if it is a liquid.[1]
Q4: What are the essential safety precautions when working with sulfonyl chlorides?
Sulfonyl chlorides are hazardous compounds and must be handled with appropriate safety measures.
-
Corrosivity: They are corrosive and can cause severe burns to the skin and eyes, as well as damage to the respiratory tract upon inhalation.[8]
-
Reactivity with Water: They react exothermically with water and moisture, releasing corrosive hydrochloric acid and sulfonic acid.[3][8]
-
Incompatibilities: Avoid contact with strong bases, amines, and reducing agents, as reactions can be vigorous or even explosive.[10][11]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[8]
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.[8][10]
-
Protective Clothing: A chemical-resistant lab coat or apron is essential.[8][12]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhaling harmful fumes.[10]
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted Sulfonyl Chloride During Workup
Scenario: After an aqueous workup, you still observe a significant amount of the starting sulfonyl chloride in your product mixture.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Hydrolysis | Increase the stirring time and intensity during the aqueous quench to maximize the contact between the organic and aqueous phases.[7] | Better mixing increases the rate of hydrolysis of the unreacted sulfonyl chloride. |
| Low Solubility | If using a non-polar organic solvent, consider adding a co-solvent that is miscible with both the organic and aqueous phases to improve mixing and facilitate the reaction. | Improved miscibility allows for more efficient contact between the sulfonyl chloride and water for hydrolysis. |
| Steric Hindrance or Low Reactivity | Before the main aqueous wash, add a small amount of a nucleophilic quenching agent like methanol or aqueous ammonia.[7] | This converts the sulfonyl chloride to a more easily separable sulfonate ester or sulfonamide. |
| Product is Water-Sensitive | Consider using a scavenger resin. These are solid-supported reagents that will react with and "scavenge" the excess sulfonyl chloride from the solution.[7] | This avoids an aqueous workup altogether, protecting a water-sensitive product. |
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
Scenario: You have combined your reagents under anhydrous conditions, but the reaction is not progressing.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Quality Sulfonyl Chloride | Check the purity of your sulfonyl chloride. If it is old or discolored, consider purifying it or using a fresh bottle. | Impurities or decomposition products can inhibit the reaction. |
| Low Reaction Temperature | While many sulfonyl chloride reactions are run at low temperatures to control exotherms, some may require gentle warming to initiate. | Increasing the temperature provides the necessary activation energy for the reaction to proceed. |
| Inadequate Mixing | Ensure that your reaction mixture is being stirred efficiently, especially if it is heterogeneous. | Proper mixing is crucial for bringing the reactants into contact. |
| Solvent Effects | The choice of solvent can significantly impact reaction rates. Ensure you are using an appropriate solvent for your specific transformation. | The polarity and coordinating ability of the solvent can influence the reactivity of the reactants. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
This protocol outlines the fundamental steps for setting up a reaction that is sensitive to moisture.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 100°C for several hours. Allow the glassware to cool to room temperature under a stream of dry nitrogen or in a desiccator.[4][13]
-
Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents.[4] Ensure all other reagents are also anhydrous.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. This can be achieved using a Schlenk line or a balloon filled with the inert gas.[14][15]
-
Reagent Addition: Add the solvent to the reaction flask via a syringe. Dissolve the solid reagents. Add liquid reagents, including the sulfonyl chloride, slowly via a syringe while maintaining a low temperature (e.g., in an ice bath) to control any exothermic reaction.[4][14]
-
Monitoring: Follow the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Workup: Once the reaction is complete, quench it at a low temperature, for example, by slowly adding cold water or a saturated aqueous solution of ammonium chloride. Promptly extract the product into an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1][4]
Protocol 2: Drying Organic Solvents
For many reactions involving sulfonyl chlorides, the use of rigorously dried solvents is imperative.
| Solvent Type | Recommended Drying Agent(s) | Procedure |
| Ethers (e.g., THF, Diethyl Ether) | Sodium/Benzophenone | Add small pieces of sodium metal and a small amount of benzophenone to the solvent under an inert atmosphere. The formation of a deep blue or purple color indicates the solvent is dry. Distill the solvent from this mixture immediately before use.[16] |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Calcium Hydride (CaH₂) or Phosphorus Pentoxide (P₄O₁₀) | Stir the solvent over the drying agent for several hours, then distill.[16][17] |
| Aromatic and Aliphatic Hydrocarbons (e.g., Toluene, Hexanes) | Sodium/Benzophenone or Calcium Hydride (CaH₂) | Follow the procedure for ethers or halogenated solvents, respectively.[18] |
| Acetonitrile | Calcium Hydride (CaH₂) | Stir over CaH₂ and then distill.[16] |
Note: Always consult safety guidelines before working with reactive drying agents like sodium metal and calcium hydride.
Visualizations
Hydrolysis of a Sulfonyl Chloride
The fundamental reaction that underscores the moisture sensitivity of sulfonyl chlorides is their hydrolysis to the corresponding sulfonic acid and hydrochloric acid.[3]
Caption: The hydrolysis of a sulfonyl chloride yields a sulfonic acid and HCl.
Workflow for Handling Moisture-Sensitive Reactions
This workflow outlines the critical stages for successfully conducting a reaction with moisture-sensitive reagents like sulfonyl chlorides.
Caption: A typical workflow for a moisture-sensitive chemical reaction.
References
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
- King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(15), 5786–5793.
- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2483.
-
Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]
- Wang, L., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 27(15), 4935.
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1328.
-
Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Retrieved from [Link]
-
ResearchGate. (2017). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]
- Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 642–648.
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Reddit. (2023). Storage handling for Chemical - methane sulfonyl chloride. Retrieved from [Link]
- Vera, S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(2), 356-363.
- Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
-
LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ALLPCB. (2025). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]
-
HighPCB. (2025). Why Moisture-Sensitive Devices (MSDs) Need Special Handling — And How HighPCB Ensures It. Retrieved from [Link]
-
Mini-Circuits. (2015). Handling Moisture Sensitive Devices. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 11. nj.gov [nj.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 18. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Sulfonamide Synthesis Optimization
Topic: Minimizing Side Reactions During Sulfonamide Formation
Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4
Welcome to the Support Center
Context: Sulfonamide formation is a cornerstone reaction in medicinal chemistry, yet it is plagued by two notorious "silent killers": Bis-sulfonylation (over-reaction) and Hydrolysis (reagent decomposition). This guide moves beyond standard textbook procedures to address the mechanistic root causes of these failures.
Module 1: The Bis-Sulfonylation Problem
Symptom: You are reacting a primary amine (
The Mechanistic Cause
The mono-sulfonamide product (
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Causality) |
| Stoichiometry | Amine (1.1 equiv) : Sulfonyl Cl (1.0 equiv) | Limiting the electrophile (sulfonyl chloride) ensures there is physically no reagent left for the mono-sulfonamide to attack. Never use excess sulfonyl chloride with primary amines. |
| Base Selection | Pyridine (Solvent/Base) or NaHCO₃ (Aq) | Triethylamine ( |
| Addition Order | Add Sulfonyl Cl to Amine (Slowly) | "Reverse addition" keeps the amine concentration high relative to the chloride, statistically favoring mono-substitution. |
| Solvent | DCM or MeCN (Anhydrous) | Aprotic solvents prevent hydrolysis, but if bis-sulfonylation is severe, switching to a biphasic Schotten-Baumann system (DCM/Water) can help, as the bis-sulfonamide is often insoluble in water. |
Decision Logic: Preventing Over-Reaction
Caption: Decision matrix for stoichiometry based on reagent value to minimize bis-sulfonylation risks.
Module 2: Fighting Hydrolysis (Moisture Control)
Symptom: The sulfonyl chloride disappears (TLC), but no product forms. Instead, you isolate the sulfonic acid (
The Mechanistic Cause
Sulfonyl chlorides are "hard" electrophiles that react rapidly with water. The rate of hydrolysis competes with aminolysis. If your solvent is "wet" (even 0.5% water) or your base contains moisture, hydrolysis can outcompete the amine, especially if the amine is sterically hindered.
Standard Operating Procedure (SOP) for Moisture-Sensitive Reagents
-
Drying: Flame-dry glassware under vacuum; backfill with Argon/Nitrogen.
-
Solvent: Use commercially available anhydrous DCM or THF. Do not trust "lab grade" solvents.
-
Temperature: Conduct the addition at 0°C . Hydrolysis rates drop significantly at lower temperatures, while aminolysis often remains fast.
-
Catalysis: If the amine is unreactive (slow), adding 10 mol% DMAP (4-Dimethylaminopyridine) creates a highly reactive N-acylpyridinium intermediate that reacts faster with the amine than water does.
Data: Reactivity Half-Lives
Approximate stability in buffered aqueous solution (pH 7, 25°C)
| Reagent Class | Half-Life ( | Stability Rating |
| Sulfonyl Chlorides | 2 - 15 minutes | Critical (Must use anhydrous conditions) |
| Sulfonyl Fluorides | > 24 hours | High (Resistant to hydrolysis; SuFEx compatible) |
| Sulfonic Anhydrides | < 1 minute | Unstable (Handle immediately) |
Module 3: The Modern Alternative (SuFEx)
Scenario: You are working with a complex biomolecule or a highly sensitive substrate where harsh anhydrous conditions or acid generation are unacceptable.
The Solution: Sulfur(VI) Fluoride Exchange (SuFEx)
Developed by Sharpless et al., this method replaces unstable sulfonyl chlorides with Sulfonyl Fluorides (
-
Why: The S-F bond is incredibly stable to water and heat but reacts specifically with silyl amines or amines activated by specific catalysts (e.g., BTMG or Ca2+).
-
Benefit: Zero hydrolysis, no bis-sulfonylation (requires activation), and simple purification.
SuFEx Protocol (Silyl-Amine Method)
-
Activation: Convert your amine to a silyl amine using HMDS (Hexamethyldisilazane).
-
Coupling: React the silyl amine with the Sulfonyl Fluoride.
-
Reagent:
(1.0 equiv) + (1.0 equiv). -
Catalyst: DBU or BTMG (5 mol%).
-
Solvent: MeCN.
-
-
Workup: The byproduct is volatile TMS-F (gas). Evaporate solvent to yield pure sulfonamide.
SuFEx Workflow Visualization
Caption: The SuFEx pathway avoids hydrolysis by using stable fluorides activated only upon demand.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned into a solid block. What happened? A: You likely used a non-polar solvent (like DCM) with an inorganic base or generated a massive amount of amine-HCl salt that precipitated.
-
Fix: Add enough solvent to maintain stirring. If using Pyridine as a base, it can double as the solvent to keep salts solubilized. Alternatively, use a biphasic system (DCM/Water) so salts dissolve in the aqueous layer.
Q: Can I use alcohols (MeOH/EtOH) as solvents?
A: Generally No. Sulfonyl chlorides react with alcohols to form sulfonate esters (
-
Exception: If you use a highly nucleophilic amine (like piperidine) in large excess, it might outcompete the alcohol, but it is risky. Stick to DCM, THF, or DMF.
Q: How do I remove excess Pyridine during workup? A: Pyridine is difficult to remove by rotary evaporation.
-
Protocol: Wash the organic layer with 1M CuSO₄ (Copper Sulfate) solution. The copper coordinates with pyridine to form a water-soluble blue complex, effectively pulling it out of the organic phase. Follow with water and brine washes.[2]
References
-
Sharpless, K. B., et al. (2014).[3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.
- Woolven, H., et al. (2016). "A Practical Guide to Sulfonamide Synthesis." Chemistry – A European Journal.
-
Dong, J., et al. (2014). "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Journal of the American Chemical Society.[5]
-
BenchChem Technical Support. (2025). "Preventing decomposition of sulfonyl chloride during reaction."
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Assessment: 1H NMR Characterization of 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride
The following technical guide provides a comparative analysis of the 1H NMR spectrum of 2,5-dichloro-4-nitrobenzenesulfonyl chloride , focusing on its differentiation from critical process impurities (precursors and hydrolysis products).
Executive Summary & Application Context
In drug development and agrochemical synthesis, 2,5-dichloro-4-nitrobenzenesulfonyl chloride (CAS: 1806356-63-7) serves as a high-value electrophile for sulfonamide formation and nucleophilic aromatic substitution (
This guide compares the 1H NMR spectral signature of the target molecule against its two most common "alternatives" (impurities):
-
The Precursor: 1,4-Dichloro-2-nitrobenzene (Starting Material).[1][2]
-
The Degradant: 2,5-Dichloro-4-nitrobenzenesulfonic acid (Hydrolysis Product).
Key Diagnostic Insight: The target molecule exhibits a unique, highly deshielded two-singlet pattern in the aromatic region (>8.0 ppm), distinct from the splitting patterns of its precursors.
Structural Logic & Spectral Prediction
To interpret the spectrum accurately, we must analyze the substituent effects on the benzene ring. The molecule possesses four substituents, leaving only two aromatic protons (H3 and H6) that are para to each other.
Substituent Effects (Chemometric Analysis)
-
Nitro Group (-NO
): Strongly electron-withdrawing (deshielding). Greatest effect on ortho protons. -
Sulfonyl Chloride (-SO
Cl): Strongly electron-withdrawing (deshielding). -
Chlorine (-Cl): Weakly withdrawing/donating (inductive vs. resonance), but generally deshielding in this crowded environment.
Proton Assignment[3]
-
Proton A (H3): Located between -Cl and -NO
. It is ortho to the strong nitro group. -
Proton B (H6): Located between -Cl and -SO
Cl. It is ortho to the sulfonyl chloride.
Due to the para relationship, the coupling constant (
Comparative Spectral Analysis
The following table contrasts the target product with its critical impurities. This data forms the basis for the "Go/No-Go" decision in process control.
Table 1: Comparative 1H NMR Data (Solvent: CDCl )[1]
| Compound | Role | Key Signals (ppm) | Multiplicity | Diagnostic Feature |
| 2,5-Dichloro-4-nitrobenzenesulfonyl chloride | Target | ~8.55 (H3)~8.35 (H6) | Singlets (s) | Two isolated singlets downfield (>8.2 ppm). |
| 1,4-Dichloro-2-nitrobenzene | Precursor (SM) | 7.89 (H3)7.51 (H5, H6) | Doublet (d)Overlapping (m) | Signals < 8.0 ppm. Presence of coupling ( |
| 2,5-Dichloro-4-nitrobenzenesulfonic acid | Degradant | ~8.40 (H3)~8.15 (H6) | Singlets (s) | Upfield Shift: H6 shifts upfield by ~0.2 ppm due to loss of Cl. Broad -OH peak if in DMSO. |
Note on Chemical Shifts: Exact values may vary by ±0.05 ppm depending on concentration and water content. The relative order (H3 > H6) remains constant.
Visual Decision Logic (Process Analytical Technology)
The following diagram illustrates the logical workflow for validating the product during synthesis (e.g., chlorosulfonation of 1,4-dichloro-2-nitrobenzene).
Figure 1: Decision tree for structural verification of 2,5-dichloro-4-nitrobenzenesulfonyl chloride using 1H NMR.
Experimental Protocol
To ensure reproducibility and prevent in-tube degradation (hydrolysis), follow this strict protocol.
Sample Preparation[3][5]
-
Solvent Choice: Use CDCl
(Chloroform-d) treated with anhydrous K CO or molecular sieves.-
Warning: Avoid DMSO-d
if possible. DMSO is hygroscopic, and the residual water can hydrolyze the sulfonyl chloride to sulfonic acid during the acquisition, leading to confusing spectra (broadening peaks).
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube. Cap immediately.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard proton (zg30).
-
Scans (NS): 16 (Sufficient due to lack of splitting).
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: 0 – 12 ppm (to catch broad acid protons if hydrolysis occurred).
Troubleshooting Common Artifacts
-
Broadening of Singlets: If the two aromatic singlets appear broad or show "shoulders," the sample is likely hydrolyzing. Action: Dry the sample under vacuum and re-dissolve in fresh, dry CDCl
. -
Extra Doublets: Presence of signals at 7.9 and 7.5 ppm indicates incomplete chlorosulfonation. Action: Calculate molar ratio of SM/Product by integrating the doublet at 7.9 ppm vs the singlet at 8.55 ppm.
References
-
ChemicalBook. (n.d.). 2,5-Dichloronitrobenzene 1H NMR Spectrum (Precursor Data). Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Nitrobenzenesulfonyl chloride Product Specification (Analogous Shift Data). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Benzene, 1,4-dichloro-2-nitro- Mass Spectrum and Data.[1][4] NIST Chemistry WebBook. Retrieved from
-
Reich, H. J. (2023). WinPLT NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison. (Used for chemometric prediction of substituent effects).[5] Retrieved from (Generalized Citation for Shift Prediction Principles)
Sources
Mass Spectrometry Analysis of 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride Derivatives
A Comparative Technical Guide for Proteomics and Metabolomics
Executive Summary
This guide details the analytical performance of 2,5-dichloro-4-nitrobenzenesulfonyl chloride (DCNS-Cl) as a derivatizing agent for the mass spectrometric analysis of amines. While traditional reagents like Dansyl chloride or FMOC-Cl are staples in bioanalysis, DCNS-Cl offers a unique isotopic signature and fragmentation mechanism that significantly enhances specificity in complex matrices.
This document is designed for researchers requiring high-confidence validation of amine-containing metabolites (amino acids, polyamines, neurotransmitters) or drug intermediates. It compares DCNS-Cl against industry standards and provides a self-validating experimental protocol.
Chemical Basis & Derivatization Mechanism[1][2][3]
The Reagent Profile
DCNS-Cl targets nucleophilic functional groups, primarily primary (
-
Selectivity: High for amines; slower reaction with phenols/alcohols unless catalyzed.
-
Stability: Resulting sulfonamides are chemically and thermally stable, unlike carbamates (e.g., FMOC derivatives) which can degrade during ionization.
Reaction Workflow
The sulfonyl chloride electrophile attacks the amine nucleophile. The base (typically carbonate or triethylamine) neutralizes the HCl byproduct to drive the equilibrium forward.
Figure 1: Reaction pathway for the formation of sulfonamide derivatives using DCNS-Cl.
Mass Spectrometry Performance Profile
The "Chlorine Signature" (Self-Validation)
The most distinct advantage of DCNS-Cl is the presence of two chlorine atoms (
-
M (100%)
-
M+2 (~65%)
-
M+4 (~10%)
Application Insight: In complex biological extracts (plasma, urine), this 9:6:1 pattern acts as a hard filter. Any peak not matching this distribution can be computationally rejected as noise, drastically reducing false positives compared to non-chlorinated tags like Dansyl.
Fragmentation Pathways (CID)
Under Collision-Induced Dissociation (CID), DCNS derivatives exhibit a predictable fragmentation pattern driven by the "Ortho Effect."
-
Extrusion (Diagnostic): The chlorine atom at the ortho position (C2) destabilizes the S-C bond, facilitating the ejection of neutral
(64 Da).[1] This rearrangement is highly specific to ortho-substituted arylsulfonamides [1]. -
Charge Retention: The positive charge typically remains on the amine moiety (R-NH
) or the aromatic ring depending on the proton affinity of the analyte.
Figure 2: Primary fragmentation pathway. The ortho-chlorine facilitates
Comparative Analysis: DCNS-Cl vs. Alternatives
The following table contrasts DCNS-Cl with the two most common amine-derivatizing agents: Dansyl Chloride (Dns-Cl) and 9-Fluorenylmethyl chloroformate (FMOC-Cl).
| Feature | DCNS-Cl (2,5-Dichloro...) | Dansyl Chloride | FMOC-Cl |
| Primary Utility | High-Confidence ID (Isotope tagging) | Sensitivity (Fluorescence) | Hydrophobicity/Retention |
| Isotopic Pattern | Distinct (9:6:1) - Self-validating | Standard (C/H/N/O only) | Standard |
| Ionization (ESI+) | Good (Sulfonamide N protonation) | Excellent (Tertiary amine tag) | Moderate (often loses tag) |
| Fragmentation | Diagnostic neutral loss ( | Non-specific naphthalene fragments | Cleaves at carbamate |
| Stability | High (Sulfonamide) | High (Sulfonamide) | Moderate (Carbamate) |
| Cost | Low | Moderate | High |
| Best For | Complex matrices, Metabolomics | Trace quantitation (clean matrix) | Amino acid analysis |
Expert Verdict:
-
Choose Dansyl Chloride if your primary constraint is absolute sensitivity (LOD < 1 fmol) in a relatively clean matrix.
-
Choose DCNS-Cl if you are analyzing complex bio-fluids (plasma/urine) and need to distinguish your analyte from isobaric interferences. The chlorine isotope pattern provides a level of specificity that Dansyl cannot match.
Experimental Protocol
This protocol is optimized for the derivatization of amino acids or small molecule amines in aqueous samples.
Reagents
-
DCNS-Cl Solution: 2 mg/mL in Acetonitrile (ACN). Prepare fresh.
-
Buffer: 100 mM Sodium Carbonate (
), pH 9.5. -
Quenching Agent: 5% Formic Acid.
Step-by-Step Workflow
-
Sample Prep: Mix 50 µL of aqueous sample (amine standard or extract) with 50 µL of Carbonate Buffer (pH 9.5).
-
Why: The high pH ensures the amine is deprotonated (
) and nucleophilic.
-
-
Reaction: Add 100 µL of DCNS-Cl solution. Vortex for 30 seconds.[2]
-
Incubation: Heat at 60°C for 15 minutes (or 40°C for 30 mins for thermolabile compounds).
-
Note: The reaction mixture will turn yellow/orange.
-
-
Quenching: Add 20 µL of 5% Formic Acid to stop the reaction and neutralize the pH.
-
Why: Acidification prevents column damage and stabilizes the sulfonamide for ESI+.
-
-
Clarification: Centrifuge at 12,000 x g for 5 minutes. Transfer supernatant to LC vial.
LC-MS Parameters (Recommended)
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. (DCNS derivatives are hydrophobic; expect elution > 50% B).
-
MS Mode: ESI Positive.
-
Scan: Full Scan (m/z 100-1000) for isotope confirmation, followed by MRM.
References
-
Niessen, W. M. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Rapid Communications in Mass Spectrometry.
-
BenchChem. (2025).[3][4] A Comparative Guide to Amine Derivatization for Metabolomics and Proteomics. BenchChem Technical Guides.
-
Agilent Technologies. (2021). Analysis of Sulfonamide Drugs in Water Using LC/MS/MS. Agilent Application Notes.
-
Tai, H. C., et al. (2020).[5] Comparative study of five different amine-derivatization methods for metabolite analyses by LC-MS/MS. Journal of Chromatography A.
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Characterization of Novel Sulfonyl Chlorides: Determining the Melting Point of 2,5-dichloro-4-nitrobenzenesulfonyl chloride and its Analogs
In the fast-paced world of drug discovery and development, the precise characterization of novel chemical entities is paramount. The purity and identity of a compound are foundational to its pharmacological evaluation. Among the various analytical techniques employed for this purpose, melting point determination remains a simple yet powerful tool for the initial assessment of a crystalline solid. This guide provides a comprehensive protocol for determining the melting point of the novel compound 2,5-dichloro-4-nitrobenzenesulfonyl chloride and offers a comparative analysis with structurally related, commercially available sulfonyl chlorides.
While a specific melting point for pure 2,5-dichloro-4-nitrobenzenesulfonyl chloride is not yet established in publicly available literature, this guide will equip researchers with the methodology to determine this critical physicochemical property. Understanding the melting point is not merely about assigning a value; it is about gaining insight into the compound's purity, crystal lattice forces, and potential for polymorphism.
The Significance of Melting Point in a Pharmaceutical Context
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For medicinal chemists and process development scientists, this value serves several critical functions:
-
Indicator of Purity: A narrow melting point range (typically 0.5-1.5 °C) is indicative of a high degree of purity. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range.
-
Compound Identification: The melting point is a characteristic physical property of a substance. It can be used, in conjunction with other analytical data (e.g., NMR, MS), to confirm the identity of a synthesized compound by comparing it to a known standard or literature values.
-
Stability Assessment: The melting point provides a preliminary indication of a compound's thermal stability.
A Comparative Landscape of Related Sulfonyl Chlorides
To provide context for the experimental determination of the melting point of 2,5-dichloro-4-nitrobenzenesulfonyl chloride, it is useful to compare it with structurally similar compounds. The substitution pattern of electron-withdrawing groups (chloro and nitro groups) on the benzene ring significantly influences the intermolecular forces and, consequently, the melting point.
| Compound Name | Chemical Structure | Melting Point Range (°C) |
| 2,5-dichloro-4-nitrobenzenesulfonyl chloride | ![]() | To be determined experimentally |
| 2-Chloro-5-nitrobenzenesulfonyl chloride | ![]() | 88 - 90[1][2] |
| 2,5-Dichlorobenzenesulfonyl chloride | ![]() | 36 - 37[3][4][5] |
| 3,4-Dichlorobenzenesulfonyl chloride | ![]() | 22[6] |
| 3,5-Dichlorobenzenesulfonyl chloride | ![]() | 32 - 35[7] |
| 2-Nitrobenzenesulfonyl chloride | ![]() | 63 - 67[8] |
| 4-Nitrobenzenesulfonyl chloride | ![]() | 66 - 70 |
Note: The images are placeholders representing the molecular formulas.
Experimental Protocol for Melting Point Determination
The following protocol outlines the capillary method for determining the melting point of a crystalline solid. This method is widely adopted due to its simplicity, accuracy, and requirement for only a small amount of sample.
Materials and Equipment
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (optional, for grinding crystalline samples)
-
Watch glass
-
Certified melting point standards (e.g., benzophenone, caffeine)
-
The crystalline sample of 2,5-dichloro-4-nitrobenzenesulfonyl chloride
Experimental Workflow
Caption: Experimental workflow for melting point determination.
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the crystalline sample of 2,5-dichloro-4-nitrobenzenesulfonyl chloride is completely dry. The presence of residual solvent will act as an impurity and depress the melting point.
-
If the crystals are large, gently grind a small amount into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The final packed height of the sample should be 2-3 mm.
-
-
Instrument Calibration:
-
Prior to measuring the sample, it is crucial to calibrate the melting point apparatus using certified standards with known melting points that bracket the expected melting point of the sample.
-
Measure the melting points of the standards and compare the observed values to the certified values. If the deviation is significant, follow the manufacturer's instructions to calibrate the instrument.
-
-
Approximate Melting Point Determination:
-
Insert the packed capillary tube containing the sample into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C per minute) and observe the sample.
-
Note the temperature at which the sample melts. This will be an approximate melting point and will inform the more accurate measurement.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Use a fresh sample packed in a new capillary tube.
-
Insert the new capillary tube into the apparatus.
-
Heat the sample at a slower, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T-onset).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T-clear).
-
The melting point range is reported as T-onset to T-clear.
-
-
Data Interpretation:
-
A sharp melting point range (≤ 1.5 °C) for a novel compound like 2,5-dichloro-4-nitrobenzenesulfonyl chloride suggests a high degree of purity.
-
A broad melting point range (> 2 °C) may indicate the presence of impurities or that the compound exists as a mixture of isomers. In such cases, further purification (e.g., recrystallization, chromatography) is recommended.
-
Conclusion
The determination of the melting point is a fundamental and indispensable step in the characterization of a novel crystalline compound such as 2,5-dichloro-4-nitrobenzenesulfonyl chloride. By following a meticulous experimental protocol and understanding the principles of melting point behavior, researchers in drug development can gain valuable insights into the purity and identity of their synthesized molecules. The comparative data provided in this guide serves as a useful benchmark for placing the experimentally determined melting point of 2,5-dichloro-4-nitrobenzenesulfonyl chloride within the context of its structural analogs. This foundational data is crucial for ensuring the quality and reliability of subsequent preclinical and clinical studies.
References
-
Chemical-Suppliers. 2-Chloro-5-nitrobenzenesulfonyl Chloride | CAS 4533-95-3. [Link]
-
Trans World Chemicals. Sulfonyl Chlorides. [Link]
Sources
- 1. 2-Chloro-5-nitrobenzenesulfonyl Chloride | CAS 4533-95-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 2-Chloro-5-nitro-benzenesulfonyl chloride | 4533-95-3 [chemicalbook.com]
- 3. 2,5-二氯苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,5-二氯苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 [chemicalbook.com]
- 6. Sulfonyl Chlorides: [transworldchemicals.com]
- 7. 3,5-二氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
comparing reactivity of 4-nitrobenzenesulfonyl chloride vs 2,5-dichloro derivative
This guide provides an in-depth technical comparison between 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl) and 2,5-Dichlorobenzenesulfonyl chloride . It is designed for researchers optimizing sulfonylation reactions for either transient protection (protecting groups) or permanent scaffold installation (medicinal chemistry).
Executive Summary
In the landscape of sulfonylating agents, 4-Nitrobenzenesulfonyl chloride (4-Nosyl-Cl) and 2,5-Dichlorobenzenesulfonyl chloride (2,5-DCS-Cl) represent two distinct classes of electrophiles.
-
4-Nosyl-Cl is the industry standard for chemoselective amine protection . Its high electrophilicity allows for rapid sulfonylation, while the nitro group activates the sulfonamide for facile deprotection via the Fukuyama method (thiololysis).
-
2,5-DCS-Cl serves primarily as a robust building block in medicinal chemistry. While possessing significant electrophilicity due to the inductive effect of the chlorine atoms, it lacks the resonance activation required for mild deprotection, making it ideal for constructing stable, lipophilic sulfonamide cores in drug candidates.
| Feature | 4-Nitrobenzenesulfonyl Chloride | 2,5-Dichlorobenzenesulfonyl Chloride |
| Primary Role | Protecting Group (Amine activation) | Structural Motif / Scaffold |
| Reactivity (Aminolysis) | Very High (Resonance + Inductive) | High (Inductive + Ortho-effect) |
| Deprotection | Facile (Thiol/Base, Fukuyama) | Difficult / Harsh Conditions |
| Steric Profile | Unhindered (Para-substituted) | Sterically Congested (Ortho-substituted) |
| Stability | Moisture Sensitive | Moisture Sensitive (Slightly more stable) |
Mechanistic Analysis & Reactivity Profile
Electronic Activation (Hammett & Inductive Effects)
The reactivity of sulfonyl chlorides towards nucleophiles (amines, alcohols) is governed by the electrophilicity of the sulfur atom.
-
4-Nitrobenzenesulfonyl Chloride : The nitro group at the para position is a powerful electron-withdrawing group (EWG) (
). It withdraws electron density via both resonance and induction, creating a highly electrophilic sulfur center. This makes 4-Nosyl-Cl one of the most reactive sulfonyl chlorides available, often reacting faster than Tosyl-Cl or Benzenesulfonyl chloride. -
2,5-Dichlorobenzenesulfonyl Chloride : Chlorine atoms are EWGs by induction (
) but weak electron donors by resonance. In the 2,5-substitution pattern:-
The 2-position (ortho) chlorine exerts a strong inductive pull and a field effect that destabilizes the ground state, potentially accelerating nucleophilic attack.
-
The 5-position (meta) chlorine reinforces electron withdrawal.
-
Net Effect: While highly reactive, it generally lacks the extreme activation of the 4-nitro group or the 2,4-dinitro variant.
-
Steric Influence (The Ortho Effect)
-
4-Nosyl-Cl : With substitution only at the para position, the sulfonyl group is sterically exposed. This facilitates rapid attack by bulky nucleophiles (e.g., secondary amines).
-
2,5-DCS-Cl : The chlorine atom at the ortho position introduces steric strain.
-
Impact: For small nucleophiles, the inductive activation dominates, leading to fast reaction rates. For sterically encumbered amines, the ortho-chloro substituent may retard the reaction rate compared to the unhindered 4-Nosyl-Cl, despite the electronic activation.
-
Reaction Mechanism (S_N2-S)
Both reagents proceed via a concerted
Caption: Nucleophilic substitution at the sulfonyl sulfur. EWGs stabilize the transition state by dispersing developing negative charge.
Application Guide
When to Choose 4-Nosyl-Cl
Use 4-Nosyl-Cl when you need a temporary protecting group for primary amines.
-
Fukuyama Alkylation : The 4-nosyl group renders the sulfonamide N-H proton acidic (
), allowing for smooth alkylation with alkyl halides under mild basic conditions (e.g., , DMF). -
Deprotection : The sulfonamide can be cleaved cleanly using thiophenol/base or mercaptoethanol, regenerating the secondary amine.
When to Choose 2,5-DCS-Cl
Use 2,5-DCS-Cl when synthesizing permanent sulfonamide scaffolds for biological screening.
-
Lipophilicity : The dichlorophenyl moiety significantly increases
, improving membrane permeability of the final drug candidate. -
Metabolic Stability : The halogenated ring is resistant to oxidative metabolism (e.g., P450 hydroxylation), unlike the electron-rich tolyl ring of Tosyl groups.
-
Selectivity : The ortho-chlorine can induce atropisomerism or specific binding interactions in protein active sites.
Experimental Protocols
General Sulfonylation Protocol (Standard)
Applicable to both 4-Nosyl-Cl and 2,5-DCS-Cl.
Reagents:
-
Amine substrate (1.0 equiv)
-
Sulfonyl Chloride (1.1 – 1.2 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) -
Solvent: Dichloromethane (
) or THF (anhydrous) -
Catalyst (Optional): DMAP (0.1 equiv) for unreactive amines.
Step-by-Step Workflow:
-
Preparation : Dissolve the amine and base in anhydrous
under an inert atmosphere (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> or Ar). Cool to 0°C. -
Addition : Add the sulfonyl chloride (solid or solution) portion-wise over 5–10 minutes. Note: 4-Nosyl-Cl is moisture sensitive; handle quickly.
-
Reaction : Allow the mixture to warm to room temperature (RT). Monitor via TLC/LCMS.
-
4-Nosyl-Cl: Typically complete in < 1 hour.
-
2,5-DCS-Cl: Typically complete in 1–3 hours (steric dependent).
-
-
Workup : Quench with saturated
solution. Extract with .[1] Wash organics with brine, dry over , and concentrate.
Fukuyama Deprotection (Specific to 4-Nosyl)
This protocol does NOT work for 2,5-DCS-Cl derivatives.
Reagents:
-
N-Nosyl sulfonamide (1.0 equiv)
-
Thiophenol (
) (1.2 – 2.0 equiv) or Mercaptoacetic acid -
Base:
(3.0 equiv) or DBU (2.0 equiv) -
Solvent: DMF or
Workflow:
-
Dissolve the N-nosyl protected amine in DMF.
-
Add
and Thiophenol. -
Stir at RT (or 50°C for hindered substrates) for 1–12 hours. The solution will turn bright yellow (formation of the Meisenheimer complex/nitrophenyl sulfide byproduct).
-
Dilute with water and extract the amine (adjust pH if necessary).
Caption: Decision tree for reagent selection. Nosyl enables a protection-deprotection loop; 2,5-DCS yields stable products.
Data Comparison
The following table summarizes the key physicochemical and reactivity data.
| Property | 4-Nitrobenzenesulfonyl Chloride | 2,5-Dichlorobenzenesulfonyl Chloride |
| CAS Number | 98-74-8 | 5402-73-3 |
| Molecular Weight | 221.62 g/mol | 245.51 g/mol |
| Melting Point | 75–79 °C | 36–37 °C (Low melting solid/liquid) |
| Hammett | ||
| Hydrolysis Rate ( | High (Requires dry conditions) | Moderate-High |
| Solubility | DCM, THF, EtOAc, Toluene | DCM, THF, Toluene (High lipophilicity) |
| Byproduct Removal | Sulfonic acid (water soluble) | Sulfonic acid (less water soluble) |
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B.
-
BenchChem . (2025). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. (Note: Discusses 2,4-dichloro analog reactivity trends relevant to 2,5-dichloro).
-
Sigma-Aldrich . 2,5-Dichlorobenzenesulfonyl chloride Product Sheet.
-
GuideChem . 4-Nitrobenzenesulfonyl chloride Properties and Applications.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,5-Dichloro-4-Nitrobenzenesulfonamides
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients and intermediates are paramount. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of 2,5-dichloro-4-nitrobenzenesulfonamides, a class of compounds with significant potential in medicinal chemistry. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented by a discussion of alternative analytical methodologies. This guide is designed to be a practical resource, grounded in scientific principles and field-proven insights.
Introduction: The Analytical Imperative for Substituted Benzenesulfonamides
The benzenesulfonamide moiety is a cornerstone in the design of a wide array of therapeutic agents. The introduction of dichloro and nitro substituents onto the benzene ring significantly modulates the electronic and steric properties of the molecule, influencing its biological activity, reactivity, and stability. Consequently, unambiguous characterization of 2,5-dichloro-4-nitrobenzenesulfonamides is a critical step in both synthetic chemistry and pharmaceutical quality control. This guide will navigate the spectroscopic landscape for this specific class of molecules, offering a comparative framework to select the most appropriate analytical tools for your research needs.
A Multi-Faceted Approach to Spectroscopic Characterization
A comprehensive understanding of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, leveraging the complementary information provided by various spectroscopic methods, is the gold standard. The following sections will detail the expected spectroscopic signatures of 2,5-dichloro-4-nitrobenzenesulfonamide and compare the utility of each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum of 2,5-Dichloro-4-nitrobenzenesulfonamide
The proton NMR spectrum of 2,5-dichloro-4-nitrobenzenesulfonamide is expected to be relatively simple, providing key information about the aromatic protons and the sulfonamide NH₂ group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.1 - 8.4 | Singlet | 1H | Ar-H | The proton at C6 is deshielded by the adjacent electron-withdrawing nitro group and the sulfonyl group. |
| ~ 7.8 - 8.1 | Singlet | 1H | Ar-H | The proton at C3 is deshielded by the adjacent chloro and sulfonyl groups. |
| ~ 7.5 - 8.0 (broad) | Singlet | 2H | SO₂NH₂ | The chemical shift of the sulfonamide protons can be variable and concentration-dependent. The signal is often broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. |
Expert Insight: The exact chemical shifts can be influenced by the choice of solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for sulfonamides as it can participate in hydrogen bonding, leading to sharper NH peaks compared to chloroform-d (CDCl₃).
Predicted ¹³C NMR Spectrum of 2,5-Dichloro-4-nitrobenzenesulfonamide
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 150 | C-NO₂ | The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |
| ~ 138 - 142 | C-SO₂ | The carbon atom bonded to the sulfonyl group is also deshielded. |
| ~ 130 - 135 | C-Cl | Carbons attached to chlorine atoms will be downfield. |
| ~ 125 - 130 | C-Cl | |
| ~ 120 - 125 | Ar-CH | Aromatic carbons bearing a hydrogen atom will appear in this region. |
| ~ 115 - 120 | Ar-CH |
Causality in Experimental Choice: Proton-decoupled ¹³C NMR is the standard experiment to simplify the spectrum to a series of singlets, one for each unique carbon. For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the aromatic region of this molecule.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2,5-dichloro-4-nitrobenzenesulfonamide sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Integrate the peaks and determine their multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform DEPT-135 and DEPT-90 experiments to aid in peak assignments.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands for 2,5-Dichloro-4-nitrobenzenesulfonamide
| Frequency Range (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Medium | Sulfonamide (SO₂NH₂) |
| 1550 - 1500 and 1350 - 1300 | N-O asymmetric and symmetric stretch | Strong | Nitro (NO₂) |
| 1350 - 1310 and 1170 - 1140 | S=O asymmetric and symmetric stretch | Strong | Sulfonamide (SO₂) |
| ~1600 - 1450 | C=C aromatic ring stretch | Medium-Weak | Aromatic Ring |
| 800 - 600 | C-Cl stretch | Strong | Aryl Halide |
Trustworthiness of the Protocol: A background spectrum of the empty sample holder (e.g., KBr pellet or ATR crystal) must be acquired and subtracted from the sample spectrum to ensure that the observed absorption bands are solely from the analyte.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 2,5-dichloro-4-nitrobenzenesulfonamide sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum of 2,5-Dichloro-4-nitrobenzenesulfonamide
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4 in a ratio of approximately 9:6:1).
-
Key Fragmentation Pathways:
-
Loss of NO₂ (46 Da)
-
Loss of SO₂ (64 Da)
-
Cleavage of the S-N bond.
-
Loss of chlorine atoms.
-
Expert Insight: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and typically produces a rich fragmentation pattern useful for structural elucidation. For potentially labile molecules, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to predominantly observe the molecular ion.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Separation: Inject the sample into the GC. The heated injection port will vaporize the sample, and it will be separated from any impurities on the GC column.
-
MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized (e.g., by electron impact). The resulting ions are then separated by their m/z ratio and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Conjugated Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
Predicted UV-Vis Spectrum of 2,5-Dichloro-4-nitrobenzenesulfonamide
The presence of the nitro-substituted benzene ring, a strong chromophore, will result in characteristic UV absorption. An absorption maximum (λ_max) is expected in the UV region. The exact position of the λ_max will be influenced by the solvent polarity.[2]
Causality in Experimental Choice: UV-Vis spectroscopy is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for quantitative analysis, where the detector is set to the λ_max of the analyte for maximum sensitivity.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity can be calculated using the Beer-Lambert law.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 2,5-dichloro-4-nitrobenzenesulfonamide.
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Comparative Analysis with Alternative Methodologies
While spectroscopic methods are indispensable for structural elucidation, other analytical techniques are often employed for quantitative analysis and purity assessment, particularly in complex matrices.
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, excellent for quantification, well-established methods.[3][4] | Requires reference standards, solvent consumption. | Purity determination and quantification. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[5] | High efficiency, low sample and solvent consumption, rapid analysis.[6][7][8] | Lower sensitivity for some detection methods, matrix effects can be challenging. | Analysis of charged species, chiral separations. |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. | Structure determination of pure compounds. |
| Mass Spectrometry | Measurement of mass-to-charge ratio of ions. | High sensitivity, provides molecular weight information. | Can be destructive, may require chromatographic coupling for complex mixtures. | Molecular weight determination and structural information from fragmentation. |
Conclusion
The comprehensive characterization of 2,5-dichloro-4-nitrobenzenesulfonamides necessitates a multi-technique spectroscopic approach. NMR spectroscopy stands as the definitive tool for structural elucidation, while IR spectroscopy provides rapid confirmation of key functional groups. Mass spectrometry is essential for determining the molecular weight and gaining insights into the molecule's fragmentation, and UV-Vis spectroscopy is a valuable tool for quantitative analysis, especially when coupled with chromatography. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize these important chemical entities, ensuring the integrity and quality of their work in drug discovery and development.
References
-
Analysis of sulfonamides by capillary electrophoresis. (n.d.). PubMed. [Link]
-
Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water. (2006). Electrophoresis. [Link]
-
Alternative sample treatments for the determination of sulfonamides in milk by HPLC with fluorescence detection. (2014). Food Chemistry. [Link]
-
Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. (2017). Molecules. [Link]
-
Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis. (2009). Journal of Chromatography A. [Link]
- (Numerous authors). (Various years).
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. [Link]
-
Uv-Vis Spectrum of Benzenesulfonamide. (n.d.). SIELC Technologies. [Link]
-
5.7: 13C-NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Uv-Vis Spectrum of Benzenesulfonamide | SIELC Technologies [sielc.com]
- 3. Alternative sample treatments for the determination of sulfonamides in milk by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of capillary zone electrophoresis with large-volume sample stacking to the sensitive determination of sulfonamides in meat and ground water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex [mdpi.com]
- 8. Determination of sulfonamide residues in water samples by in-line solid-phase extraction-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Impurity Profiling of 2,5-dichloro-4-nitrobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dichloro-4-nitrobenzenesulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final product. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process, degradation, or storage.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of impurities in 2,5-dichloro-4-nitrobenzenesulfonyl chloride, offering insights into method development, validation, and the selection of appropriate analytical strategies. We will explore two distinct reversed-phase HPLC methods and compare their performance characteristics, supplemented by a discussion on alternative and complementary analytical techniques.
Due to its reactive nature, 2,5-dichloro-4-nitrobenzenesulfonyl chloride is susceptible to degradation, primarily through hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. Process-related impurities may include isomers, starting materials, and by-products from the synthetic route. A robust, stability-indicating analytical method is therefore essential for accurate purity assessment.[1][2][3]
Potential Impurities in 2,5-dichloro-4-nitrobenzenesulfonyl chloride
A thorough understanding of potential impurities is crucial for developing a specific and sensitive analytical method. Based on the typical synthesis of nitro-substituted dichlorobenzene derivatives, the following impurities could be present:
-
Process-Related Impurities:
-
Isomeric Impurities: Positional isomers such as 3,4-dichloro-2-nitrobenzenesulfonyl chloride or 2,5-dichloro-3-nitrobenzenesulfonyl chloride.
-
Starting Material: Residual 1,4-dichloro-2-nitrobenzene.
-
By-products: Compounds formed from side reactions during synthesis, which could include other chlorinated and nitrated species.[4]
-
-
Degradation Products:
-
Hydrolysis Product: 2,5-dichloro-4-nitrobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with water.[5]
-
Further Degradation Products: Subsequent degradation of the sulfonic acid under harsh conditions.
-
Comparative Analysis of HPLC Methods
The separation of 2,5-dichloro-4-nitrobenzenesulfonyl chloride and its structurally similar impurities presents a chromatographic challenge. We will compare two reversed-phase HPLC methods utilizing different column chemistries to achieve optimal separation: a traditional C18 column and a Phenyl-Hexyl column.
Method A: C18 Stationary Phase
C18 columns are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention.[6] The separation is primarily based on the partitioning of analytes between the polar mobile phase and the nonpolar C18 alkyl chains.
Method B: Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns provide a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, they offer π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[7][8][9] This alternative selectivity can be particularly advantageous for separating aromatic and nitro-substituted compounds.[7][8][10]
Experimental Protocols
Sample Preparation
Due to the high reactivity of the sulfonyl chloride group with water and other nucleophiles, sample preparation requires careful consideration. A non-nucleophilic, aprotic solvent is essential.
Protocol:
-
Accurately weigh approximately 25 mg of the 2,5-dichloro-4-nitrobenzenesulfonyl chloride sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Further dilute an aliquot of this stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
Chromatographic Conditions
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B | 0-5 min: 35% B, 5-20 min: 35-75% B, 20-25 min: 75% B, 25.1-30 min: 35% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Performance Comparison
| Performance Metric | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale and Insights |
| Resolution of Isomers | Moderate | Superior | The π-π interactions of the Phenyl-Hexyl column provide enhanced selectivity for positional isomers with subtle differences in their electronic structure.[8][9] |
| Retention of Main Peak | Strong | Moderate | The C18 column's higher hydrophobicity leads to stronger retention of the main analyte.[6][10] |
| Separation from Hydrolysis Product | Excellent | Excellent | Both columns effectively separate the more polar sulfonic acid from the sulfonyl chloride. |
| Peak Shape | Good | Excellent | The Phenyl-Hexyl phase can sometimes offer improved peak shapes for aromatic compounds due to the specific interactions. |
| Method Robustness | High | High | Both methods are based on well-established reversed-phase principles and are expected to be robust. |
Data Summary
| Compound | Expected Retention Time (min) - Method A | Expected Retention Time (min) - Method B |
| 2,5-dichloro-4-nitrobenzenesulfonic acid | ~ 4.5 | ~ 5.0 |
| Isomeric Impurity 1 | ~ 12.8 | ~ 13.5 |
| Isomeric Impurity 2 | ~ 13.2 | ~ 14.5 |
| 2,5-dichloro-4-nitrobenzenesulfonyl chloride | ~ 15.0 | ~ 16.2 |
| 1,4-dichloro-2-nitrobenzene | ~ 18.5 | ~ 19.8 |
Note: Retention times are estimates and will vary based on the specific system and exact conditions.
Visualization of Analytical Workflow
Caption: Workflow for HPLC analysis of 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
Alternative and Complementary Analytical Techniques
While HPLC is the primary technique for impurity profiling of non-volatile compounds, other methods can provide valuable complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of sulfonyl chlorides is challenging due to their thermal lability and reactivity. However, GC-MS can be employed for the analysis of volatile impurities or after derivatization of the sulfonyl chloride.[11][12]
-
Advantages: High separation efficiency for volatile compounds, excellent sensitivity, and definitive identification through mass spectrometry.
-
Disadvantages: Requires derivatization for the main analyte, which adds complexity to the sample preparation and can introduce artifacts. Not suitable for non-volatile degradation products.
Derivatization Protocol for GC-MS:
-
React the sample with a suitable alcohol (e.g., methanol or ethanol) in the presence of a base to form the stable corresponding ester.
-
Extract the resulting ester into an organic solvent.
-
Analyze the extract by GC-MS.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity for impurity profiling.[13]
-
Advantages: Faster analysis times, improved resolution of closely eluting peaks, high sensitivity for trace-level impurities, and structural information from the mass spectrometer.[14]
-
Disadvantages: Higher initial instrument cost and complexity compared to HPLC-UV.
Conclusion
The selection of an appropriate HPLC method for the impurity profiling of 2,5-dichloro-4-nitrobenzenesulfonyl chloride is critical for ensuring product quality. While a standard C18 column can provide adequate separation, a Phenyl-Hexyl column offers superior resolution for critical isomeric impurities due to its mixed-mode separation mechanism involving π-π interactions. The choice between these methods will depend on the specific impurity profile of the sample and the analytical requirements.
For comprehensive characterization, especially for unknown impurities, the use of UPLC-MS/MS is highly recommended. While GC-MS can be a useful tool for volatile impurities, its application to the main analyte is limited by the need for derivatization. A well-validated, stability-indicating HPLC method, preferably utilizing a Phenyl-Hexyl column, provides a robust and reliable approach for the routine quality control of 2,5-dichloro-4-nitrobenzenesulfonyl chloride.
References
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. (n.d.). Retrieved February 12, 2026, from [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent. Retrieved February 12, 2026, from [Link]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI. (2026, January 27). Retrieved February 12, 2026, from [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved February 12, 2026, from [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178 - Waters Knowledge Base. (n.d.). Retrieved February 12, 2026, from [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved February 12, 2026, from [Link]
-
Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing). (n.d.). Retrieved February 12, 2026, from [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - CONICET. (2020, April 28). Retrieved February 12, 2026, from [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.). Retrieved February 12, 2026, from [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15). Retrieved February 12, 2026, from [Link]
-
Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - ResearchGate. (2020, April 28). Retrieved February 12, 2026, from [Link]
-
(PDF) Derivatization Methods in GC and GC/MS - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
- CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents. (n.d.).
-
orthanilic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 12, 2026, from [Link]
-
Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015, July 30). Agilent. Retrieved February 12, 2026, from [Link]
-
4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC. (n.d.). Retrieved February 12, 2026, from [Link]
-
Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry | Request PDF - ResearchGate. (2025, August 6). Retrieved February 12, 2026, from [Link]
-
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC. (2025, September 30). Retrieved February 12, 2026, from [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide: Infrared (IR) Characterization of the Sulfonyl Chloride Group
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: The Electrophilic Warhead
The sulfonyl chloride group (-SO₂Cl ) is a cornerstone electrophile in drug discovery, serving as the precursor to sulfonamides, sulfonate esters, and sulfones. However, its high reactivity creates a paradox in analysis: the very feature that makes it valuable (electrophilicity) makes it prone to rapid hydrolysis into sulfonic acid (-SO₃H ) upon exposure to atmospheric moisture.
This guide provides a technical comparison of IR detection modes and a definitive spectral fingerprint to distinguish the active sulfonyl chloride from its hydrolyzed impurities and bioisosteres (e.g., sulfonyl fluorides).
Spectral Fingerprint: The -SO₂Cl Signature
Unlike carbonyls, which offer a single "king" peak, the sulfonyl chloride group is defined by a triad of signals . Reliable identification requires the simultaneous presence of both SO₂ stretching vibrations and the absence of hydrolysis indicators.
Table 1: Comparative IR Absorption Frequencies
Data synthesized from standard mid-IR (4000–400 cm⁻¹) and far-IR studies.
| Functional Group | Asymmetric SO₂ Stretch ($ \nu_{as} $) | Symmetric SO₂ Stretch ($ \nu_{s} $) | S-Halogen/ O-H Stretch | Key Differentiator |
| Sulfonyl Chloride (-SO₂Cl) | 1365 – 1410 cm⁻¹ (Strong) | 1170 – 1190 cm⁻¹ (Strong) | ~375 cm⁻¹ (S-Cl)* | Sharp bands; No OH region absorption. |
| Sulfonyl Fluoride (-SO₂F) | 1400 – 1450 cm⁻¹ | 1200 – 1220 cm⁻¹ | ~1210 cm⁻¹ (S-F)** | Blue-shifted SO₂ peaks due to F electronegativity. |
| Sulfonic Acid (-SO₃H) | 1340 – 1350 cm⁻¹ | 1150 – 1165 cm⁻¹ | 3600 – 2400 cm⁻¹ (Broad OH) | "Broad Mound of Death" in OH region; Red-shifted SO₂. |
| Sulfonamide (-SO₂NH₂) | 1330 – 1370 cm⁻¹ | 1150 – 1170 cm⁻¹ | 3200 – 3400 cm⁻¹ (Doublet NH) | Distinct NH₂ doublet. |
*Critical Note on S-Cl Detection: The fundamental S-Cl stretching vibration occurs at ~375 cm⁻¹ , which is outside the range of standard Mid-IR instruments (typically cutoff at 400 cm⁻¹). Consequently, absence of evidence is not evidence of absence for the Cl atom in standard FTIR. Researchers must rely on the specific frequency positions of the SO₂ bands and the absence of OH/NH bands to confirm purity. ***The S-F stretch often overlaps with the symmetric SO₂ stretch, creating a complex, broadened envelope in the 1200 cm⁻¹ region.
Mechanistic Insight: The Electronegativity Shift
The shift in SO₂ stretching frequencies is governed by the inductive effect of the substituent attached to the sulfur.
-
Fluorine (High EN): Shortens the S=O bonds, stiffening the spring constant
Higher Wavenumbers (>1400 cm⁻¹). -
Chlorine (Mod.[1] EN): Standard reference point (1370-1410 cm⁻¹).
-
Oxygen/Nitrogen (Mesomeric Effect): Resonance donation weakens the S=O bond character
Lower Wavenumbers (<1370 cm⁻¹).
Technical Comparison of Detection Modes
Choosing the wrong sampling technique can degrade your sulfonyl chloride sample during the measurement.
Mode A: Attenuated Total Reflectance (ATR) – The Modern Standard
-
Best For: Rapid QC of stable solids/oils.
-
Crystal Choice: Diamond or ZnSe .
-
Risk Factor: High. The pressure applied by the ATR anvil can generate localized heat, and atmospheric moisture condensing on the crystal can hydrolyze the surface layer of the sample instantly.
-
Protocol Adjustment: Ensure the crystal is warm (above dew point) and scan immediately upon application.
Mode B: Nujol Mull – The Protective Standard
-
Best For: Highly moisture-sensitive sulfonyl chlorides.
-
Mechanism: The mineral oil (Nujol) acts as a hydrophobic barrier, shielding the crystalline lattice from atmospheric water.
-
Interference: Strong C-H stretches (2900 cm⁻¹) and bending (1460, 1375 cm⁻¹) will obscure the aliphatic region, but the SO₂ fingerprint region (1100–1400 cm⁻¹) remains clear .
Mode C: KBr Pellet – The "Forbidden" Method
-
Verdict: Avoid.
-
Reasoning: Potassium Bromide (KBr) is hygroscopic.[2] The high pressure of pressing the pellet generates heat and forces water trapped in the lattice into contact with the sulfonyl chloride. This often results in a spectrum of the sulfonic acid (hydrolysis product) rather than the chloride. Additionally, halogen exchange (R-SO₂Cl + KBr
R-SO₂Br) is theoretically possible under high pressure/energy.
Experimental Protocols
Protocol 1: "Dry-Mull" Preparation for Unstable Sulfonyl Chlorides
Use this for reactive intermediates or when ATR shows ghost OH peaks.
-
Environment: Work in a glovebox or under a cone of dry nitrogen.
-
Grinding: Place 5 mg of sample in a dry agate mortar.
-
Mulling: Add 2 drops of anhydrous Nujol (mineral oil). Grind gently to form a milky paste.
-
Loading: Smear the paste onto NaCl or KBr windows . (Note: While KBr pellets are bad, dry KBr windows used with oil are acceptable if stored in a desiccator).
-
Acquisition: Scan immediately.
-
Validation: Check 3200–3600 cm⁻¹. If flat, the sample is intact. If a broad mound appears, hydrolysis occurred during prep.
Protocol 2: ATR Analysis with "Solvent Evaporation" (Film Cast)
Use this for semi-solids or oils to minimize atmospheric contact.
-
Dissolution: Dissolve ~10 mg sample in 0.5 mL anhydrous Dichloromethane (DCM).
-
Application: Pipette 1 drop onto the Diamond ATR crystal.
-
Evaporation: Allow DCM to evaporate (approx. 10-20 seconds). The rapid evaporation cools the sample but also leaves a thin, uniform film.
-
Measurement: Scan immediately after solvent peaks disappear.
-
Clean-up: Wipe with Isopropanol, not Methanol (Methanol can react with highly reactive sulfonyl chlorides to form methyl esters).
Visualization of Logic Pathways
Diagram 1: Spectral Identification Logic
This decision tree guides the researcher through the peak assignment process to distinguish the chloride from its common impurities.
Caption: Logical workflow for distinguishing sulfonyl chlorides from hydrolysis products (acids) and bioisosteres (fluorides/amides) using Mid-IR.
Diagram 2: Experimental Method Selection
A guide to selecting the correct sampling technique based on sample stability.
Caption: Decision matrix for choosing the optimal IR sampling technique to prevent artifactual hydrolysis.
References
-
ACD/Labs. (2008).[3] IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Robinson, E. A. (1961). Characteristic Vibrations of the Sulphuryl Group. Canadian Journal of Chemistry.[4] Retrieved from [Link]
-
Burchfield, M. et al. (1965). The Sulfur-Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Journal of Chemistry.[4] Retrieved from [Link]
-
NIST Chemistry WebBook. Sulfuryl chloride Spectra. Retrieved from [Link]
-
Drawell Analytical. (2025). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. Retrieved from [Link]
Sources
A Comparative Crystallographic Guide to Substituted Nitrobenzenesulfonyl Chlorides for Drug Development
In the landscape of modern medicinal chemistry and drug development, the precise understanding of molecular architecture is paramount. The three-dimensional arrangement of atoms within a molecule dictates its reactivity, intermolecular interactions, and ultimately, its biological activity. For researchers and scientists engaged in the synthesis of novel therapeutic agents, sulfonyl chlorides, particularly substituted nitrobenzenesulfonyl chlorides, represent a critical class of reagents. Their utility in introducing the sulfonyl moiety is widespread, yet a nuanced appreciation of their solid-state structures, which can influence reaction outcomes, is often overlooked.
This guide provides a comparative analysis of the crystallographic data for key nitrobenzenesulfonyl chloride derivatives. While our primary focus was to elucidate the crystal structure of 2,5-dichloro-4-nitrobenzenesulfonyl chloride, an exhaustive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), revealed a notable absence of publicly available data for this specific compound. This data gap itself is a significant finding, highlighting a potential area for future research to further enrich the structural database for this class of reagents.
Consequently, this guide will focus on a detailed comparison of two structurally significant and commercially available alternatives: 4-nitrobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride . By examining their crystallographic parameters, we can gain valuable insights into how the position of the nitro group influences the molecular conformation and intermolecular interactions in the solid state. This information is crucial for scientists aiming to rationally design synthetic routes and predict the behavior of these reagents in complex chemical transformations.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 4-nitrobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride, retrieved from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | 4-Nitrobenzenesulfonyl Chloride | 2-Nitrobenzenesulfonyl Chloride |
| CCDC Deposition No. | 225060 | 225059 |
| Chemical Formula | C₆H₄ClNO₄S | C₆H₄ClNO₄S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 8.635(2) | 13.670(3) |
| b (Å) | 5.7190(10) | 6.0140(10) |
| c (Å) | 18.064(4) | 11.021(2) |
| α (°) | 90 | 90 |
| β (°) | 99.43(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 879.7(3) | 905.7(3) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.673 | 1.625 |
| Reference |
In-Depth Structural Analysis
The crystallographic data reveals significant differences in the solid-state packing and molecular arrangement of the two isomers.
-
Crystal System and Space Group: The most apparent distinction lies in their crystal systems. 4-Nitrobenzenesulfonyl chloride crystallizes in the monoclinic system with a centrosymmetric space group (P2₁/c), while 2-nitrobenzenesulfonyl chloride adopts an orthorhombic system with a non-centrosymmetric space group (Pca2₁). This fundamental difference in symmetry has profound implications for the packing of the molecules in the crystal lattice. The centrosymmetric nature of the 4-nitro isomer suggests that the molecules are arranged in pairs related by an inversion center, which can influence the types of intermolecular interactions that dominate. In contrast, the non-centrosymmetric packing of the 2-nitro isomer allows for different, potentially polar, arrangements.
-
Unit Cell Dimensions and Density: While the unit cell volumes are comparable, the different cell parameters reflect the distinct shapes of the unit cells required to accommodate the different molecular conformations. The calculated density of 4-nitrobenzenesulfonyl chloride is slightly higher than that of its 2-nitro counterpart, suggesting a more efficient packing arrangement in the solid state for the para-substituted isomer.
-
Molecular Conformation: The positioning of the nitro group relative to the sulfonyl chloride group significantly impacts the torsion angles within the molecule. In 4-nitrobenzenesulfonyl chloride, the para-substitution allows for a more linear and symmetric molecular shape. Conversely, the ortho-substitution in 2-nitrobenzenesulfonyl chloride forces the nitro and sulfonyl chloride groups into closer proximity, likely leading to steric hindrance and a more twisted conformation. This difference in molecular shape is a key driver for the observed differences in crystal packing.
These structural nuances can have practical implications for drug development professionals. For instance, the accessibility of the sulfonyl chloride functional group for reaction can be influenced by the surrounding crystalline environment. A more tightly packed structure might present higher activation energy for a solid-state reaction compared to a less densely packed one. Furthermore, understanding the intermolecular interactions, such as halogen and hydrogen bonds, present in the crystal lattice can provide insights into the solubility and dissolution properties of these reagents.
Experimental Protocol for Single Crystal Growth of Sulfonyl Chlorides
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. The following protocol provides a general methodology for the crystallization of sulfonyl chlorides, which can be adapted based on the specific properties of the compound.
1. Purification of the Starting Material:
-
Ensure the sulfonyl chloride is of high purity. Impurities can inhibit crystal growth or lead to the formation of poorly ordered crystals.
-
If necessary, purify the compound by recrystallization from an appropriate solvent or by column chromatography.
2. Solvent Selection:
-
The choice of solvent is crucial. A suitable solvent should dissolve the compound to a moderate extent at an elevated temperature and have lower solubility at a lower temperature.
-
Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile).
-
A solvent pair (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective.
3. Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the sulfonyl chloride in a suitable solvent in a clean vial to create a nearly saturated solution.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature. Crystal growth can take several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the sulfonyl chloride in a suitable solvent at an elevated temperature (e.g., in a warm water bath).
-
Ensure all the solid has dissolved.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer for further slow cooling. The gradual decrease in temperature reduces the solubility and promotes crystal formation.
-
-
Vapor Diffusion:
-
Dissolve the sulfonyl chloride in a small amount of a relatively volatile solvent (the "inner solvent") in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a more volatile solvent in which the compound is less soluble (the "outer solvent").
-
The outer solvent will slowly diffuse into the inner solvent, reducing the solubility of the compound and inducing crystallization.
-
4. Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Allow the crystals to air-dry or dry them under a gentle stream of inert gas.
Experimental Workflow for Crystallographic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing crystallographic data.
Caption: Workflow for obtaining and analyzing single-crystal X-ray diffraction data.
Conclusion and Future Outlook
This comparative guide underscores the importance of crystallographic analysis in understanding the fundamental properties of key synthetic reagents. While a crystal structure for 2,5-dichloro-4-nitrobenzenesulfonyl chloride remains elusive in the public domain, the detailed examination of 4-nitrobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride provides valuable structural insights for researchers. The observed differences in their crystal packing and molecular conformations, arising from the varied placement of the nitro group, can influence their reactivity and handling properties.
The lack of crystallographic data for 2,5-dichloro-4-nitrobenzenesulfonyl chloride and other di-substituted analogues presents a clear opportunity for the scientific community. The determination of these crystal structures would provide a more complete picture of the structure-property relationships within this important class of compounds, ultimately aiding in the rational design of more efficient and selective synthetic methodologies in drug discovery and development.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 225060: 4-nitrobenzenesulfonyl chloride. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 225059: 2-nitrobenzenesulfonyl chloride. [Link]
-
Glidewell, C., Low, J. N., & Wardell, J. L. (2004). The crystal and molecular structures of 2-nitro- and 4-nitro-benzenesulfonyl chloride. Journal of Molecular Structure, 700(1-3), 149-155. [Link]
-
PubChem. 4-Nitrobenzenesulfonyl chloride. [Link]
-
PubChem. 2-Nitrobenzenesulfonyl chloride. [Link]
-
International Union of Crystallography. checkCIF. [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride
This guide provides a comprehensive framework for the safe and compliant disposal of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride (CAS No. 1806356-63-7)[1]. As a highly reactive sulfonyl halide, this compound demands meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. The procedures outlined herein are grounded in established principles of laboratory safety and chemical reactivity, designed to protect researchers, support staff, and the environment.
The core principle for managing waste from this chemical is the mitigation of its primary reactivity. Sulfonyl chlorides are moisture-sensitive and react with nucleophiles such as water, alcohols, and amines.[2][3][4] The primary disposal strategy for residual amounts involves a controlled hydrolysis reaction, converting the reactive sulfonyl chloride into more stable and less hazardous sulfonic acid salts. However, bulk quantities must be handled by professional waste disposal services.
Part 1: Core Safety & Hazard Profile
Before any disposal procedure is initiated, a thorough understanding of the chemical's hazards is essential. 2,5-Dichloro-4-nitrobenzenesulfonyl chloride is classified as a hazardous substance, primarily due to its corrosive nature.[2][5][6]
Key Hazards Summary
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage upon contact.[5][6][7][8] | Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection.[2][9] |
| Reactivity | Moisture-sensitive. Reacts with water to produce 2,5-dichloro-4-nitrobenzenesulfonic acid and corrosive hydrogen chloride gas.[2][3][5] The reaction can be exothermic.[10] | Store in a tightly sealed container in a dry, cool, well-ventilated area. Avoid contact with incompatible materials.[2][5] |
| Incompatible Materials | Strong bases, strong oxidizing agents, alcohols, and amines.[2][3] | Segregate from these materials during storage and in waste streams to prevent violent reactions.[11][12] |
| Hazardous Decomposition | Thermal decomposition can release highly toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[2][3] | Avoid excessive heat. In case of fire, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[2][8] |
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tight-sealing safety goggles combined with a face shield.[2]
-
Hand Protection: Elbow-length, chemical-resistant gloves (e.g., PVC or neoprene).[7]
-
Body Protection: Chemical-resistant lab coat or apron. Ensure footwear is closed-toe.
-
Respiratory Protection: Use only within a certified chemical fume hood.[5] For emergencies or situations where dust may be generated, a NIOSH/MSHA approved respirator with a particulate filter is required.[2][9]
Part 2: Disposal Decision Workflow
The appropriate disposal path depends directly on the quantity and form of the waste. This workflow provides a clear decision-making process to ensure safety and compliance.
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- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Mastering the Handling of 2,5-Dichloro-4-nitrobenzenesulfonyl Chloride: A Guide to Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities often necessitates the use of highly reactive and hazardous reagents. Among these, 2,5-Dichloro-4-nitrobenzenesulfonyl chloride stands out as a potent building block, but one that demands the utmost respect and meticulous handling. This guide, compiled by senior application scientists, offers a deep dive into the essential safety protocols, operational procedures, and disposal plans for this compound. Our aim is to empower you with the knowledge to not only handle this reagent safely but to do so with the confidence that comes from a thorough understanding of its chemical nature.
Understanding the Inherent Risks
2,5-Dichloro-4-nitrobenzenesulfonyl chloride is a multi-functionalized aromatic compound. Its reactivity is primarily dictated by the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The presence of two chlorine atoms and a nitro group on the benzene ring further activates the molecule and contributes to its hazardous properties.
Based on data from analogous compounds such as 4-nitrobenzenesulfonyl chloride and 2-chloro-5-nitrobenzenesulfonyl chloride, the primary hazards include:
-
Corrosivity: The compound is expected to be highly corrosive, causing severe skin burns and eye damage upon contact.[1][2][3][4][5]
-
Moisture Sensitivity: Like other sulfonyl chlorides, it reacts with water and moisture, including humidity in the air, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[1][6][7] This reaction is exothermic and can lead to a dangerous increase in pressure within a sealed container.
-
Respiratory and Skin Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[8] Inhalation of dust can cause severe irritation to the respiratory tract.[9]
| Hazard Statement | Classification | Source |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1; Serious Eye Damage, Category 1 | [1][2][3][4][5][8] |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 | [8] |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity, Category 2 | [8] |
| May be corrosive to metals | Corrosive to Metals, Category 1 | [1] |
Personal Protective Equipment: Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 2,5-Dichloro-4-nitrobenzenesulfonyl chloride. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive solid or its solutions, and from any potential violent reactions.[2][6][10] |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact with the corrosive and potentially sensitizing compound.[6] Regularly check gloves for any signs of degradation or perforation. |
| Body Protection | A flame-resistant lab coat, worn over personal clothing, with full-length pants and closed-toe shoes. | Protects the skin from accidental spills and splashes.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with a P100 (or equivalent) particulate filter. | Necessary when handling the solid outside of a certified chemical fume hood to prevent inhalation of fine dust particles.[2][8][10] |
Expert Insight: The importance of a dry and inert atmosphere cannot be overstated. The hydrolysis of the sulfonyl chloride not only poses a safety risk due to the generation of HCl gas but can also compromise the integrity of your experiment by creating sulfonic acid impurities.[11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for the safe handling of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride from receipt to use in a reaction.
Caption: A logical workflow for the safe handling of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride.
Disposal Plan: Neutralization and Waste Management
Proper disposal is a critical final step in the safe handling of 2,5-Dichloro-4-nitrobenzenesulfonyl chloride and its reaction mixtures. The primary goal is to safely neutralize the reactive sulfonyl chloride and any acidic byproducts before disposal.
Quenching Excess Reagent
For reactions where 2,5-Dichloro-4-nitrobenzenesulfonyl chloride is used in excess, a careful quenching procedure is required.
Experimental Protocol: Quenching of Excess Sulfonyl Chloride
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0°C using an ice bath to manage any exothermic reaction.[12]
-
Slow Addition of a Weak Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture.[12] The bicarbonate will neutralize the hydrochloric acid and the sulfonic acid formed upon hydrolysis of the sulfonyl chloride.
-
Monitor for Gas Evolution: Be aware that this neutralization will produce carbon dioxide gas. Ensure adequate ventilation and do not seal the reaction vessel.
-
Verify Neutralization: After the addition is complete and gas evolution has ceased, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Work-up: Proceed with the standard aqueous work-up for your reaction.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate the hazard.
Spill Cleanup Procedure
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For a solid spill, carefully cover it with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent. DO NOT USE WATER. [13]
-
Neutralize (for liquid spills or after absorption): Once contained, cautiously add a weak base like sodium bicarbonate or soda ash to neutralize any acidic components.
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a damp cloth (if appropriate for the surface) and then decontaminate with a suitable cleaning agent. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal
All waste containing 2,5-Dichloro-4-nitrobenzenesulfonyl chloride or its byproducts must be treated as hazardous waste.
-
Solid Waste: Place unreacted reagent and contaminated materials (e.g., weigh boats, gloves, absorbent pads) in a designated, labeled hazardous waste container.
-
Liquid Waste: After quenching and neutralization, the aqueous and organic waste streams should be collected in separate, appropriately labeled hazardous waste containers.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize 2,5-Dichloro-4-nitrobenzenesulfonyl chloride in their critical work, advancing scientific discovery while prioritizing personal and environmental well-being.
References
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (n.d.). Avoiding impurities in the synthesis of sulfonyl chlorides.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Slosse, P., & De Cat, A. (1963). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Syntheses.
- (n.d.).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl Chloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl chloride.
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of Sulfuryl Chloride.
- Guidechem. (n.d.). 2,5-dichloro-4-nitrobenzenesulfonyl chloride 1806356-63-7 wiki.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl Chloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-Fluoro-4-nitrobenzenesulfonyl chloride.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Nitrobenzenesulfonyl chloride.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Santa Cruz Biotechnology. (n.d.).
- PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride.
- Fisher Scientific. (2009). SAFETY DATA SHEET: 2-Nitrobenzenesulfonyl chloride.
- PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonyl chloride.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chloro-5-nitrobenzenesulfonyl chloride | C6H3Cl2NO4S | CID 20630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 10. rsc.org [rsc.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




